molecular formula C15H22ClNO B561861 2-((Benzyl(methyl)amino)methyl)cyclohexanone hydrochloride CAS No. 6333-27-3

2-((Benzyl(methyl)amino)methyl)cyclohexanone hydrochloride

Cat. No.: B561861
CAS No.: 6333-27-3
M. Wt: 267.797
InChI Key: MWEDXFPWOLGOHJ-UHFFFAOYSA-N
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Description

2-((Benzyl(methyl)amino)methyl)cyclohexanone hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C15H22ClNO and its molecular weight is 267.797. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[[benzyl(methyl)amino]methyl]cyclohexan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO.ClH/c1-16(11-13-7-3-2-4-8-13)12-14-9-5-6-10-15(14)17;/h2-4,7-8,14H,5-6,9-12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWEDXFPWOLGOHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CCCCC1=O)CC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6333-27-3
Record name 6333-27-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38531
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Foundational & Exploratory

Mechanism of action of 2-((Benzyl(methyl)amino)methyl)cyclohexanone hydrochloride in the central nervous system.

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth analysis of the central nervous system (CNS) mechanism of action for 2-((Benzyl(methyl)amino)methyl)cyclohexanone hydrochloride, a compound whose specific pharmacological profile is not extensively documented in publicly available literature. This guide, therefore, adopts a first-principles approach, leveraging structural-activity relationships and outlining a comprehensive, multi-stage research framework to systematically elucidate its neural mechanisms. This document is intended for researchers and drug development professionals, providing a strategic blueprint for the characterization of novel psychoactive compounds.

Structural Analysis and Mechanistic Hypothesis

The chemical structure of this compound provides the initial basis for forming a testable hypothesis regarding its CNS activity. The molecule incorporates two key pharmacophores:

  • A Cyclohexanone Ring: This moiety is a core component of several known CNS-active compounds, most notably dissociative anesthetics like ketamine and its analogs. These compounds primarily act as non-competitive antagonists at the N-methyl-D-aspartate (NMDA) receptor.

  • A Benzyl(methyl)amino Moiety: This functional group is structurally related to phenethylamines, a broad class of compounds that includes monoamine neurotransmitters (dopamine, norepinephrine) and various stimulants that interact with monoamine transporters (DAT, NET, SERT).

This structural duality suggests two primary, non-mutually exclusive hypotheses for the mechanism of action:

  • Hypothesis A: The compound functions as an NMDA receptor antagonist, similar to ketamine, potentially inducing dissociative and/or antidepressant-like effects.

  • Hypothesis B: The compound interacts with monoamine systems, possibly acting as a monoamine reuptake inhibitor or releasing agent, which would suggest stimulant or antidepressant properties.

A third possibility involves interactions with other receptor systems, such as opioid receptors, given the structural flexibility of related compounds. Therefore, an initial broad screening approach is essential.

Experimental Framework for Mechanistic Elucidation

A systematic, multi-tiered experimental workflow is required to test these hypotheses and fully characterize the compound's CNS profile. The following sections detail the necessary in vitro, ex vivo, and in vivo studies.

Tier 1: In Vitro Target Identification and Validation

The initial phase focuses on identifying the primary molecular targets of the compound through broad-panel screening and validating these interactions with focused functional assays.

The first step is to determine the compound's binding affinity across a wide range of CNS targets. A comprehensive radioligand binding assay panel is the industry standard for this purpose.

Experimental Protocol: Radioligand Binding Assay Panel

  • Objective: To determine the binding affinity (Kᵢ) of the test compound for a panel of ~70-100 common CNS targets, including GPCRs, ion channels, and transporters.

  • Materials: Test compound, cell membranes expressing the target receptor/transporter, specific radioligands for each target (e.g., [³H]dopamine for DAT, [³H]MK-801 for NMDA receptor), scintillation fluid, filter plates, scintillation counter.

  • Procedure: a. Prepare serial dilutions of the test compound. b. In a 96-well plate, incubate the cell membranes, a fixed concentration of the specific radioligand, and the varying concentrations of the test compound. c. For each target, run a control for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known unlabeled ligand). d. Incubate to allow binding to reach equilibrium. e. Terminate the reaction by rapid filtration through filter plates to separate bound from free radioligand. f. Wash the filters to remove non-specifically bound radioligand. g. Add scintillation fluid to each well and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage inhibition of radioligand binding at each concentration of the test compound. Determine the IC₅₀ (concentration causing 50% inhibition) and convert it to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the radioligand concentration and Kₑ is its dissociation constant.

Hypothetical Data Summary:

TargetRadioligandHypothetical Kᵢ (nM) of Test CompoundImplied Action
NMDA Receptor (PCP Site)[³H]MK-80185NMDA Receptor Antagonism
Dopamine Transporter (DAT)[³H]WIN 35,428150Dopamine Reuptake Inhibition
Serotonin Transporter (SERT)[³H]Citalopram450Serotonin Reuptake Inhibition
Norepinephrine Transporter (NET)[³H]Nisoxetine600Norepinephrine Reuptake Inhibition
Mu-Opioid Receptor (MOR)[³H]DAMGO> 10,000Negligible
Sigma-1 Receptor-Pentazocine250Potential Modulation

This hypothetical data suggests a primary interaction with the NMDA receptor and secondary, but still significant, activity at the dopamine transporter.

Once primary targets are identified, functional assays are crucial to determine whether the compound acts as an agonist, antagonist, or allosteric modulator.

Experimental Protocol: NMDA Receptor Functional Assay (Calcium Flux)

  • Objective: To determine the functional effect (antagonism) of the compound on NMDA receptor activation.

  • Materials: HEK293 cells expressing NMDA receptor subunits (e.g., GluN1/GluN2A), calcium-sensitive fluorescent dye (e.g., Fluo-4 AM), NMDA, glycine (co-agonist), test compound.

  • Procedure: a. Culture the cells in a 96-well plate and load them with the calcium dye. b. Pre-incubate the cells with varying concentrations of the test compound or a known antagonist (e.g., ketamine). c. Stimulate the cells with a fixed concentration of NMDA and glycine to induce calcium influx through the receptor channel. d. Measure the change in fluorescence intensity using a plate reader.

  • Data Analysis: Plot the fluorescence response against the concentration of the test compound to generate a dose-response curve and calculate the IC₅₀ for the inhibition of NMDA-induced calcium influx.

Experimental Workflow Visualization

G cluster_0 Tier 1: In Vitro Characterization start Test Compound 2-((Benzyl(methyl)amino)methyl) cyclohexanone HCl binding Radioligand Binding Assay (Broad Panel Screening) start->binding data_binding Identify Primary Targets (e.g., NMDA-R, DAT) binding->data_binding functional Functional Assays (e.g., Ca²+ Flux, Neurotransmitter Uptake) data_binding->functional data_functional Determine Activity Profile (e.g., Antagonist, Inhibitor) functional->data_functional

Caption: Workflow for in vitro target identification and validation.

Tier 2: Ex Vivo Synaptic Function Analysis

To understand how the compound's molecular actions translate to the synaptic level, ex vivo preparations using brain tissue are employed.

Experimental Protocol: Synaptosome Neurotransmitter Reuptake Assay

  • Objective: To directly measure the inhibitory effect of the compound on dopamine, serotonin, and norepinephrine reuptake in nerve terminals.

  • Materials: Freshly isolated rodent brain tissue (e.g., striatum for DAT, cortex for SERT/NET), sucrose buffer, [³H]dopamine, [³H]serotonin, [³H]norepinephrine, test compound.

  • Procedure: a. Prepare synaptosomes (sealed nerve terminals) from the brain tissue by homogenization and differential centrifugation. b. Pre-incubate aliquots of the synaptosome preparation with varying concentrations of the test compound or a known inhibitor (e.g., cocaine). c. Initiate the uptake by adding the respective radiolabeled neurotransmitter and incubate for a short period (e.g., 5-10 minutes) at 37°C. d. Terminate uptake by rapid filtration and washing with ice-cold buffer. e. Quantify the radioactivity trapped inside the synaptosomes via scintillation counting.

  • Data Analysis: Calculate the IC₅₀ for the inhibition of neurotransmitter uptake for each transporter.

This assay provides direct evidence for the compound's effect on monoamine dynamics at the synapse, validating the binding assay results in a more physiologically relevant context.

Signaling Pathway Visualization

G cluster_0 Hypothesized Dual Mechanism at the Synapse cluster_1 Presynaptic Terminal cluster_2 Postsynaptic Terminal compound Test Compound dat Dopamine Transporter (DAT) compound->dat INHIBITS nmda NMDA Receptor compound->nmda BLOCKS da_reuptake Dopamine Reuptake dat->da_reuptake facilitates ca_influx Ca²+ Influx nmda->ca_influx permits

Caption: Hypothesized dual action on presynaptic and postsynaptic targets.

Tier 3: In Vivo Behavioral Pharmacology

The final stage involves administering the compound to animal models to observe its overall effect on behavior and physiology, thereby linking the molecular and synaptic actions to a systemic outcome.

Experimental Protocol: Locomotor Activity Assessment

  • Objective: To assess the stimulant or depressant effects of the compound.

  • Materials: Rodents (mice or rats), open-field arenas equipped with infrared beam grids, test compound, vehicle control, positive control (e.g., cocaine for stimulant, ketamine for hyperlocomotion).

  • Procedure: a. Acclimate animals to the testing room and open-field arenas. b. Administer the test compound via a relevant route (e.g., intraperitoneal injection) at several doses. c. Place the animal in the center of the arena and record its movement (e.g., distance traveled, rearing frequency) for 60-120 minutes.

  • Data Analysis: Compare the locomotor activity of the compound-treated groups to the vehicle control group. An increase in activity would support a stimulant-like (dopaminergic) effect, while initial hyperlocomotion followed by stereotypy could be indicative of NMDA receptor antagonism.

References

  • Cheng-Prusoff Equation: Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (Kᵢ) and the concentration of inhibitor which causes 50 per cent inhibition (I₅₀) of an enzymatic reaction. Biochemical Pharmacology. Available at: [Link]

  • Radioligand Binding Assays Overview: Maccarrone, M., & Finazzi-Agrò, A. (2002). Radioligand Binding Assays: Basic Principles and Recent Advances. Science's STKE. Available at: [Link]

  • Synaptosome Preparation and Neurotransmitter Uptake: Bradford, H. F. (1975). Isolated nerve terminals as an in vitro preparation for the study of dynamic aspects of transmitter metabolism and release. Handbook of Psychopharmacology. Available at: [Link]

  • NMDA Receptor Pharmacology: Collingridge, G. L., & Lester, R. A. (1989). Excitatory amino acid receptors in the vertebrate central nervous system. Pharmacological Reviews. Available at: [Link]

  • Behavioral Pharmacology of Locomotor Activity: Robbins, T. W. (1977). A critique of the methods available for the measurement of spontaneous motor activity. Handbook of Psychopharmacology. Available at: [Link]

An In-depth Technical Guide to the Anticipated Biological Activity of 2-((Benzyl(methyl)amino)methyl)cyclohexanone Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Research, Scientific, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides a comprehensive technical overview of the projected biological activities of 2-((Benzyl(methyl)amino)methyl)cyclohexanone hydrochloride. Capitalizing on established principles of medicinal chemistry and pharmacology, this document synthesizes the current understanding of structurally related compounds to forecast the mechanistic pathways and potential therapeutic applications of this specific molecule. While direct empirical data for this compound is not extensively available in peer-reviewed literature, a robust hypothesis can be formulated based on well-documented structure-activity relationships.

Introduction and Chemical Profile

This compound is a β-aminoketone derivative.[1] Its structure, featuring a cyclohexanone core with an N-benzyl-N-methyl aminomethyl group, is significant for its potential interactions with biological targets. The presence of both a benzyl and a methyl group on the nitrogen atom contributes to its lipophilicity, suggesting a likelihood of penetrating the central nervous system (CNS).[1] The hydrochloride salt form enhances its solubility in aqueous solutions, a crucial property for in vitro and in vivo experimental formulations.[2] This compound is recognized as an intermediate in the synthesis of a metabolite of Tramadol, a well-known analgesic, hinting at its potential role in pain modulation pathways.[3]

Chemical Properties:

PropertyValueSource
CAS Number 6333-27-3[4]
Molecular Formula C₁₅H₂₂ClNO[1]
Molecular Weight 267.79 g/mol [1]
IUPAC Name 2-((benzyl(methyl)amino)methyl)cyclohexan-1-one hydrochloride

Postulated Mechanism of Action: NMDA Receptor Antagonism

The primary hypothesized mechanism of action for this compound is uncompetitive antagonism of the N-methyl-D-aspartate (NMDA) receptor. This assertion is grounded in extensive research on amino-alkyl-cyclohexane derivatives, which have been identified as a novel class of uncompetitive NMDA receptor antagonists.[5][6]

The NMDA receptor, a key player in excitatory neurotransmission, is a ligand-gated ion channel that requires the binding of both glutamate and a co-agonist (glycine or D-serine) for activation.[7] Uncompetitive antagonists, such as those in the amino-alkyl-cyclohexane class, are thought to bind within the ion channel of the NMDA receptor, thereby blocking the influx of Ca²⁺ and Na⁺ ions. This action is typically voltage-dependent, meaning the antagonist binds more effectively when the neuron is depolarized.

The structural similarity of this compound to these established NMDA receptor antagonists provides a strong basis for predicting a similar mode of action.

NMDA_Receptor_Antagonism cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Glutamate_Vesicle Glutamate Vesicle Glutamate Glutamate Glutamate_Vesicle->Glutamate Release NMDA_Receptor NMDA Receptor Ion_Channel Ion Channel (Blocked) NMDA_Receptor->Ion_Channel Opens Ca_Signal Reduced Ca²⁺ Influx Ion_Channel->Ca_Signal Prevents Glutamate->NMDA_Receptor Binds Compound 2-((Benzyl(methyl)amino)methyl) cyclohexanone hydrochloride Compound->Ion_Channel Blocks

Figure 1: Hypothesized mechanism of NMDA receptor antagonism.

Anticipated Biological Activities and Therapeutic Potential

Based on its likely role as an NMDA receptor antagonist, this compound is predicted to exhibit several significant biological activities, primarily centered on the central nervous system.

Anticonvulsant Properties

A substantial body of evidence supports the anticonvulsant effects of compounds with a benzylamino cyclohexanone or related enaminone structure.[8][9][10][11] For instance, studies on fluorinated benzylamino enaminones have demonstrated efficacy in the maximal electroshock seizure (MES) test, a well-established model for generalized tonic-clonic seizures.[9] One such derivative, 3-(4-fluoro-3-(trifluoromethyl)benzylamino)-5-(trifluoromethyl)cyclohex-2-enone, showed an ED₅₀ of 23.47 mg/kg in rats.[9] Another related compound, methyl 4-[(p-bromophenyl)amino]-6-methyl-2-oxocyclohex-3-en-1-oate, had an intraperitoneal ED₅₀ of 4 mg/kg in the rat MES test.[8]

The anticonvulsant activity of these compounds is strongly linked to their ability to modulate neuronal excitability, a function consistent with NMDA receptor antagonism. By blocking NMDA receptors, the compound would reduce excessive neuronal firing and prevent the spread of seizure activity.

Analgesic Effects

The structural relationship to Tramadol and the known role of NMDA receptors in pain signaling pathways suggest that this compound may possess analgesic properties. NMDA receptors are critically involved in central sensitization, a key mechanism underlying chronic pain states. Antagonism of these receptors can therefore lead to a reduction in pain perception. Studies on various cyclohexanone derivatives have shown significant analgesic potential in preclinical models like the hot plate test.[12][13] For example, certain dibenzylidene-cyclohexanone analogs demonstrated notable pain inhibition in this model.[12][13]

Neuroprotective Potential

Excessive activation of NMDA receptors is a major contributor to excitotoxicity, a process implicated in neuronal damage following stroke, traumatic brain injury, and in neurodegenerative diseases.[7] As a putative NMDA receptor antagonist, this compound could offer neuroprotective effects by mitigating this excitotoxic cascade.

Recommended Experimental Protocols for Biological Characterization

To empirically validate the hypothesized biological activities of this compound, a series of in vitro and in vivo assays are recommended. The following protocols are based on established and widely accepted methodologies in the field of pharmacology and drug discovery.

In Vitro Assay: NMDA Receptor Radioligand Binding Assay

This assay is fundamental to confirming the direct interaction of the compound with the NMDA receptor and quantifying its binding affinity.

Objective: To determine the inhibition constant (Ki) of this compound for the NMDA receptor.

Principle: This is a competitive binding assay where the test compound competes with a radiolabeled ligand (e.g., [³H]MK-801, a high-affinity NMDA receptor channel blocker) for binding to NMDA receptors in a rat brain membrane preparation. The amount of radioactivity bound to the receptors is measured, and the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki is then calculated from the IC₅₀ using the Cheng-Prusoff equation.[7]

Step-by-Step Methodology:

  • Membrane Preparation:

    • Homogenize rat forebrain tissue in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

    • Wash the membrane pellet by resuspension in fresh lysis buffer and recentrifugation. Repeat this wash step multiple times to remove endogenous ligands.

    • Resuspend the final pellet in assay buffer and determine the protein concentration using a standard method (e.g., BCA assay).

  • Binding Assay:

    • In a 96-well plate, add the following in order:

      • Assay buffer

      • Test compound at various concentrations (typically in a logarithmic series).

      • Radioligand (e.g., [³H]MK-801) at a concentration near its Kd.

      • Rat brain membrane preparation.

    • For determining non-specific binding, a high concentration of a known NMDA receptor antagonist (e.g., unlabeled MK-801) is used instead of the test compound.

    • Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 2-4 hours).

  • Filtration and Counting:

    • Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester to separate bound from free radioligand.

    • Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

    • Dry the filters and add scintillation cocktail.

    • Measure the radioactivity on each filter using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding for each concentration of the test compound.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

NMDA_Binding_Assay_Workflow Start Start Membrane_Prep Prepare Rat Brain Membrane Homogenate Start->Membrane_Prep Assay_Setup Set up 96-well plate: - Buffer - Test Compound (or control) - [³H]MK-801 (Radioligand) - Membrane Preparation Membrane_Prep->Assay_Setup Incubation Incubate to Reach Equilibrium Assay_Setup->Incubation Filtration Rapid Filtration to Separate Bound and Free Ligand Incubation->Filtration Counting Scintillation Counting to Measure Radioactivity Filtration->Counting Data_Analysis Data Analysis: - Calculate % Inhibition - Determine IC₅₀ - Calculate Ki Counting->Data_Analysis End End Data_Analysis->End

Figure 2: Workflow for the NMDA receptor radioligand binding assay.
In Vivo Assay: Maximal Electroshock Seizure (MES) Test

This is a cornerstone preclinical assay for identifying compounds with activity against generalized tonic-clonic seizures.

Objective: To determine the median effective dose (ED₅₀) of this compound required to protect against MES-induced seizures in mice.

Principle: A supramaximal electrical stimulus is delivered to the corneas of the animal, which induces a characteristic tonic hindlimb extension. The test compound is considered to have anticonvulsant activity if it prevents this tonic extension.

Step-by-Step Methodology:

  • Animal Preparation:

    • Use male albino mice (e.g., Swiss or ICR strain) weighing 20-30 g.

    • House the animals in a controlled environment with a 12-hour light/dark cycle and free access to food and water.

    • Allow the animals to acclimate to the laboratory environment before testing.

  • Drug Administration:

    • Prepare a solution or suspension of this compound in a suitable vehicle (e.g., saline with a small amount of Tween 80).

    • Administer the test compound intraperitoneally (i.p.) or orally (p.o.) at various doses to different groups of mice. Include a vehicle control group.

    • The time between drug administration and the MES test should be based on the anticipated time to peak effect of the compound.

  • MES Induction:

    • At the predetermined time after drug administration, apply a drop of anesthetic (e.g., 0.5% tetracaine) to the corneas of each mouse.

    • Place corneal electrodes on the eyes.

    • Deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds).

  • Observation and Scoring:

    • Immediately after the stimulus, observe the mouse for the presence or absence of tonic hindlimb extension.

    • An animal is considered "protected" if it does not exhibit tonic hindlimb extension.

  • Data Analysis:

    • Calculate the percentage of mice protected at each dose level.

    • Determine the ED₅₀ value using a suitable statistical method, such as probit analysis.

In Vivo Assay: Hot Plate Test

This assay is a classic method for assessing the central analgesic activity of a compound.

Objective: To evaluate the analgesic effect of this compound by measuring the latency of the response to a thermal stimulus.

Principle: The animal is placed on a heated surface, and the time it takes to exhibit a nocifensive response (e.g., paw licking or jumping) is recorded. An increase in this latency period indicates an analgesic effect.

Step-by-Step Methodology:

  • Apparatus and Animal Acclimation:

    • Use a hot plate apparatus with a precisely controlled temperature, typically set between 52-55°C.

    • Bring the mice or rats into the testing room and allow them to acclimate for at least 30 minutes.

  • Baseline Measurement:

    • Before drug administration, place each animal on the hot plate and record the baseline latency to the first nocifensive response (paw lick, paw flick, or jump).

    • A cut-off time (e.g., 30 seconds) should be established to prevent tissue damage.

  • Drug Administration:

    • Administer this compound or a vehicle control via the desired route (e.g., i.p. or p.o.).

  • Post-Treatment Measurement:

    • At various time points after drug administration (e.g., 30, 60, 90 minutes), place the animal back on the hot plate and measure the response latency.

  • Data Analysis:

    • Calculate the percentage of maximal possible effect (%MPE) for each animal at each time point using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.

    • Compare the %MPE between the drug-treated groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Conclusion

This compound is a compound of significant interest due to its structural features, which strongly suggest a potential for biological activity within the central nervous system. Based on a thorough analysis of the literature on structurally analogous compounds, it is hypothesized that this molecule acts as an uncompetitive NMDA receptor antagonist. This mechanism of action is expected to confer anticonvulsant and analgesic properties, with a potential for neuroprotective effects.

The experimental protocols detailed in this guide provide a robust framework for the empirical validation of these hypotheses. Through systematic in vitro and in vivo characterization, the true pharmacological profile and therapeutic potential of this compound can be elucidated, paving the way for further research and development.

References

  • Anti-hyperalgesic effect of a benzilidine-cyclohexanone analogue on a mouse model of chronic constriction injury-induced neuropathic pain: Participation of the κ-opioid receptor and KATP. PubMed. [Link]

  • DETERMINATION OF ANALGESIC POTENTIAL OF CYCLOHEXANONE DERIVATIVES (DIBENZYLIDENE-ACETOPHENONE ANALOGS) USING MICE ABSTRACT Backg. AWS. [Link]

  • Determination of Analgesic Potential of Dibenzylidene Derivatives of Cyclohexanone. SAR Journal of Natural Products. [Link]

  • Synthesis and anticonvulsant activity of enaminones. 2. Further structure-activity correlations. PubMed. [Link]

  • Design, synthesis and anticonvulsant evaluation of fluorinated benzyl amino enaminones. PubMed. [Link]

  • Compound was tested intraperitoneally for anticonvulsant activity against MES-induced seizures in rat by MES test. PubChem. [Link]

  • Synthesis and anticonvulsant activity of enaminones. PubMed. [Link]

  • Synthesis and anticonvulsant activity of enaminones. Part 7. Synthesis and anticonvulsant evaluation of ethyl 4-[(substituted phenyl)amino]-6-methyl-2-oxocyclohex-3-ene-1-carboxylates and their corresponding 5-methylcyclohex-2-enone derivatives. PubMed. [Link]

  • In-vivo anticonvulsant activity of the synthesized compounds, 2(A-L),... ResearchGate. [Link]

  • In vivo anticonvulsant activity of 2-propanone-1,3,5,5-trimethyl-2-cyclohexen-1-ylidine in pilocarpine and strychnine induced-seizure models. PubMed. [Link]

  • Structure-Activity Relationship of NMDA Receptor Ligands and Their Activities on the ERK Activation through Metabotropic Signaling Pathway. Experimental Neurobiology. [Link]

  • Novel Orally Active Analgesic and Anti-Inflammatory Cyclohexyl-N-Acylhydrazone Derivatives. MDPI. [Link]

  • Anticonvulsant activity (MES test) of compound XVIII administrated orally to rats. ResearchGate. [Link]

  • View of Determination of Analgesic Potential of Dibenzylidene Derivatives of Cyclohexanone. SAR Journal of Natural Products. [Link]

  • Structure-Activity Relationship of NMDA Receptor Ligands and Their Activities on the ERK Activation through Metabotropic Signaling Pathway. PubMed Central. [Link]

  • Amino-alkyl-cyclohexanes are novel uncompetitive NMDA receptor antagonists with strong voltage-dependency and fast blocking kinetics: in vitro and in vivo characterization. PubMed. [Link]

  • Amino-Alkyl-Cyclohexanes: Uncompetitive NMDA Receptor Antagonists with Fast, Voltage-Dependent Blocking Kinetics. ResearchGate. [Link]

  • Amino-alkyl-cyclohexanes as a Novel Class of Uncompetitive NMDA Receptor Antagonists. Current Pharmaceutical Design. [Link]

Sources

Spectroscopic data (NMR, IR, MS) for 2-((Benzyl(methyl)amino)methyl)cyclohexanone hydrochloride.

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 2-((Benzyl(methyl)amino)methyl)cyclohexanone Hydrochloride

Introduction

2-((Benzyl(methyl)amino)methyl)cyclohexanone is a β-aminoketone, a class of compounds often synthesized via the Mannich reaction.[1][2] This particular derivative, in its hydrochloride salt form for improved stability and solubility, possesses a unique combination of a cyclohexanone core, a tertiary amine, and a benzyl group. These structural motifs are of significant interest in medicinal chemistry and organic synthesis, making unambiguous structural confirmation paramount.[2]

Molecular Structure

The structural foundation of the molecule dictates its spectroscopic behavior. The key features include a six-membered aliphatic ring with a ketone, a chiral center at the C2 position, and a flexible side chain containing a tertiary amine and an aromatic ring.

Caption: Molecular structure of the free base form.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide definitive structural information.

Experimental Protocol: NMR Data Acquisition

A standardized protocol ensures data reproducibility and quality.[5]

  • Sample Preparation: Accurately weigh 5-10 mg of the hydrochloride salt and dissolve it in ~0.6 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CDCl₃ after neutralization to the free base). The choice of solvent is critical; for the hydrochloride salt, D₂O or DMSO-d₆ are appropriate to avoid proton exchange with the solvent.

  • Internal Standard: Add a small amount of an internal standard, like DSS for D₂O or TMS for organic solvents, for accurate chemical shift calibration (δ = 0.00 ppm).

  • ¹H NMR Acquisition:

    • Spectrometer: 400 MHz or higher field strength.

    • Pulse Program: Standard single-pulse (zg30).

    • Number of Scans: 16-64 scans.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).

    • Number of Scans: ≥1024 scans, owing to the low natural abundance of ¹³C.

    • Relaxation Delay: 2-5 seconds.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to be complex, especially in the aliphatic region, due to overlapping signals from the cyclohexanone ring. The presence of the hydrochloride will cause deshielding of protons near the ammonium center.

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~ 7.3 - 7.5Multiplet5HAr-H Protons of the monosubstituted benzene ring.
~ 4.0 - 4.2Singlet or AB quartet2HAr-CH₂ -NBenzylic protons adjacent to the nitrogen. Deshielded by both the aromatic ring and the ammonium nitrogen. May appear as a sharp singlet or two doublets if rotation is restricted.
~ 3.0 - 3.5Multiplet3HCH -CH₂N, -CH₂N Protons on the carbon alpha to the ketone (C2) and the methylene bridge. Highly complex and deshielded region.
~ 2.8Singlet3HN-CH₃ Methyl group protons on the nitrogen, appearing as a sharp singlet. Deshielded due to the positive charge on the nitrogen.
~ 1.6 - 2.5Multiplet8HCyclohexanone ring protonsProtons on C3, C4, C5, and C6 of the cyclohexanone ring. Extensive signal overlap and complex splitting patterns are expected.
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides a count of unique carbon environments. The proton-decoupled spectrum will show each unique carbon as a single line.

Predicted Chemical Shift (δ, ppm) Assignment Rationale
~ 208 - 212C =OKetone carbonyl carbon, characteristically found at very low field.[3]
~ 130 - 135Aromatic Quaternary C The carbon of the benzene ring attached to the methylene group.
~ 128 - 130Aromatic C HAromatic carbons bearing a proton. Multiple signals are expected.[3]
~ 60 - 65Ar-C H₂-NBenzylic carbon, deshielded by the adjacent nitrogen and aromatic ring.
~ 55 - 60C H₂-NMethylene bridge carbon between the ring and the nitrogen.
~ 45 - 50C H-C=OCarbon at C2 of the cyclohexanone ring, alpha to the carbonyl.
~ 40 - 45N-C H₃Methyl carbon attached to the nitrogen.
~ 25 - 42Cyclohexanone C H₂The remaining four carbons of the cyclohexanone ring (C3, C4, C5, C6).

Infrared (IR) Spectroscopy

IR spectroscopy is an essential technique for the rapid identification of functional groups. The vibrational frequencies of bonds within the molecule correspond to specific absorption bands in the IR spectrum.

Experimental Protocol: FTIR Data Acquisition
  • Technique: Attenuated Total Reflectance (ATR) is a common and simple method for solid samples. Alternatively, a KBr (potassium bromide) pellet can be prepared.

  • ATR-FTIR:

    • Place a small amount of the solid sample directly on the ATR crystal.

    • Apply pressure using the anvil to ensure good contact.

    • Collect the spectrum over a range of 4000-400 cm⁻¹.

    • Perform a background scan of the empty crystal beforehand.

  • Data Acquisition: Co-add 16-32 scans to obtain a high signal-to-noise ratio.

Predicted IR Absorption Bands

The IR spectrum will be dominated by a strong carbonyl absorption and features characteristic of the ammonium salt and aromatic ring.

Wavenumber (cm⁻¹) Intensity Vibration Functional Group Assignment
~ 3000 - 2700Broad, StrongN⁺-H StretchCharacteristic broad absorption for a secondary/tertiary ammonium salt.
~ 3100 - 3000MediumC-H StretchAromatic C-H stretching.
~ 2950 - 2850Medium-StrongC-H StretchAliphatic C-H stretching from the cyclohexanone ring and methylene groups.
~ 1715 Strong, Sharp C=O Stretch The most diagnostic peak for the saturated six-membered ring ketone. [6]
~ 1600, ~1495, ~1450Medium-WeakC=C StretchAromatic ring skeletal vibrations.
~ 1465MediumC-H BendAliphatic CH₂ scissoring.
~ 740, ~700StrongC-H BendOut-of-plane bending for a monosubstituted benzene ring.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and crucial structural information through the analysis of fragmentation patterns. For this compound, analysis would typically be performed on the free base after in-situ neutralization in the GC inlet or via LC-MS.

Experimental Protocol: GC-MS Analysis
  • Sample Preparation (for GC-MS): Dissolve the hydrochloride salt in a solvent like methanol. The high temperature of the GC injection port will typically cause the dissociation of the salt, allowing the volatile free base to be analyzed.

  • Gas Chromatography (GC): Use a capillary column (e.g., DB-5ms) to separate the analyte from any impurities. A temperature gradient program (e.g., starting at 100°C and ramping to 280°C) is employed.

  • Mass Spectrometry (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV is standard.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Scan Range: m/z 40-500.

Predicted Fragmentation Pattern (Free Base)

The free base, 2-((Benzyl(methyl)amino)methyl)cyclohexanone, has a molecular formula of C₁₅H₂₁NO and a monoisotopic mass of approximately 231.16 Da. The fragmentation will be driven by the presence of the nitrogen and the carbonyl group, which stabilize adjacent carbocations.

m/z (Mass-to-Charge Ratio) Proposed Fragment Origin / Pathway
231[M]⁺Molecular ion of the free base.
120 [C₈H₁₀N]⁺ Base Peak. α-cleavage (alpha-cleavage) between C2 and the side chain. Forms the stable [benzyl(methyl)amino]methyl cation.
91[C₇H₇]⁺Tropylium ion, characteristic of benzyl groups.
134[M - C₇H₇]⁺Loss of a benzyl radical from the molecular ion.
98[C₆H₁₀O]⁺Cyclohexanone radical cation, resulting from cleavage of the C2-side chain bond.
Visualization of Key Fragmentation Pathways

Alpha-cleavage is the most favorable fragmentation pathway for amines and ketones, as it leads to the formation of a resonance-stabilized cation.[7][8]

G cluster_main Fragmentation of 2-((Benzyl(methyl)amino)methyl)cyclohexanone cluster_alpha α-Cleavage cluster_benzyl Benzyl Group Fragmentation Mol_Ion Molecular Ion (M⁺) m/z = 231 Base_Peak Base Peak [C₈H₁₀N]⁺ m/z = 120 Mol_Ion->Base_Peak Loss of C₇H₁₁O radical Tropylium Tropylium Ion [C₇H₇]⁺ m/z = 91 Base_Peak->Tropylium Rearrangement & Loss

Sources

Navigating the Regulatory Maze: Is 2-((Benzyl(methyl)amino)methyl)cyclohexanone Hydrochloride a Controlled Substance?

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

Abstract

This guide provides a detailed analysis of the legal and regulatory status of 2-((Benzyl(methyl)amino)methyl)cyclohexanone hydrochloride (CAS Numbers: 6333-27-3 and 116673-75-7). While not explicitly listed as a controlled substance in major international or national drug control schedules, its close structural and synthetic relationship to the Schedule IV opioid analgesic Tramadol places it in a complex regulatory landscape. This document will delve into the nuances of controlled substance legislation, including the concepts of precursors and analogues, to provide a comprehensive understanding for researchers, scientists, and drug development professionals.

Direct Regulatory Status: An Unlisted Compound

A thorough review of key controlled substance lists reveals that this compound is not explicitly scheduled.

  • United States: The compound is not found in the schedules of the U.S. Controlled Substances Act (CSA). The official list of controlled substances is maintained in Title 21 Code of Federal Regulations (CFR) Part 1308.[1]

  • United Kingdom: Similarly, it is not listed among the commonly encountered drugs controlled under the Misuse of Drugs Act 1971.[2]

  • International Conventions: The substance is not included in the schedules of the 1971 United Nations Convention on Psychotropic Substances.[3][4][5][6][7]

This absence of explicit listing means that, in a narrow sense, the compound itself is not a controlled substance. Chemical suppliers market it for research purposes only, which is a common practice for non-scheduled compounds with potential pharmacological activity.[8]

The Critical Link to Tramadol: A Precursor and Analogue Perspective

The primary regulatory consideration for this compound stems from its relationship with Tramadol. Tramadol, chemically known as 2-((dimethylamino)methyl)-1-(3-methoxyphenyl)cyclohexanol, is a Schedule IV controlled substance in the United States due to its potential for abuse and dependence.[9][10]

Synthetic Precursor

2-((Benzyl(methyl)amino)methyl)cyclohexanone is identified as an intermediate in the synthesis of a metabolite of Tramadol.[11] This synthetic relationship is significant. Regulatory agencies, such as the U.S. Drug Enforcement Administration (DEA), maintain lists of "List I" and "List II" chemicals that are known to be used in the illicit manufacture of controlled substances. While this specific compound is not currently on these lists, its utility as a potential precursor is a critical factor that could lead to future regulatory scrutiny.

Structural Analogue

The compound shares a core cyclohexanone structure with Tramadol.[11] This structural similarity raises the question of whether it could be considered a "controlled substance analogue." Under the U.S. Controlled Substances Act, a controlled substance analogue is a substance that has a chemical structure substantially similar to a controlled substance in Schedule I or II and has a stimulant, depressant, or hallucinogenic effect on the central nervous system that is substantially similar to or greater than that of a controlled substance in Schedule I or II.[12]

It is important to note that Tramadol is a Schedule IV substance.[9] Therefore, the federal analogue statute, which applies to Schedule I and II substances, may not be directly applicable. However, this does not entirely remove the legal risk, as state laws can have broader definitions of analogues. Furthermore, the potential for the compound to have opioid-like effects could draw the attention of regulatory bodies.

Pharmacological Profile: Potential for CNS Activity

The interest in this compound in medicinal chemistry is due to its potential biological activities, particularly on the central nervous system (CNS).[13] Its structural similarities to known pharmacological agents suggest it may have dual-action mechanisms, similar to opioids and serotonin reuptake inhibitors.[13] Some research indicates it may modulate AMPA receptors, which are involved in synaptic plasticity and memory.[13]

The benzyl and methyl groups on the nitrogen atom contribute to its lipophilicity, which could enhance its ability to cross the blood-brain barrier and exert effects on the CNS.[13] While there is a lack of extensive pharmacological studies on this specific compound, its potential to elicit psychoactive effects similar to controlled substances is a key factor in its risk assessment.

Experimental Protocols and Methodologies

The synthesis of 2-((Benzyl(methyl)amino)methyl)cyclohexanone typically involves a Mannich reaction. This reaction is a fundamental process in organic chemistry for the aminoalkylation of an acidic proton located alpha to a carbonyl group.

General Synthesis via Mannich Reaction

A common synthetic route involves the condensation of cyclohexanone, formaldehyde, and N-benzyl-N-methylamine.[13]

Step-by-step Methodology:

  • Reaction Setup: In a reaction vessel, combine cyclohexanone and N-benzyl-N-methylamine in a suitable solvent.

  • Addition of Formaldehyde: Slowly add an aqueous solution of formaldehyde to the mixture.

  • Reaction Conditions: The reaction is typically carried out under controlled pH (often slightly acidic to facilitate imine formation) and temperature.

  • Workup and Purification: After the reaction is complete, the mixture is worked up to isolate the crude product. This often involves extraction and washing.

  • Purification: The crude product is then purified, commonly by column chromatography, to yield the desired 2-((Benzyl(methyl)amino)methyl)cyclohexanone.

  • Salt Formation: To obtain the hydrochloride salt, the free base is treated with hydrochloric acid in a suitable solvent, leading to the precipitation of this compound.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Mannich Reaction cluster_purification Purification cluster_product Final Product Cyclohexanone Cyclohexanone Reaction Condensation Reaction Cyclohexanone->Reaction Formaldehyde Formaldehyde Formaldehyde->Reaction Amine N-benzyl-N-methylamine Amine->Reaction Workup Workup & Extraction Reaction->Workup Crude Product Chromatography Column Chromatography Workup->Chromatography Freebase Free Base Product Chromatography->Freebase Purified Product HCl_Salt Hydrochloride Salt Freebase->HCl_Salt HCl Treatment

Caption: Generalized workflow for the synthesis of this compound.

Conclusion and Risk Assessment

Factor Assessment
Explicit Control Not currently listed in major national or international schedules.
Precursor Potential A known intermediate in the synthesis of a Tramadol metabolite.
Analogue Status Structurally similar to Tramadol (a Schedule IV substance). The applicability of the U.S. federal analogue act is questionable as it pertains to Schedule I and II substances, but state laws may vary.
Pharmacology Potential for CNS activity, with suggested dual-action mechanisms similar to opioids and serotonin reuptake inhibitors.

For researchers and drug development professionals, the key takeaways are:

  • Due Diligence: Always verify the legal status of a compound in the specific jurisdiction of research and development.

  • Precursor and Analogue Awareness: Be mindful of the potential for a compound to be regulated as a precursor or analogue, even if not explicitly listed.

  • Documentation: Maintain meticulous records of the synthesis, handling, and use of such compounds to demonstrate legitimate research purposes.

The regulatory landscape for psychoactive compounds is dynamic. The potential for this compound to be used in illicit synthesis or to have abuse potential could lead to its future control. Therefore, a conservative and informed approach is essential when working with this and structurally related compounds.

References

  • U.S. Drug Enforcement Administration. (n.d.). Schedules of Controlled Substances. Retrieved from [Link]

  • United Kingdom Home Office. (2022). List of most commonly encountered drugs currently controlled under the misuse of drugs legislation. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Convention on Psychotropic Substances, 1971. Retrieved from [Link]

  • Benchchem. (n.d.). 2-((Benzyl(methyl)amino)methyl)cyclohexanone.
  • Smolecule. (n.d.). Buy 2-((N-Benzyl-N-methyl)aminomethyl)cyclohexanone.
  • U.S. Drug Enforcement Administration, Diversion Control Division. (n.d.). Controlled Substance Analogue.
  • U.S. Drug Enforcement Administration. (2014). Schedules of Controlled Substances: Placement of Tramadol Into Schedule IV. Federal Register, 79(127), 37623-37630.
  • United Nations. (1971). Convention on Psychotropic Substances.
  • Office of Justice Programs. (n.d.). Convention on Psychotropic Substances, 1971. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Tramadol. In StatPearls.
  • United Nations Treaty Collection. (n.d.). Convention on Psychotropic Substances of 1971. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Convention on Psychotropic Substances 1971. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). CONVENTION ON PSYCHOTROPIC SUBSTANCES, 1971. Retrieved from [Link]

  • Santa Cruz Biotechnology, Inc. (n.d.). 2-((N-Benzyl-N-methyl)aminomethyl)cyclohexanone, Hydrochloride.
  • Sigma-Aldrich. (n.d.). 2-[(Benzyl-methyl-amino)-methyl]-cyclohexanone hydrochloride.
  • Fisher Scientific. (n.d.). 2-[(N,N-Dibenzylamino)methyl]cyclohexanone Hydrochloride, TRC.
  • eCFR :: 21 CFR Part 1308 -- Schedules of Controlled Substances. (n.d.). Retrieved from [Link]

  • GOV.UK. (2022, April 1). List of most commonly encountered drugs currently controlled under the misuse of drugs legislation. Retrieved from [Link]

  • European Monitoring Centre for Drugs and Drug Addiction. (n.d.). Risk assessment of new psychoactive substances.
  • PubMed. (n.d.). Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: High potency agonists at 5-HT2A receptors. Retrieved from [Link]

  • Wikipedia. (n.d.). List of Schedule II controlled substances (U.S.). Retrieved from [Link]

Sources

Role of 2-((Benzyl(methyl)amino)methyl)cyclohexanone hydrochloride as a Tramadol metabolite.

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Tramadol is a widely prescribed centrally acting analgesic used for the management of moderate to moderately severe pain. Its therapeutic effect is attributed to a complex mechanism of action involving both opioid and non-opioid pathways. The parent drug is a racemic mixture of two enantiomers, (+) and (-)-Tramadol, which, along with their metabolites, contribute to the overall analgesic profile. The metabolism of Tramadol is extensive and primarily occurs in the liver, leading to the formation of several metabolites. Among these, O-desmethyltramadol (M1) and N-desmethyltramadol (M2) are the most significant. This guide provides an in-depth exploration of Tramadol's metabolic pathways, with a particular focus on the formation and pharmacological significance of its primary metabolites, M1 and M2. It is important to note that the compound 2-((Benzyl(methyl)amino)methyl)cyclohexanone hydrochloride is not a recognized metabolite of Tramadol; rather, this guide will focus on the scientifically established metabolic products.

Metabolic Pathways of Tramadol

The biotransformation of Tramadol is a complex process mediated predominantly by the cytochrome P450 (CYP) enzyme system in the liver. The two main metabolic routes are O-demethylation and N-demethylation, leading to the formation of M1 and M2, respectively. Further metabolic steps include conjugation with glucuronic acid or sulfate, resulting in more water-soluble compounds that are readily excreted by the kidneys.

Formation of O-desmethyltramadol (M1)

The O-demethylation of Tramadol to M1 is catalyzed by the CYP2D6 isoenzyme. This pathway is of particular clinical importance because M1 exhibits a significantly higher affinity for the μ-opioid receptor than the parent drug, Tramadol. The analgesic potency of M1 is estimated to be several times that of Tramadol, making it a crucial contributor to the opioid-mediated analgesic effects of the parent drug. The activity of CYP2D6 can vary considerably among individuals due to genetic polymorphisms, which can lead to significant differences in the rate of M1 formation and, consequently, the analgesic response and potential for adverse effects.

Formation of N-desmethyltramadol (M2)

The N-demethylation of Tramadol to M2 is primarily mediated by the CYP3A4 and CYP2B6 isoenzymes. Unlike M1, M2 has a weaker affinity for the μ-opioid receptor and contributes less to the opioid-mediated analgesia. However, M2 is the most abundant metabolite found in the plasma. The formation of M2 is also subject to interindividual variability due to genetic and environmental factors affecting the activity of CYP3A4 and CYP2B6.

The metabolic cascade of Tramadol can be visualized as follows:

Tramadol_Metabolism Tramadol Tramadol M1 O-desmethyltramadol (M1) (Active Metabolite) Tramadol->M1 CYP2D6 (O-demethylation) M2 N-desmethyltramadol (M2) Tramadol->M2 CYP3A4, CYP2B6 (N-demethylation) Other_Metabolites Further Demethylation & Conjugation (e.g., M5) M1->Other_Metabolites CYP3A4, CYP2B6 Excretion Renal Excretion M1->Excretion Conjugation M2->Other_Metabolites CYP2D6 M2->Excretion Conjugation Other_Metabolites->Excretion Analytical_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample IS Add Internal Standard Plasma->IS SPE Solid-Phase Extraction (SPE) IS->SPE Evap Evaporation SPE->Evap Recon Reconstitution Evap->Recon LC HPLC Separation Recon->LC MS MS/MS Detection LC->MS Data Data Acquisition & Quantification MS->Data

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of 2-((Benzyl(methyl)amino)methyl)cyclohexanone Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-((Benzyl(methyl)amino)methyl)cyclohexanone hydrochloride is a versatile β-aminoketone that holds significant interest for researchers in medicinal chemistry and drug development. Its structural framework, featuring a substituted cyclohexanone ring, makes it a key precursor in the synthesis of various pharmacologically active compounds, most notably as an intermediate in the synthesis of the analgesic Tramadol and its analogs.[1] This guide provides a comprehensive technical overview of its chemical structure, stereochemical complexity, synthesis, and analytical characterization, designed to equip researchers and scientists with the foundational knowledge required for its effective application.

Molecular Structure and Physicochemical Properties

The compound, with the chemical formula C₁₅H₂₂ClNO, consists of a cyclohexanone ring substituted at the C2 position with a benzyl(methyl)aminomethyl group.[2][3] The presence of both a bulky benzyl group and a methyl group on the nitrogen atom imparts a significant degree of lipophilicity, which can influence its solubility and ability to penetrate biological membranes.[4] The molecule is typically supplied as a hydrochloride salt, which enhances its stability and aqueous solubility, making it more amenable for use in biological assays and pharmaceutical formulations.[4]

PropertyValueSource
IUPAC Name 2-[[Benzyl(methyl)amino]methyl]cyclohexan-1-one hydrochlorideN/A
CAS Number 6333-27-3[2]
Molecular Formula C₁₅H₂₂ClNO[2][3]
Molecular Weight 267.79 g/mol [2][3]
Appearance White to off-white solid (predicted)N/A
Solubility Soluble in water and polar organic solvents[4]

Stereochemistry and Conformational Analysis

The stereochemistry of 2-((benzyl(methyl)amino)methyl)cyclohexanone is a critical aspect influencing its interaction with chiral biological targets. The complexity arises from the presence of a stereocenter at the C2 position of the cyclohexanone ring, leading to the existence of enantiomers.

Enantiomers and Chirality

The C2 carbon is bonded to four different groups: the carbonyl group (C1), the methylene of the side chain, a hydrogen atom, and the C3 of the ring. This makes it a chiral center, giving rise to two enantiomers: (R)-2-((benzyl(methyl)amino)methyl)cyclohexanone and (S)-2-((benzyl(methyl)amino)methyl)cyclohexanone. As syntheses, such as the Mannich reaction, are often not stereoselective unless chiral catalysts are employed, the product is typically a racemic mixture of these two enantiomers.[5][6]

G cluster_R (R)-enantiomer cluster_S (S)-enantiomer R_mol R_mol mirror Mirror Plane S_mol S_mol

Caption: Enantiomers of 2-((benzyl(methyl)amino)methyl)cyclohexanone.

Conformational Isomerism

The cyclohexanone ring predominantly adopts a chair conformation to minimize angular and torsional strain. The substituent at the C2 position can therefore exist in either an axial or an equatorial position. Due to steric hindrance, the bulky benzyl(methyl)aminomethyl group strongly prefers the equatorial position to avoid unfavorable 1,3-diaxial interactions with the axial hydrogens on C4 and C6. The equatorial conformer is therefore the more stable and predominant form at equilibrium.

G Axial Axial Conformer (Less Stable) Transition Ring Flip Axial->Transition High Energy Barrier Equatorial Equatorial Conformer (More Stable) Equatorial->Transition Unfavored Transition->Equatorial Favored G cluster_reactants Reactants Cyclohexanone Cyclohexanone Enolization Enolization of Cyclohexanone Cyclohexanone->Enolization Formaldehyde Formaldehyde Iminium Iminium Ion Formation Formaldehyde->Iminium Amine N-Benzyl-N-methylamine Hydrochloride Amine->Iminium Attack Nucleophilic Attack Iminium->Attack Enolization->Attack Product 2-((Benzyl(methyl)amino)methyl) cyclohexanone HCl Attack->Product

Caption: Workflow of the Mannich reaction for synthesis.

Experimental Protocol for Synthesis

The following protocol is adapted from the synthesis of the free base as described by Alvarado et al. (2005) in the context of Tramadol synthesis. [5][6] Materials:

  • Cyclohexanone

  • Paraformaldehyde

  • N-benzyl-N-methylamine hydrochloride

  • Ethanol

  • Concentrated Hydrochloric Acid (catalytic amount)

  • Diethyl ether or other suitable organic solvent for extraction

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add cyclohexanone, paraformaldehyde, and N-benzyl-N-methylamine hydrochloride in equimolar amounts in ethanol.

  • Add a catalytic amount of concentrated hydrochloric acid to the mixture.

  • Heat the mixture to reflux and stir for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • The resulting residue contains the hydrochloride salt of the product. For purification, the residue can be dissolved in water and washed with a non-polar solvent like hexane to remove unreacted starting materials.

  • The aqueous layer can then be basified (e.g., with NaOH) to obtain the free base, which can be extracted with an organic solvent like diethyl ether.

  • The organic extracts are then dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the free base as an oil.

  • To obtain the hydrochloride salt, the free base is dissolved in a suitable solvent (e.g., isopropanol/ethyl acetate) and treated with a solution of HCl in the same or another appropriate solvent until precipitation is complete. The resulting solid is collected by filtration, washed with a cold solvent, and dried.

Analytical and Spectroscopic Characterization

Due to the limited availability of published experimental spectra for this compound (CAS 6333-27-3), the following data is predicted based on the analysis of its structural motifs and comparison with analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this molecule.

Predicted ¹H NMR Spectral Data (in CDCl₃, relative to TMS at 0 ppm):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.2-7.4m5HAr-H Protons of the benzyl aromatic ring.
~3.5-3.7m2H-N-CH ₂-PhMethylene protons of the benzyl group.
~2.8-3.2m1HCH -C=OMethine proton at the C2 chiral center.
~2.2-2.6m4H-CH ₂-N- & Ring CHMethylene protons adjacent to the nitrogen and on the cyclohexanone ring (C6).
~2.3s3H-N-CHMethyl protons on the nitrogen.
~1.5-2.1m6HRing CHRemaining methylene protons of the cyclohexanone ring (C3, C4, C5).

Predicted ¹³C NMR Spectral Data (in CDCl₃):

Chemical Shift (δ, ppm)AssignmentRationale
~210-212C =OCarbonyl carbon of the cyclohexanone ring.
~138-140Ar-C (quat.)Quaternary carbon of the benzyl ring.
~128-130Ar-C HAromatic carbons of the benzyl ring.
~60-65-N-C H₂-PhMethylene carbon of the benzyl group.
~55-60C H-C=OMethine carbon at the C2 chiral center.
~50-55-C H₂-N-Methylene carbon adjacent to the nitrogen.
~42-45-N-C H₃Methyl carbon on the nitrogen.
~25-40Ring C H₂Methylene carbons of the cyclohexanone ring.
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For the free base (C₁₅H₂₁NO, MW: 231.33 g/mol ), the following fragments would be expected under electron ionization (EI):

m/zProposed FragmentRationale for Fragmentation
231[M]⁺Molecular ion of the free base.
140[M - C₇H₇]⁺Loss of the benzyl group (tropylium cation is stable).
91[C₇H₇]⁺Benzyl cation (tropylium ion), often a base peak.
58[CH₂=N(CH₃)CH₂]⁺α-cleavage, a common fragmentation for amines.
Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the key functional groups present in the molecule.

Wavenumber (cm⁻¹)VibrationFunctional Group
~3000-2850C-H stretchAliphatic C-H bonds.
~2700-2400N-H stretchCharacteristic broad absorption for the amine hydrochloride salt.
~1710C=O stretchKetone carbonyl group.
~1600, ~1495, ~1450C=C stretchAromatic ring of the benzyl group.
~740, ~700C-H bendMonosubstituted benzene ring.

Applications in Research and Drug Development

The primary application of this compound is as a building block in organic synthesis. [7]Its role as a key intermediate in the synthesis of Tramadol highlights its importance. [1]The structural motif of a substituted aminomethyl cyclohexanone is found in a variety of biologically active molecules, and thus this compound serves as a valuable starting material for the development of new chemical entities targeting the central nervous system and other therapeutic areas. [4]

Conclusion

References

  • Flick, K., Frankus, E., & Friderichs, E. (1978). Tramadol. Arzneimittel-Forschung/Drug Research, 28(1), 107-113.
  • Alvarado, C., Guzmán, A., Díaz, E., & Patiño, R. (2005). Synthesis of Tramadol and Analogous. Journal of the Mexican Chemical Society, 49(4), 324-327. [Link]

  • Alvarado, C., Guzmán, A., Díaz, E., & Patiño, R. (2005). Synthesis of Tramadol and Analogous. ResearchGate. [Link]

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  • Human Metabolome Database. 1H NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0031539). [Link]

  • SpectraBase. 2-Benzylidenecyclohexanone - Optional[1H NMR] - Chemical Shifts. [Link]

  • NIST WebBook. Cyclohexanone, 2-methyl-. [Link]

  • ChemSynthesis. 2-benzyl-6-methylcyclohexanone. [Link]

  • Chemistry Stack Exchange. Synthesis of 2-benzylcyclohexan-1-ol from cyclohexanone. [Link]

  • Beilstein Journals. Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. [Link]

  • MDPI. Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. [Link]

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An In-depth Technical Guide on the Solubility and Stability of 2-((Benzyl(methyl)amino)methyl)cyclohexanone Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for characterizing the solubility and stability of 2-((Benzyl(methyl)amino)methyl)cyclohexanone hydrochloride (CAS No. 6333-27-3). This document is intended for researchers, scientists, and drug development professionals. While specific experimental data for this compound is not extensively published, this guide synthesizes established principles of physical chemistry and pharmaceutical analysis to provide robust, field-proven methodologies for its complete physicochemical profiling. The protocols herein are designed as self-validating systems, grounded in authoritative guidelines from the International Council for Harmonisation (ICH).

Introduction: Understanding the Molecule

This compound is a substituted cyclohexanone with a molecular formula of C₁₅H₂₂ClNO[1]. Its structure, featuring a chiral center at the 2-position of the cyclohexanone ring, a tertiary amine, and a benzyl group, suggests its potential as a precursor or analog in the synthesis of analgesics and central nervous system-active compounds[2]. The hydrochloride salt form is intended to enhance aqueous solubility and facilitate handling[2]. A thorough understanding of its solubility and stability is a critical prerequisite for its development in any research or pharmaceutical application, as these properties directly influence bioavailability, formulation strategies, and storage conditions.

Key Molecular Features and Their Implications:

  • Cyclohexanone Core: The ketone functional group is susceptible to reduction and can participate in condensation reactions.

  • Tertiary Amine: The benzyl(methyl)amino group is basic and can be protonated, influencing solubility in acidic media. Tertiary amines are also prone to oxidation[3].

  • Benzyl Group: Confers lipophilicity, which may favor solubility in organic solvents.

  • Hydrochloride Salt: Generally improves solubility in polar, protic solvents, particularly water.

Solubility Profiling: Beyond a Single Number

Solubility is not a monolithic value but a thermodynamic equilibrium that is highly dependent on the solvent system and experimental conditions. For a comprehensive profile, we must assess both kinetic and thermodynamic solubility.

The Duality of Solubility: Kinetic vs. Thermodynamic
  • Kinetic Solubility: Measures the concentration at which a compound, predissolved in an organic solvent like DMSO, begins to precipitate when added to an aqueous medium. This is a high-throughput screening method often used in early discovery to identify compounds with potential solubility liabilities[4].

  • Thermodynamic Solubility: Represents the true equilibrium solubility of a compound in a given solvent. It is determined by allowing an excess of the solid compound to equilibrate with the solvent over an extended period. The "shake-flask" method is the gold standard for determining thermodynamic solubility[5].

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol outlines the definitive method for establishing the equilibrium solubility of the target compound.

Objective: To determine the maximum concentration of this compound that can be dissolved in a selection of pharmaceutically relevant solvents at a controlled temperature.

Materials:

  • This compound

  • Selected solvents (e.g., Deionized Water, Phosphate Buffered Saline (PBS) pH 7.4, 0.1 N HCl, Ethanol, Methanol, DMSO)

  • Scintillation vials or glass test tubes

  • Orbital shaker with temperature control

  • Centrifuge

  • 0.22 µm syringe filters (e.g., PVDF or PTFE, selected after a filter-binding study)

  • Validated quantitative analytical method (e.g., HPLC-UV, see Section 4.0)

Procedure:

  • Preparation: Add an excess of the compound (e.g., 10-20 mg) to a vial containing a known volume (e.g., 2 mL) of the test solvent. The solid should be in a fine powder form to maximize surface area.

  • Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-72 hours).

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period. Then, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Sample Collection: Carefully withdraw a known volume of the supernatant.

  • Filtration: Filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining particulates. Causality Note: This step is crucial as undissolved microparticles can artificially inflate the measured concentration[6].

  • Dilution & Analysis: Dilute the filtrate with a suitable solvent to a concentration within the validated range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated HPLC-UV or other quantitative method to determine the compound's concentration.

Data Presentation: Solubility Profile

The results should be summarized in a clear, comparative table.

Table 1: Thermodynamic Solubility of this compound at 25°C

Solvent SystemClassificationPolarity IndexSolubility (mg/mL)Solubility (µM)
Deionized WaterPolar Protic10.2Hypothetical DataHypothetical Data
PBS, pH 7.4Polar Protic~10Hypothetical DataHypothetical Data
0.1 N HClPolar Protic~10Hypothetical DataHypothetical Data
EthanolPolar Protic5.2Hypothetical DataHypothetical Data
MethanolPolar Protic6.6Hypothetical DataHypothetical Data
ChloroformPolar Aprotic4.1Soluble[7]Hypothetical Data
Ethyl AcetatePolar Aprotic4.4Soluble[7]Hypothetical Data
Dimethyl Sulfoxide (DMSO)Polar Aprotic7.2Hypothetical DataHypothetical Data

Stability Profiling: A Forced Degradation Deep Dive

Stability testing provides critical information on how a drug substance's quality varies over time under the influence of environmental factors like temperature, humidity, and light[8][9][10]. Forced degradation, or stress testing, is an essential component of this process. It involves intentionally subjecting the compound to harsh conditions to accelerate its decomposition.

The core objectives of forced degradation are to:

  • Identify potential degradation products.

  • Elucidate degradation pathways.

  • Demonstrate the specificity of the analytical method, ensuring it is "stability-indicating"[11][12].

Experimental Protocol: Forced Degradation Studies

Objective: To investigate the intrinsic stability of this compound under various stress conditions.

Materials:

  • Stock solution of the compound at a known concentration (e.g., 1 mg/mL).

  • Stress agents: 0.1 N HCl, 0.1 N NaOH, 3% Hydrogen Peroxide (H₂O₂).

  • Controlled temperature chambers/ovens.

  • Photostability chamber compliant with ICH Q1B guidelines.

  • Validated stability-indicating HPLC method (see Section 4.0).

Procedure:

  • Sample Preparation: For each condition, prepare a sample by mixing the stock solution with the stress agent or solvent. Prepare a control sample stored under ambient conditions.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl. Incubate at 60°C for up to 72 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH. Incubate at 60°C for up to 72 hours. Causality Note: The tertiary amine and ketone functionalities may exhibit different susceptibilities to acid vs. base-catalyzed hydrolysis.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Store at room temperature for up to 72 hours. The tertiary amine is a likely site for oxidation[3].

    • Thermal Degradation: Store the stock solution (in a suitable solvent) and solid compound at 80°C for up to 7 days.

    • Photolytic Degradation: Expose the stock solution and solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines[12][13]. A dark control should be included to differentiate light-induced degradation from thermal effects.

  • Time-Point Analysis: Withdraw aliquots at predefined time points (e.g., 0, 4, 8, 24, 48, 72 hours).

  • Neutralization: For acid and base hydrolysis samples, neutralize the aliquots with an equivalent amount of base or acid, respectively, before analysis to prevent further degradation.

  • Analysis: Analyze all samples using the stability-indicating HPLC method. Monitor for the appearance of new peaks (degradants) and the decrease in the peak area of the parent compound.

Data Presentation: Stability Summary

Table 2: Summary of Forced Degradation of this compound

Stress ConditionTimeParent Compound Remaining (%)No. of DegradantsObservations
Control (RT)72 hrHypothetical DataHypothetical DataNo significant change
0.1 N HCl, 60°C72 hrHypothetical DataHypothetical DataSignificant degradation observed
0.1 N NaOH, 60°C72 hrHypothetical DataHypothetical DataModerate degradation
3% H₂O₂, RT72 hrHypothetical DataHypothetical DataRapid degradation, likely N-oxide formation
Thermal, 80°C (Solid)7 daysHypothetical DataHypothetical DataStable in solid form
Thermal, 80°C (Solution)7 daysHypothetical DataHypothetical DataMinor degradation
Photolytic (ICH Q1B)-Hypothetical DataHypothetical DataPhotosensitive, requires protection from light

The Analytical Core: Developing a Stability-Indicating HPLC Method

A stability-indicating assay method (SIAM) is a validated analytical procedure that can accurately quantify the active pharmaceutical ingredient (API) without interference from degradation products, impurities, or excipients[14][15]. High-Performance Liquid Chromatography (HPLC) is the most common technique for developing a SIAM[11].

Protocol: HPLC Method Development and Validation

Objective: To develop and validate a reverse-phase HPLC method capable of separating the parent compound from all potential degradation products generated during stress testing.

Starting HPLC Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start at 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV-Vis Diode Array Detector (DAD) at 254 nm (or λmax of the compound).

  • Injection Volume: 10 µL

Method Development & Validation Workflow:

  • Specificity: Inject solutions from the forced degradation study. The method is specific if all degradant peaks are baseline-resolved from the parent peak and from each other. Peak purity analysis using a DAD is essential to confirm that the parent peak is spectrally pure under all stress conditions.

  • Linearity: Establish a calibration curve with at least five concentrations. The method is linear if the correlation coefficient (r²) is ≥ 0.999.

  • Accuracy & Precision: Determine the accuracy (recovery) and precision (repeatability and intermediate precision) at multiple concentration levels (e.g., 80%, 100%, 120%).

  • Limits of Detection (LOD) & Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified. This is crucial for monitoring low-level impurities[14].

  • Robustness: Intentionally vary method parameters (e.g., pH of mobile phase, column temperature, flow rate) to assess the method's reliability during normal use.

Visualizing the Workflow

Diagrams provide a clear, at-a-glance understanding of complex experimental processes.

G cluster_solubility Thermodynamic Solubility Workflow A Add Excess Compound to Solvent B Equilibrate on Shaker (24-72h) A->B C Centrifuge for Phase Separation B->C D Filter Supernatant (0.22 µm) C->D E Dilute Filtrate D->E F Quantify by HPLC E->F

Caption: Workflow for Thermodynamic Solubility Determination.

G cluster_stability Forced Degradation & SIAM Workflow cluster_stress Stress Conditions cluster_analysis Analysis & Validation S1 Acid Hydrolysis A1 Analyze Stressed Samples by HPLC S1->A1 S2 Base Hydrolysis S2->A1 S3 Oxidation (H2O2) S3->A1 S4 Thermal S4->A1 S5 Photolytic (ICH Q1B) S5->A1 A2 Check Peak Purity & Resolution A1->A2 A3 Identify Degradation Products A2->A3 A4 Validate Method (ICH Q2) A3->A4 Start Prepare Stock Solution Start->S1 Expose Start->S2 Expose Start->S3 Expose Start->S4 Expose Start->S5 Expose

Caption: Workflow for Forced Degradation and SIAM Development.

Conclusion

The methodologies detailed in this guide provide a robust and scientifically rigorous path for the comprehensive characterization of this compound. By systematically evaluating its thermodynamic solubility across a range of relevant solvents and probing its intrinsic stability through forced degradation studies, researchers can generate the critical data needed for informed decision-making in formulation development, analytical method design, and the establishment of appropriate storage and handling procedures. Adherence to these principles ensures data integrity and alignment with global regulatory expectations.

References

  • Royed Training. (2024, February 21). What is a Stability-indicating assay method?Link

  • International Council for Harmonisation. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products.Link

  • European Medicines Agency. (2023). ICH Q1 guideline on stability testing of drug substances and drug products.Link

  • Berg, F. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. Link

  • Alves, C., et al. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. ResearchGate. Link

  • Committee for Proprietary Medicinal Products. (1995). ICH Topic Q 1 A Stability Testing Guidelines: Stability Testing of New Drug Substances and Products.Link

  • SNS Courseware. ICH STABILITY TESTING GUIDELINES.Link

  • International Council for Harmonisation. Quality Guidelines.Link

  • WuXi AppTec. (2024, April 4). 4 Ways Drug Solubility Testing Helps Discovery & Development.Link

  • AmbioPharm. What is a stability indicating method? | Peptide Testing.Link

  • Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science. Link

  • International Journal of Creative Research Thoughts. (2023). Stability Indicating Assay Method.Link

  • International Journal for Scientific Research & Development. (2018). Stability indicating study by using different analytical techniques.Link

  • Rheolution. Measuring the solubility of pharmaceutical compounds using NEPHEL.O.Link

  • Lund University. (2005). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.Link

  • International Journal of Applied Pharmaceutics. (2018). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method.Link

  • LinkedIn. (2025). Forced degradation studies: A critical lens into pharmaceutical stability.Link

  • Benchchem. 2-[(N-Benzyl-N-methyl)aminomethyl]cyclohexanone.Link

  • BioPharm International. (2013). Forced Degradation Studies for Biopharmaceuticals.Link

  • BioPharmaSpec. Forced Degradation Studies | ICH Stability Testing.Link

  • ACD/Labs. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.Link

  • ChemicalBook. 2-[(N-Benzyl-N-methyl)aminomethyl]cyclohexanone, Hydrochloride.Link

  • Smolecule. Buy 2-[(N-Benzyl-N-methyl)aminomethyl]cyclohexanone.Link

  • Santa Cruz Biotechnology. 2-[(N-Benzyl-N-methyl)aminomethyl]cyclohexanone, Hydrochloride.Link

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Methodological & Application

Application and Protocols for 2-((Benzyl(methyl)amino)methyl)cyclohexanone Hydrochloride in Proteomics Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Novel Chemical Probe for Elucidating Protein Interactions

In the intricate landscape of proteomics, the identification and characterization of protein-protein interactions (PPIs) are paramount to understanding cellular function, disease progression, and therapeutic intervention. Chemical probes have emerged as indispensable tools in this pursuit, offering the ability to capture transient and stable protein complexes within their native cellular environment.[1] This document introduces 2-((Benzyl(methyl)amino)methyl)cyclohexanone hydrochloride , a versatile β-aminoketone, as a potent chemical probe for proteomics research.[2][3] Its unique structural features, including a reactive cyclohexanone moiety and a tertiary amine, position it as a valuable tool for covalent cross-linking and affinity-based enrichment of protein complexes.[3][4][5]

This guide provides a comprehensive overview of the scientific principles, applications, and detailed protocols for the effective use of this compound in elucidating protein interaction networks. It is designed for researchers, scientists, and drug development professionals seeking to leverage advanced chemical proteomics strategies for target identification and validation.[6]

Mechanism of Action: Covalent Targeting of Protein Nucleophiles

The utility of this compound as a chemical probe is rooted in the reactivity of its β-aminoketone scaffold.[4][5][7] The primary mechanism of action is proposed to be the formation of a covalent bond with nucleophilic amino acid residues on interacting proteins. This is facilitated by the ketone functional group, which can react with primary amines (such as the ε-amino group of lysine) or other nucleophiles present on the protein surface.

The reaction is thought to proceed via the formation of a Schiff base intermediate between the ketone of the probe and a primary amine on the protein, which can then be stabilized. The proximity of the interacting proteins allows the probe to act as a "bridge," covalently linking them. This covalent capture of protein complexes is crucial for their subsequent isolation and identification by mass spectrometry.

Below is a diagram illustrating the proposed mechanism of action:

Mechanism_of_Action cluster_0 Step 1: Non-covalent Interaction cluster_1 Step 2: Covalent Cross-linking cluster_2 Step 3: Analysis Probe 2-((Benzyl(methyl)amino)methyl) cyclohexanone hydrochloride Protein_Complex Protein A + Protein B Probe->Protein_Complex Binding to interaction interface Reactive_Intermediate Schiff Base Formation (Probe + Protein A-Lysine) Protein_Complex->Reactive_Intermediate Reaction with nucleophilic residue Crosslinked_Complex Covalently Linked Protein A - Probe - Protein B Reactive_Intermediate->Crosslinked_Complex Stabilization MS_Analysis Mass Spectrometry (Identification of Proteins A and B) Crosslinked_Complex->MS_Analysis Enrichment & Digestion

Caption: Proposed mechanism of this compound in proteomics.

Core Applications in Proteomics Research

The unique properties of this compound lend themselves to two primary applications in proteomics:

  • In Situ Chemical Cross-linking for PPI Mapping: By treating live cells or cell lysates with the probe, transient and stable protein interactions can be covalently captured. Subsequent analysis by mass spectrometry allows for the identification of the interacting partners.[8]

  • Affinity-Based Protein Profiling (AfBPP) for Target Identification: The benzyl group on the probe can be modified to include an affinity tag (e.g., biotin). This allows for the selective enrichment of proteins that interact with the probe, facilitating the identification of potential drug targets or proteins of interest from a complex biological sample.

Experimental Protocols

The following protocols provide a detailed, step-by-step guide for the application of this compound in proteomics research.

Protocol 1: In Situ Chemical Cross-linking of Protein Complexes in Cultured Cells

This protocol outlines the procedure for covalently capturing protein-protein interactions in living cells.

Workflow Diagram:

Crosslinking_Workflow Cell_Culture 1. Cell Culture (e.g., HEK293T, HeLa) Probe_Treatment 2. Treatment with Probe (e.g., 10-100 µM) Cell_Culture->Probe_Treatment Cell_Lysis 3. Cell Lysis (RIPA buffer) Probe_Treatment->Cell_Lysis Protein_Quant 4. Protein Quantification (BCA Assay) Cell_Lysis->Protein_Quant SDS_PAGE 5. SDS-PAGE Analysis (Confirmation of cross-linking) Protein_Quant->SDS_PAGE In_gel_Digestion 6. In-gel Digestion (Trypsin) SDS_PAGE->In_gel_Digestion LC_MS 7. LC-MS/MS Analysis In_gel_Digestion->LC_MS Data_Analysis 8. Data Analysis (Identification of cross-linked proteins) LC_MS->Data_Analysis

Caption: Workflow for in situ chemical cross-linking and mass spectrometry analysis.

Materials:

  • This compound

  • Cultured mammalian cells (e.g., HEK293T, HeLa)

  • Dulbecco's Modified Eagle Medium (DMEM) and Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS)

  • RIPA Lysis and Extraction Buffer

  • Protease Inhibitor Cocktail

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Coomassie Brilliant Blue stain

  • Trypsin (proteomics grade)

  • LC-MS/MS system

Procedure:

  • Cell Culture: Grow cells to 70-80% confluency in appropriate cell culture medium.

  • Probe Preparation: Prepare a 10 mM stock solution of this compound in DMSO.

  • Probe Treatment:

    • Wash cells once with warm PBS.

    • Treat cells with fresh, serum-free medium containing the desired final concentration of the probe (typically 10-100 µM).

    • Incubate for 30-60 minutes at 37°C.

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS to remove excess probe.

    • Add ice-cold RIPA buffer supplemented with protease inhibitors.

    • Scrape cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE Analysis:

    • Mix an aliquot of the lysate with Laemmli sample buffer and boil for 5 minutes.

    • Run the samples on an SDS-PAGE gel.

    • Stain the gel with Coomassie Brilliant Blue to visualize protein bands. Higher molecular weight bands compared to the control (untreated) sample may indicate successful cross-linking.

  • In-gel Digestion:

    • Excise the entire lane or specific high molecular weight bands from the gel.

    • Destain, reduce, alkylate, and digest the proteins with trypsin overnight.

  • LC-MS/MS Analysis:

    • Extract the peptides and analyze them using a high-resolution LC-MS/MS system.

  • Data Analysis:

    • Use a suitable proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to identify the proteins from the MS/MS data.

    • Compare the identified proteins between the probe-treated and control samples to identify proteins that are specifically enriched in the cross-linked sample.

Quantitative Data Summary:

ParameterRecommended RangeNotes
Probe Concentration10 - 100 µMOptimal concentration should be determined empirically for each cell line.
Incubation Time30 - 60 minutesLonger incubation times may lead to increased off-target effects.
Cell Density70-80% confluencyEnsures sufficient protein for analysis.
Lysis BufferRIPA or similarShould be compatible with downstream mass spectrometry.
Protocol 2: Affinity-Based Enrichment of Target Proteins

This protocol describes the use of a biotin-tagged version of the probe for the affinity purification of interacting proteins.

Workflow Diagram:

Affinity_Purification_Workflow Cell_Lysis 1. Prepare Cell Lysate Probe_Incubation 2. Incubate with Biotinylated Probe Cell_Lysis->Probe_Incubation Affinity_Capture 3. Affinity Capture (Streptavidin beads) Probe_Incubation->Affinity_Capture Washing 4. Wash Beads to Remove Non-specific Binders Affinity_Capture->Washing Elution 5. Elute Bound Proteins Washing->Elution MS_Analysis 6. On-bead Digestion and LC-MS/MS Analysis Elution->MS_Analysis Target_ID 7. Target Protein Identification MS_Analysis->Target_ID

Sources

In-Depth Technical Guide: Asymmetric Synthesis Using 2-((Benzyl(methyl)amino)methyl)cyclohexanone Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for utilizing 2-((benzyl(methyl)amino)methyl)cyclohexanone hydrochloride and its derivatives as powerful organocatalysts in asymmetric synthesis. We will delve into the mechanistic underpinnings of this catalyst class, explore its applications, and provide validated, step-by-step protocols for its synthesis and use in achieving high enantioselectivity.

Introduction: The Rise of Chiral Aminomethyl Cyclohexanones in Organocatalysis

Asymmetric synthesis, the selective production of one enantiomer of a chiral molecule, is a cornerstone of modern pharmaceutical and fine chemical manufacturing. The biological activity of a drug is often dictated by its stereochemistry, making precise control over chiral centers paramount. In recent years, organocatalysis—the use of small, metal-free organic molecules to catalyze chemical reactions—has emerged as a powerful and sustainable alternative to traditional metal-based catalysts.

Within this field, chiral secondary amines, particularly those derived from proline, have seen widespread success. The catalyst at the core of this guide, 2-((benzyl(methyl)amino)methyl)cyclohexanone, represents a strategic evolution of this concept. By building a chiral aminomethyl moiety onto a cyclohexanone scaffold, we create a robust catalyst that leverages enamine catalysis to facilitate a variety of crucial carbon-carbon bond-forming reactions.[1][2] The hydrochloride salt form ensures stability and ease of handling, with the active catalytic species being generated in situ.[3]

This document will focus on the synthesis of the catalyst itself and its application in a representative asymmetric Michael addition, a vital reaction for constructing complex molecular architectures.[2][4]

Mechanistic Insight: The Enamine Catalytic Cycle

The efficacy of 2-((benzyl(methyl)amino)methyl)cyclohexanone derivatives stems from their ability to form a transient, nucleophilic chiral enamine with a donor ketone or aldehyde. This catalytic cycle is the engine of stereochemical induction.

The process begins with the in situ neutralization of the amine hydrochloride salt to release the free secondary amine. This amine then condenses with a carbonyl compound (e.g., cyclohexanone) to form a chiral enamine intermediate. The stereochemistry of the catalyst directs the facial selectivity of the enamine's subsequent attack on an electrophile. Upon reaction, the resulting iminium ion is hydrolyzed, regenerating the catalyst and furnishing the enantioenriched product.

This mechanism is particularly effective for reactions like Michael additions, where the chiral enamine adds to an α,β-unsaturated compound, and aldol reactions.[4][5] The bulky benzyl group on the catalyst's side chain plays a crucial role in creating a sterically hindered environment, effectively shielding one face of the enamine and forcing the electrophile to approach from the less hindered face, thus ensuring high enantioselectivity.

Enamine_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Catalyst Chiral Amine (Free Base) Enamine Chiral Enamine Intermediate Catalyst->Enamine + Ketone - H₂O Iminium Iminium Ion Adduct Enamine->Iminium + Electrophile (e.g., Nitroolefin) Iminium->Catalyst + H₂O (Hydrolysis) Product Enantioenriched Product Iminium->Product - Catalyst Ketone Achiral Ketone Ketone->Enamine Electrophile Electrophile Electrophile->Enamine caption Fig. 1: Enamine catalytic cycle.

Caption: Fig. 1: Enamine catalytic cycle.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the catalyst precursor via a Mannich reaction, a three-component condensation of cyclohexanone, paraformaldehyde, and N-benzylmethylamine hydrochloride.[3][6][7]

Materials:

Reagent Molar Mass ( g/mol ) Amount Moles
Cyclohexanone 98.14 98.1 g (102 mL) 1.0
N-Benzylmethylamine HCl 157.64 86.7 g 0.55
Paraformaldehyde (30.03)n 45.0 g 1.5
Ethanol (absolute) 46.07 500 mL -
Isopropanol 60.10 100 mL -

| Ethyl Acetate | 88.11 | 500 mL | - |

Equipment:

  • 1000 mL Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Rotary evaporator

  • Büchner funnel and suction flask

Procedure:

  • To a 1000 mL round-bottom flask, add N-benzylmethylamine hydrochloride (86.7 g), cyclohexanone (98.1 g), paraformaldehyde (45.0 g), and absolute ethanol (500 mL).[7]

  • Equip the flask with a reflux condenser and a magnetic stir bar.

  • Heat the mixture to reflux with vigorous stirring. Continue refluxing for 1-2 hours, during which time all solids should dissolve.

  • After the reaction is complete, allow the solution to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator. An oily residue will remain.

  • Dissolve the oily residue in isopropanol (100 mL).

  • Transfer the solution to a larger beaker and add ethyl acetate (500 mL) while stirring. Crystallization should begin.[7]

  • Allow the mixture to stand, potentially at a reduced temperature (4 °C), to complete crystallization.

  • Collect the white crystalline product by suction filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold ethyl acetate and dry to a constant weight.

Synthesis_Workflow Reactants Combine Reactants (Cyclohexanone, Amine HCl, Paraformaldehyde, Ethanol) Reflux Reflux for 1-2 hours Reactants->Reflux Evaporation Solvent Evaporation (Rotary Evaporator) Reflux->Evaporation Dissolution Dissolve Residue in Isopropanol Evaporation->Dissolution Crystallization Add Ethyl Acetate to Induce Crystallization Dissolution->Crystallization Filtration Collect Product by Suction Filtration Crystallization->Filtration Drying Wash and Dry Final Product Filtration->Drying caption Fig. 2: Catalyst synthesis workflow.

Caption: Fig. 2: Catalyst synthesis workflow.

Protocol 2: Asymmetric Michael Addition of Cyclohexanone to trans-β-Nitrostyrene

This protocol demonstrates the use of the synthesized catalyst in a model asymmetric Michael addition reaction, a powerful method for forming C-C bonds with high stereocontrol.[2]

Materials & Reagents:

Reagent Molar Mass ( g/mol ) Amount Moles (mmol)
trans-β-Nitrostyrene 149.15 149 mg 1.0
Cyclohexanone 98.14 981 mg (1.02 mL) 10.0
2-((Bn(Me)amino)methyl)cyclohexanone HCl 295.84 29.6 mg 0.1
4-Nitrobenzoic acid 167.12 16.7 mg 0.1
Triethylamine (Et₃N) 101.19 10.1 mg (14 µL) 0.1

| Toluene | - | 2.0 mL | - |

Equipment:

  • Standard glassware for organic synthesis (vials, syringes)

  • Magnetic stirrer

  • TLC plates

  • Silica gel for column chromatography

  • Chiral High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Catalyst Activation: In a clean, dry reaction vial, dissolve the catalyst (29.6 mg, 0.1 mmol) and the co-catalyst, 4-nitrobenzoic acid (16.7 mg, 0.1 mmol), in toluene (1.0 mL). Add triethylamine (14 µL, 0.1 mmol) to neutralize the hydrochloride and generate the active free-base catalyst. Stir for 10 minutes at room temperature.

  • Reaction Setup: To the catalyst solution, add trans-β-nitrostyrene (149 mg, 1.0 mmol) and cyclohexanone (1.02 mL, 10.0 mmol).

  • Reaction Execution: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting nitrostyrene is consumed (typically 24-48 hours).

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to isolate the Michael adduct.

  • Analysis:

    • Determine the diastereomeric ratio (dr) of the product by ¹H NMR spectroscopy.

    • Determine the enantiomeric excess (ee) by chiral HPLC analysis, comparing the product to a racemic standard.

Expected Outcome: This reaction typically yields the corresponding Michael adduct with high diastereoselectivity (often >95:5 dr) and excellent enantioselectivity (typically >90% ee).[2]

Data Interpretation and Troubleshooting

ParameterTypical ResultPotential IssueTroubleshooting Step
Yield 85-95%Low YieldEnsure complete consumption of the limiting reagent (nitrostyrene). Check the purity of reagents; moisture can inhibit the reaction. Extend reaction time if necessary.
Diastereoselectivity (dr) >95:5 (anti/syn)Low drEnsure the reaction temperature is controlled. The catalyst structure dictates diastereoselectivity; confirm catalyst purity.
Enantioselectivity (ee) >90%Low eeThe catalyst must be enantiomerically pure. Ensure the in situ base is fully neutralizing the HCl without causing side reactions. The choice of co-catalyst (acid) can be critical; screen other acids if needed.

Conclusion

This compound is a highly effective and accessible organocatalyst for asymmetric synthesis. Its straightforward preparation via the Mannich reaction and its ability to promote key C-C bond-forming reactions like the Michael addition with excellent stereocontrol make it a valuable tool for synthetic chemists. The protocols provided herein offer a reliable foundation for researchers to explore the utility of this catalyst class in the synthesis of complex, enantioenriched molecules for pharmaceutical and materials science applications.

References

  • Yang, X., Wang, J., & Li, P. (2014). Recent progress on asymmetric organocatalytic construction of chiral cyclohexenone skeletons. Organic & Biomolecular Chemistry, 12(16), 2499–2513. [Link]

  • Tan, B., Chua, P. J., Li, Y., & Zhong, G. (2008). Organocatalytic Asymmetric Tandem Michael−Henry Reactions: A Highly Stereoselective Synthesis of Multifunctionalized Cyclohexanes with Two Quaternary Stereocenters. Organic Letters, 10(12), 2437–2440. [Link]

  • MDPI. (n.d.). Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α, β-Unsaturated Nitroalkenes. MDPI. Retrieved from [Link]

  • Molbase. (n.d.). Synthesis of (a) 2-(N-Benzylmethylamino)-methyl-cyclopentanone hydrochloride. Retrieved from [Link]

  • Request PDF. (n.d.). Organocatalytic Asymmetric α-Aminomethylation of Cyclohexanones. Retrieved from [Link]

  • Barbas, C. F., et al. (2005). Total synthesis of BIRT-377 using L-proline-derived catalyst. As referenced in a broader review of asymmetric synthesis.
  • Jørgensen, K. A., & Hayashi, Y. (n.d.). Development of chiral amine catalysts for asymmetric synthesis.
  • List, B. (n.d.). Development of proline-catalyzed asymmetric reactions.

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Mastering the Purification of 2-((Benzyl(methyl)amino)methyl)cyclohexanone Hydrochloride: A Guide to Recrystallization Techniques

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the purity of an active pharmaceutical ingredient (API) is paramount. This guide provides a detailed exploration of recrystallization techniques for 2-((benzyl(methyl)amino)methyl)cyclohexanone hydrochloride (CAS No: 6333-27-3), a compound of interest in medicinal chemistry.[1][2][3] With a molecular formula of C₁₅H₂₂ClNO and a molecular weight of approximately 267.79 g/mol , this β-aminoketone derivative's purification is a critical step in its synthesis and application.[1][2] This document will delve into the principles of recrystallization, provide a detailed protocol for this specific compound, and offer insights into troubleshooting common challenges.

The Imperative of Purity: Why Recrystallization Matters

The synthesis of this compound, often achieved through a Mannich reaction, can result in the inclusion of unreacted starting materials, by-products, or other impurities.[1] These contaminants can interfere with downstream applications, including pharmacological and biochemical studies.[2] Recrystallization is a powerful purification technique that relies on the principle of differential solubility.[4][5][6] An ideal solvent will dissolve the compound sparingly at room temperature but readily at an elevated temperature.[4][5] As the saturated hot solution cools, the solubility of the compound decreases, leading to the formation of a crystalline lattice that excludes impurities, which remain dissolved in the solvent (mother liquor).[4][5]

Strategic Solvent Selection: The Key to Successful Recrystallization

The choice of solvent is the most critical factor in developing a successful recrystallization protocol. For hydrochloride salts of amines, polar protic solvents are often a good starting point. Industrial-scale purifications of this compound have reported high purity (≥99%) through recrystallization from ethanol.[1] Alcohols are generally effective for recrystallizing hydrochloride salts.[7] For compounds that are highly soluble in a particular solvent at room temperature, a solvent/anti-solvent system can be employed. In this technique, the compound is dissolved in a "good" solvent, and an "anti-solvent" (in which the compound is poorly soluble) is added to induce crystallization.[8][9]

Based on available data and general principles for similar compounds, the following solvent systems are recommended for investigation:

Solvent SystemRationaleExpected Outcome
Ethanol Proven effectiveness in industrial applications for this compound.[1] Good balance of polarity to dissolve the hydrochloride salt when hot and allow crystallization upon cooling.High yield of pure crystals.
Ethanol/Acetone Ethanol acts as the primary solvent, while acetone serves as an anti-solvent. This system is effective for the closely related 2-dimethylaminomethyl-cyclohexanone hydrochloride.[10]Can provide better control over the crystallization process and may be useful if the compound is too soluble in pure ethanol.
Isopropanol Often a preferred solvent for recrystallizing hydrochloride salts as many are less soluble in it compared to ethanol, potentially leading to higher recovery.[11]May offer improved yield compared to ethanol.
Ethanol/Water The addition of water can increase the solubility of the hydrochloride salt at higher temperatures. An ethanol-water mixture (3:1) has been noted to improve the solubility of polar intermediates in similar syntheses.[1]Useful if the compound has low solubility in pure ethanol, but care must be taken to avoid "oiling out."

Experimental Protocol: Recrystallization of this compound

This protocol outlines a general procedure for the recrystallization of the target compound. It is recommended to start with a small amount of material to determine the optimal conditions before scaling up.

Materials and Equipment:

  • Crude this compound

  • Recrystallization solvent (e.g., Ethanol, 95%)

  • Erlenmeyer flasks

  • Heating mantle or hot plate with a water/oil bath

  • Reflux condenser (optional, but recommended for volatile solvents)

  • Buchner funnel and flask

  • Filter paper

  • Vacuum source

  • Spatula

  • Glass stirring rod

  • Ice bath

  • Drying oven or desiccator

Step-by-Step Methodology
  • Solvent Selection and Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent (e.g., ethanol) to the flask.

    • Gently heat the mixture while stirring. Add small portions of the hot solvent until the compound completely dissolves. It is crucial to use the minimum amount of hot solvent to ensure a good yield.[4]

  • Decolorization (Optional):

    • If the solution is colored due to impurities, a small amount of activated charcoal can be added to the hot solution.

    • Boil the solution with the charcoal for a few minutes.

    • Perform a hot filtration to remove the charcoal. This step should be done quickly to prevent premature crystallization.

  • Crystallization:

    • Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.[7][8] Rapid cooling can lead to the formation of small crystals that may trap impurities.

    • Once the solution has reached room temperature, place the flask in an ice bath to maximize the yield of crystals.[4][8]

  • Isolation and Washing of Crystals:

    • Collect the crystals by vacuum filtration using a Buchner funnel.[4][8]

    • Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering mother liquor.[5]

  • Drying:

    • Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the compound's melting point to remove any residual solvent.[4]

Visualizing the Recrystallization Workflow

Caption: A schematic overview of the recrystallization process.

Troubleshooting Common Recrystallization Issues

ProblemPotential Cause(s)Suggested Solution(s)
No crystals form upon cooling. - Too much solvent was used.- The compound is highly soluble even at low temperatures.- Evaporate some of the solvent and allow it to cool again.- Add an anti-solvent dropwise until the solution becomes cloudy, then gently warm until it clears before cooling.- Scratch the inside of the flask with a glass rod to induce nucleation.- Add a seed crystal of the pure compound.
"Oiling out" occurs (compound separates as a liquid). - The boiling point of the solvent is higher than the melting point of the compound.- The solution is supersaturated.- The rate of cooling is too fast.- Lower the temperature at which the compound is dissolved.- Add more solvent to the hot solution and reheat until the oil dissolves, then cool slowly.- Use a lower-boiling point solvent.
Low recovery of the purified compound. - Too much solvent was used.- The compound is significantly soluble in the cold solvent.- Premature crystallization during hot filtration.- Use the minimum amount of hot solvent necessary for dissolution.- Ensure the solution is thoroughly cooled in an ice bath before filtration.- Use a pre-warmed funnel for hot filtration.
The purified compound is not pure. - The cooling process was too rapid, trapping impurities.- The chosen solvent is not appropriate for separating the specific impurities present.- Allow the solution to cool more slowly.- Re-recrystallize the material, potentially using a different solvent system.

Conclusion

The recrystallization of this compound is a critical purification step that significantly impacts its suitability for research and development. By carefully selecting an appropriate solvent system, such as ethanol or an ethanol/acetone mixture, and meticulously controlling the experimental parameters of temperature and cooling rate, researchers can consistently obtain a high-purity product. The protocols and troubleshooting guide provided herein serve as a comprehensive resource to aid scientists in achieving their purification goals.

References

  • BenchChem. (n.d.). 2-[(N-Benzyl-N-methyl)aminomethyl]cyclohexanone.
  • Creative Chemistry. (n.d.). The preparation of crystalline derivatives of aldehydes and ketones.
  • Smolecule. (n.d.). Buy 2-[(N-Benzyl-N-methyl)aminomethyl]cyclohexanone | 116673-75-7.
  • Rhodium.ws. (n.d.). Recrystallization and Acid/Base Extraction - The Basics.
  • ChemTalk. (n.d.). Lab Procedure: Recrystallization | Chemistry.
  • ResearchGate. (2017). Purification of organic hydrochloride salt?.
  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.
  • University of California, Los Angeles. (n.d.). Recrystallization.
  • Chemistry LibreTexts. (2023). Recrystallization.
  • Organic Chemistry Praktikum. (2006). Synthesis of 2-dimethylaminomethyl-cyclohexanone hydrochloride.
  • Santa Cruz Biotechnology. (n.d.). 2-[(N-Benzyl-N-methyl)aminomethyl]cyclohexanone, Hydrochloride.

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Application Notes and Protocols for the Investigation of 2-((Benzyl(methyl)amino)methyl)cyclohexanone hydrochloride in Novel CNS Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the potential utility of 2-((Benzyl(methyl)amino)methyl)cyclohexanone hydrochloride as a scaffold for novel Central Nervous System (CNS) therapeutics. While this compound is known as an intermediate in the synthesis of a Tramadol metabolite, its intrinsic neuropharmacological properties remain largely unexplored in publicly accessible literature.[1] This guide, therefore, presents a strategic framework and detailed protocols for the systematic evaluation of this compound's potential as a CNS drug candidate, with a speculative focus on its putative role as an AMPA receptor modulator.[2] The protocols outlined herein are designed to be self-validating, providing researchers with a robust methodology to elucidate the compound's mechanism of action, assess its efficacy in relevant preclinical models, and establish a preliminary safety profile.

Introduction: Rationale for Investigation

This compound is a β-aminoketone derivative characterized by a cyclohexanone backbone with an N-benzyl-N-methyl aminomethyl group.[2] Its structural similarity to known analgesics like Tramadol suggests potential activity within the CNS.[3] The presence of both benzyl and methyl groups on the nitrogen atom contributes to its lipophilicity, a key factor for potential CNS penetration.[2]

The primary impetus for this guide is the proposition that this compound may act as a modulator of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, which are pivotal in mediating fast excitatory synaptic transmission in the CNS and are implicated in cognitive function and various neurological disorders.[2] This document will provide a roadmap for validating this hypothesis and exploring other potential CNS activities.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₅H₂₂ClNO[4]
Molecular Weight ~267.79 g/mol [3][4]
Chemical Structure Cyclohexanone derivative with an N-benzyl-N-methyl aminomethyl group[2]
Form Hydrochloride salt[2]

Synthesis and Characterization

The most common synthetic route for this compound and its analogs is the Mannich reaction.[2] This one-pot synthesis involves the aminoalkylation of a proton-donating compound, in this case, cyclohexanone.

Protocol: Synthesis via Mannich Reaction

Materials:

  • Cyclohexanone

  • Paraformaldehyde

  • N-Benzylmethylamine hydrochloride

  • Ethanol

  • Concentrated Hydrochloric Acid

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Standard glassware for extraction and filtration

Procedure:

  • In a round-bottom flask, combine cyclohexanone (1.0 eq), paraformaldehyde (1.2 eq), and N-benzylmethylamine hydrochloride (1.0 eq) in ethanol.

  • Add a catalytic amount of concentrated hydrochloric acid.

  • Heat the mixture to reflux with stirring for 4-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the ethanol under reduced pressure.

  • Dissolve the residue in water and wash with diethyl ether to remove unreacted starting materials.

  • Basify the aqueous layer with a suitable base (e.g., NaOH) to a pH of 9-10.

  • Extract the product with diethyl ether (3x volumes).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.

  • Evaporate the solvent to yield the free base as an oil.

  • Dissolve the oil in a minimal amount of diethyl ether and add a solution of HCl in ether to precipitate the hydrochloride salt.

  • Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.

Characterization

A thorough characterization of the synthesized compound is crucial. The following techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups (e.g., C=O of the ketone, C-N of the amine).

  • Melting Point Analysis: To assess the purity of the hydrochloride salt.

In Vitro Pharmacological Evaluation

The initial phase of pharmacological testing involves a series of in vitro assays to determine the compound's primary biological targets and mechanism of action.

Primary Screening: Receptor Binding Assays

A broad panel of receptor binding assays is recommended to identify potential CNS targets. This should include, but not be limited to, receptors for:

  • Glutamate (AMPA, NMDA, kainate)

  • GABA (GABA-A, GABA-B)

  • Dopamine (D1-D5)

  • Serotonin (5-HT₁₋₇)

  • Norepinephrine (α₁, α₂, β)

  • Opioids (μ, δ, κ)

Focused Investigation: AMPA Receptor Modulation

Based on the initial hypothesis, a detailed investigation into the compound's effect on AMPA receptors is warranted.

3.2.1. Protocol: AMPA Receptor Binding Assay

This protocol aims to determine the binding affinity of the test compound to AMPA receptors.

Materials:

  • Rat or mouse cortical membranes (source of AMPA receptors)

  • [³H]-AMPA (radioligand)

  • Test compound solutions at various concentrations

  • Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Scintillation vials and cocktail

  • Glass fiber filters

  • Filtration manifold

  • Scintillation counter

Procedure:

  • Prepare cortical membranes from rodent brains.

  • In a microcentrifuge tube, add the membrane preparation, [³H]-AMPA at a concentration near its Kd, and the test compound at varying concentrations.

  • For non-specific binding determination, use a high concentration of a known AMPA receptor agonist (e.g., glutamate).

  • Incubate the mixture at a specified temperature (e.g., 4°C) for a defined period (e.g., 60 minutes).

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a filtration manifold.

  • Wash the filters rapidly with ice-cold incubation buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with a scintillation cocktail.

  • Quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding at each concentration of the test compound and determine the Ki value.

3.2.2. Protocol: Electrophysiological Assessment of AMPA Receptor Function

This protocol uses patch-clamp electrophysiology on cultured neurons or cell lines expressing AMPA receptors to determine if the compound acts as a positive or negative allosteric modulator.

Materials:

  • Cultured primary neurons (e.g., hippocampal or cortical) or a cell line expressing recombinant AMPA receptors (e.g., HEK293 cells).

  • Whole-cell patch-clamp setup (amplifier, micromanipulator, perfusion system).

  • External and internal patch-clamp solutions.

  • AMPA receptor agonist (e.g., glutamate or AMPA).

  • Test compound solutions.

Procedure:

  • Establish a whole-cell patch-clamp recording from a neuron or transfected cell.

  • Voltage-clamp the cell at a holding potential of -60 mV.

  • Apply a brief pulse of an AMPA receptor agonist to elicit an inward current.

  • After establishing a stable baseline response, co-apply the agonist with the test compound at various concentrations.

  • Measure the peak amplitude and decay kinetics of the AMPA receptor-mediated current in the presence and absence of the test compound.

  • An increase in peak amplitude or a slowing of the decay kinetics would suggest positive allosteric modulation, while a decrease would indicate negative modulation.

In Vivo Behavioral Evaluation

Should the in vitro data suggest significant CNS activity, the next logical step is to assess the compound's effects in whole-animal models. These studies can provide insights into its therapeutic potential and potential side effects.

Preliminary Behavioral Screen

An initial screen, such as an Irwin test or a functional observational battery, can provide a broad overview of the compound's behavioral effects, including changes in motor activity, reflexes, and autonomic function.

Models for Specific CNS Disorders

Based on the in vitro profile, specific behavioral models can be employed. Given the link to Tramadol and potential AMPA receptor modulation, models of nociception, depression, and cognition are relevant.

4.2.1. Protocol: Hot Plate Test for Analgesia

Materials:

  • Hot plate apparatus maintained at a constant temperature (e.g., 55°C).

  • Mice or rats.

  • Test compound and vehicle control.

  • Positive control (e.g., morphine).

Procedure:

  • Administer the test compound, vehicle, or positive control to the animals.

  • At a predetermined time post-administration, place the animal on the hot plate.

  • Record the latency to a nociceptive response (e.g., paw licking, jumping).

  • A significant increase in response latency compared to the vehicle group indicates an analgesic effect.

4.2.2. Protocol: Forced Swim Test for Antidepressant-like Activity

Materials:

  • Cylindrical container filled with water.

  • Mice or rats.

  • Test compound and vehicle control.

  • Positive control (e.g., a known antidepressant).

Procedure:

  • Administer the test compound, vehicle, or positive control.

  • Place the animal in the water-filled cylinder for a set period (e.g., 6 minutes).

  • Record the duration of immobility during the last 4 minutes of the test.

  • A significant decrease in immobility time suggests an antidepressant-like effect.

4.2.3. Protocol: Morris Water Maze for Cognitive Enhancement

Materials:

  • Large circular pool filled with opaque water.

  • A hidden platform submerged just below the water surface.

  • Visual cues placed around the pool.

  • Video tracking system.

  • Rats or mice.

  • Test compound and vehicle control.

Procedure:

  • Train the animals to find the hidden platform over several days.

  • Administer the test compound or vehicle daily before the training sessions.

  • Record the latency to find the platform and the path taken.

  • After the training period, conduct a probe trial where the platform is removed, and measure the time spent in the target quadrant.

  • A shorter latency to find the platform and more time spent in the target quadrant during the probe trial suggest cognitive enhancement.

Preliminary Safety and Toxicity Assessment

Early assessment of a compound's safety profile is crucial in drug development.

In Vitro Cytotoxicity Assay

An initial assessment of cytotoxicity can be performed using a cell-based assay (e.g., MTT or LDH assay) on a relevant cell line (e.g., a neuronal cell line).

Acute Systemic Toxicity in Rodents

A single-dose acute toxicity study in rodents can help determine the maximum tolerated dose (MTD) and identify potential target organs for toxicity.

Data Presentation and Interpretation

All quantitative data should be summarized in clearly structured tables and graphs. Statistical analysis is essential to determine the significance of the observed effects.

Visualization of Experimental Workflow

The following diagram illustrates the proposed workflow for the preclinical evaluation of this compound.

G cluster_0 Phase 1: Synthesis & Characterization cluster_1 Phase 2: In Vitro Pharmacology cluster_2 Phase 3: In Vivo Behavioral Studies cluster_3 Phase 4: Safety & Toxicology synthesis Synthesis via Mannich Reaction characterization NMR, MS, FTIR, MP synthesis->characterization receptor_screening Broad Receptor Panel Screening characterization->receptor_screening ampa_binding AMPA Receptor Binding Assay receptor_screening->ampa_binding If hit on AMPA-R ampa_function Electrophysiology (Patch-Clamp) ampa_binding->ampa_function irwin_test Preliminary Behavioral Screen (Irwin Test) ampa_function->irwin_test analgesia_model Analgesia Models (e.g., Hot Plate) irwin_test->analgesia_model Based on in vitro profile antidepressant_model Antidepressant Models (e.g., Forced Swim) irwin_test->antidepressant_model Based on in vitro profile cognition_model Cognition Models (e.g., Morris Water Maze) irwin_test->cognition_model Based on in vitro profile go_no_go Go/No-Go Decision for Lead Optimization cognition_model->go_no_go cytotoxicity In Vitro Cytotoxicity acute_toxicity Acute In Vivo Toxicity (MTD) cytotoxicity->acute_toxicity acute_toxicity->go_no_go

Caption: Proposed workflow for the preclinical evaluation of this compound.

Conclusion

This application note provides a structured and scientifically rigorous approach to investigate the potential of this compound as a novel CNS drug candidate. By following the detailed protocols and the proposed workflow, researchers can systematically characterize its synthesis, elucidate its pharmacological profile, and assess its potential therapeutic efficacy and safety. While the primary hypothesis focuses on AMPA receptor modulation, the outlined screening cascade is designed to uncover a range of potential CNS activities, paving the way for data-driven decisions in the early stages of drug discovery.

References

  • Zitte, L. F., & Harrison, K. (n.d.). Effect of Tramadol on Neuromuscular and Cognitive Behaviours of Albino Rats (Rattus norvegicus).
  • Behavioral Assessment of Tramadol and Meloxicam Effects on Postoperative Pain in a Rat Craniotomy Model. (n.d.). PubMed Central.
  • Dependence Potential of Tramadol: Behavioral Pharmacology in Rodents. (n.d.). PubMed Central.
  • Tramadol reduces anxiety-related and depression-associated behavior presumably induced by pain in the chronic constriction injury model of neuropathic pain in rats. (n.d.).
  • Tramadol acts as a weak reinforcer in the rat self-administration model, consistent with its low abuse liability in humans. (2010). PubMed.
  • 2-[(N-Benzyl-N-methyl)aminomethyl]cyclohexanone | 116673-75-7. (n.d.). Benchchem.
  • (Aminomethyl)cyclohexane 3218-02-8 wiki. (n.d.).
  • 1,3-Bis(aminomethyl)cyclohexane (cis/trans mixture). (n.d.). AK Scientific, Inc.
  • Provisional Peer-Reviewed Toxicity Values for Cyclohexanone (CASRN 108-94-1). (2010).
  • 2-[(Benzyl-methyl-amino)-methyl]-cyclohexanone hydrochloride | 6333-27-3. (n.d.). Sigma-Aldrich.
  • Buy 2-[(N-Benzyl-N-methyl)aminomethyl]cyclohexanone | 116673-75-7. (n.d.). Smolecule.
  • SAFETY D
  • Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach. (n.d.). PubMed Central.
  • 2-[(N-Benzyl-N-methyl)aminomethyl]cyclohexanone, Hydrochloride | CAS 6333-27-3. (n.d.). Santa Cruz Biotechnology.
  • 2-[(N-Benzyl-N-Methyl)aMinoMethyl]cyclohexanone | 116673-75-7. (n.d.). ChemicalBook.
  • (PDF) Synthesis, characterization, docking analysis and biological evaluation of α,α'-bis(p-dimehylaminobenylidene)- -methylcyclohexanone. (n.d.).
  • Amino-alkyl-cyclohexanes are novel uncompetitive NMDA receptor antagonists with strong voltage-dependency and fast blocking kinetics: in vitro and in vivo characteriz
  • In Vitro Pharmacology of Mitragynine
  • 2-(Dimethylaminomethyl)-1-cyclohexanone hydrochloride | C9H18ClNO | CID 359482. (n.d.). PubChem.
  • t-amylcyclohexanone, CAS Registry Number 16587-71-6. (2021).

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Troubleshooting & Optimization

Troubleshooting common side reactions in the synthesis of 2-((Benzyl(methyl)amino)methyl)cyclohexanone hydrochloride.

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of Senior Application Scientist

Welcome to the technical support guide for the synthesis of 2-((benzyl(methyl)amino)methyl)cyclohexanone hydrochloride. This document provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the synthesis of this important β-aminoketone, which serves as a key intermediate in pharmaceutical research.[1] The primary synthetic route is the Mannich reaction, a three-component condensation of cyclohexanone, formaldehyde, and N-methylbenzylamine.[2][3] This guide is designed to help researchers, scientists, and drug development professionals navigate common challenges, optimize reaction conditions, and purify the final product to a high degree of purity.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of this compound?

The synthesis is a classic Mannich reaction. It involves the aminoalkylation of an acidic proton on the α-carbon of cyclohexanone.[4] The reaction proceeds in two main stages: first, the formation of an electrophilic Eschenmoser-like salt (an iminium ion) from N-methylbenzylamine and formaldehyde; second, the nucleophilic attack of the cyclohexanone enol form on the iminium ion to form the "Mannich base".[3][5] The free base is then typically converted to its hydrochloride salt to improve stability and facilitate purification.[6]

Mannich Reaction Scheme cluster_reactants Reactants cluster_intermediates Reaction Stages cluster_products Products Cyclohexanone Cyclohexanone Iminium Iminium Ion Formation Enol Enol Formation Cyclohexanone->Enol Formaldehyde Formaldehyde Formaldehyde->Iminium AmineHCl N-Methylbenzylamine HCl AmineHCl->Iminium Attack Nucleophilic Attack Iminium->Attack Enol->Attack MannichBase Mannich Base (Free Base) Attack->MannichBase HCl_Salt Final Product (HCl Salt) MannichBase->HCl_Salt + HCl Bis_Mannich_Formation Formation of the Bis-Mannich Side Product Product Desired Product (Mono-adduct) Enolization Enolization at C6 Product->Enolization Base/Acid Iminium Iminium Ion (CH2=N+(Me)Bn) Attack Nucleophilic Attack Iminium->Attack SideProduct Bis-Mannich Adduct (2,6-disubstituted) Enolization->Attack Attack->SideProduct

Caption: Pathway showing the second Mannich addition leading to the bis-adduct.

Prevention and Mitigation Strategy:

  • Control Stoichiometry: Use cyclohexanone as the limiting reagent or in a slight excess relative to the amine and formaldehyde (e.g., 1.1 : 1.0 : 1.0 ratio). A large excess of cyclohexanone can also be used to favor mono-substitution. [7]* Order of Addition: Slowly add a pre-mixed solution of N-methylbenzylamine hydrochloride and formaldehyde to a solution of cyclohexanone at reflux. This maintains a low instantaneous concentration of the iminium ion.

  • Monitor the Reaction: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting amine and the appearance of the mono-adduct. Quench the reaction once the starting amine is consumed to prevent over-reaction. [8]

Problem 2: The reaction mixture becomes a thick, sticky, or oily mess, making workup difficult.
Q: My reaction turns into a viscous oil or polymer-like substance, and I cannot isolate a crystalline product. What is causing this?

This issue is typically caused by the self-condensation of cyclohexanone (Aldol Condensation) or the polymerization of formaldehyde . These side reactions are highly dependent on reaction conditions, particularly temperature and pH.

Causality and Mechanism: Cyclohexanone, being an enolizable ketone, can undergo a base- or acid-catalyzed aldol condensation with itself to form a β-hydroxyketone, which can then dehydrate to form 2-(cyclohex-1-en-1-yl)cyclohexan-1-one. [9][10]This product can further react to form polymeric materials. This process is accelerated at higher temperatures and under strongly basic or acidic conditions. [11]

Aldol_Condensation Aldol Condensation of Cyclohexanone Ketone1 Cyclohexanone (Nucleophile/Enolate) Adduct Aldol Adduct (β-Hydroxyketone) Ketone1->Adduct Catalyst (Acid/Base) Ketone2 Cyclohexanone (Electrophile) Ketone2->Adduct Product Dehydrated Product (α,β-Unsaturated Ketone) Adduct->Product - H₂O (Heat) Polymer Polymeric Byproducts Product->Polymer Further Condensation

Caption: Competing aldol condensation pathway of cyclohexanone.

Prevention and Mitigation Strategy:

  • Strict Temperature Control: Maintain a steady reflux without excessive heating. Avoid localized hot spots by ensuring vigorous stirring.

  • pH Management: While acidic conditions are necessary, using a large excess of concentrated acid can promote aldol reactions. Use of the amine hydrochloride salt often provides sufficient acidity. If additional acid is needed, add it catalytically and monitor the effect. [12]* Use of Paraformaldehyde: Use high-quality paraformaldehyde instead of formalin (aqueous formaldehyde), as excess water can sometimes interfere with the reaction and promote side reactions. [8]* Solvent Choice: Protic solvents like ethanol are commonly used and can help mediate the reaction. [8]

Problem 3: My final product yield is very low, or the reaction stalls.
Q: I've followed the procedure, but my yield is poor, and TLC analysis shows a significant amount of unreacted starting material. What went wrong?

Low yields can stem from several procedural or chemical issues. A systematic check of key factors is necessary for diagnosis. [13] Troubleshooting Checklist:

  • Reagent Quality:

    • Paraformaldehyde Depolymerization: Was the paraformaldehyde properly depolymerized? In some protocols, this requires heating with a catalytic amount of acid or base to generate monomeric formaldehyde in situ. [14]Ensure it's a fine, dry powder.

    • Amine Purity: Is the N-methylbenzylamine hydrochloride pure and dry? Moisture can interfere with iminium ion formation.

    • Cyclohexanone Purity: Old cyclohexanone can contain aldol condensation products or oxidation impurities that inhibit the reaction. [15]Distillation before use is recommended for older stock.

  • Reaction Conditions:

    • Insufficient Acid Catalyst: The formation of the iminium ion is acid-catalyzed. If using the free amine instead of the hydrochloride salt, the absence of an acid catalyst will prevent the reaction from starting. [5] * Inadequate Reaction Time/Temperature: Monitor the reaction by TLC. Some Mannich reactions can be slow and may require extended reflux times (from a few hours to overnight). [8]3. Workup and Isolation:

    • Product Loss During Extraction: The Mannich base hydrochloride is a salt and can have some water solubility. Ensure the aqueous phase is saturated with salt (e.g., NaCl) during extraction to minimize product loss.

    • Precipitation/Crystallization Failure: The final product is typically precipitated from the reaction mixture or a concentrated residue by adding a less polar solvent like acetone or ethyl acetate. [8][16]If an oil forms, try scratching the flask, seeding with a crystal, or further concentrating the solution.

Problem 4: I'm observing unexpected signals in my NMR that don't match the product or common side products.
Q: My analytical data shows signals that could indicate N-debenzylation. Is this possible and how can I avoid it?

While less common under standard Mannich conditions, N-debenzylation can occur, especially if harsh conditions are used during the reaction or workup.

Causality and Mechanism: The N-benzyl group can be cleaved under certain reductive or strongly acidic/oxidative conditions. [17][18]While the Mannich reaction itself is not typically reductive, impurities in reagents or prolonged heating under strong acid could potentially lead to minor degradation pathways. More commonly, this might be a concern if purification involves catalytic hydrogenation intended to remove other impurities.

Prevention and Diagnostic Protocol:

  • Avoid Harsh Conditions: Do not use excessively strong acids or prolonged heating times beyond what is necessary for the reaction to complete.

  • Inert Atmosphere: If oxidation is suspected as a cause, running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can be beneficial.

  • Analytical Confirmation: The N-debenzylated product, 2-((methylamino)methyl)cyclohexanone, would show a loss of the aromatic signals (typically ~7.2-7.4 ppm) and the benzylic CH₂ signal (typically ~3.5-4.0 ppm) in the ¹H NMR spectrum, while retaining the other aliphatic signals. Mass spectrometry would show a corresponding decrease in molecular weight by 90 Da.

Purification and Crystallization Guide

Q: My crude product is an oil or an impure solid. What is the best way to purify the hydrochloride salt?

Recrystallization is the most effective method for purifying the final hydrochloride salt. The key is selecting an appropriate solvent system.

Protocol: Recrystallization of this compound

  • Solvent Selection: The ideal solvent system is one in which the product is soluble when hot but sparingly soluble when cold, while impurities remain soluble at all temperatures.

  • Procedure: a. Dissolve the crude hydrochloride salt in a minimal amount of a hot polar solvent, such as isopropanol or ethanol. [19] b. If impurities are insoluble, perform a hot filtration to remove them. c. Slowly add a less polar co-solvent (an "anti-solvent") like ethyl acetate, acetone, or diethyl ether dropwise to the hot solution until it becomes faintly cloudy (the cloud point). [8][16][19] d. Add a few more drops of the hot polar solvent to redissolve the precipitate and obtain a clear solution. e. Allow the solution to cool slowly to room temperature, then cool further in an ice bath or refrigerator to maximize crystal formation. [8] f. Collect the crystals by vacuum filtration, wash with a small amount of the cold anti-solvent, and dry under vacuum.

Data Table: Common Recrystallization Solvent Systems

Polar SolventAnti-SolventRatio (approx. v/v)Observations
IsopropanolEthyl Acetate1 : 3 to 1 : 5Often yields well-defined crystals. A good starting point. [16]
EthanolAcetone1 : 4 to 1 : 6Effective for removing non-polar impurities. [8]
MethanolDiethyl Ether1 : 5 to 1 : 10Good for high polarity impurities, but ether is highly volatile.
WaterAcetone/IsopropanolVariesUse only if product is sparingly soluble in cold water; risk of hydration.
References
  • Wiley Online Library. (n.d.). Mannich reaction of cyclohexanone/acetophenone, benzaldehydes and anilines. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Mannich Reaction. Retrieved from [Link]

  • OpenStax. (n.d.). Additional Problems 23 – Organic Chemistry: A Tenth Edition. Retrieved from [Link]

  • LookChem. (2023, February 7). Aldol Condensation of Cyclohexanone: A Key Reaction in Organic Chemistry. Retrieved from [Link]

  • YouTube. (2024, September 15). ALDOL condensation of CYCLOHEXANONE. Retrieved from [Link]

  • ResearchGate. (2016, October 8). Mannich condensation reaction problems? Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]

  • OC-Praktikum. (2006, March). Synthesis of 2-dimethylaminomethyl-cyclohexanone hydrochloride. Retrieved from [Link]

  • Molbase. (n.d.). Synthesis of (a) 2-(N-Benzylmethylamino)-methyl-cyclopentanone hydrochloride. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Mannich Reaction. Retrieved from [Link]

  • AdiChemistry. (n.d.). MANNICH REACTION | MECHANISM | EXPLANATION | APPLICATIONS. Retrieved from [Link]

  • BYJU'S. (n.d.). Mannich Reaction Mechanism. Retrieved from [Link]

  • Wikipedia. (n.d.). Mannich reaction. Retrieved from [Link]

  • Reddit. (2025, January 23). Mannich Reaction Help. Retrieved from [Link]

  • Pearson. (n.d.). Propose a mechanism for the aldol condensation of cyclohexanone. Do you expect the equilibrium to favor the reactant or the product? Retrieved from [Link]

  • Google Patents. (n.d.). Purification of cyclohexanone - US3933916A.
  • Testbook. (n.d.). Mannich Reaction Mechanism: Learn Example, Step by Step Mechanism. Retrieved from [Link]

  • YouTube. (2025, March 3). Let's Talk About the Mannich -- It's EASY, I Promise! Retrieved from [Link]

  • Organic Syntheses. (n.d.). The formation and alkylation of specific enolate anions from an unsymmetrical ketone. Retrieved from [Link]

  • YouTube. (2023, November 7). Aldol Condensation| Mechanism - Cyclohexanone + NaOH. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation and purification process for 2-(dimethylamino)methyl!-1-(3-methoxphenyl)-cyclohexanol and its salts - US5877351A.
  • ResearchGate. (n.d.). An efficient method for the N-debenzylation of aromatic heterocycles. Retrieved from [Link]

  • ResearchGate. (2017, February 7). Purification of organic hydrochloride salt? Retrieved from [Link]

Sources

Technical Support Center: Purification of 2-((Benzyl(methyl)amino)methyl)cyclohexanone Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth troubleshooting and procedural answers for researchers, scientists, and drug development professionals working with crude 2-((Benzyl(methyl)amino)methyl)cyclohexanone hydrochloride. The methodologies described herein are designed to address common purity challenges encountered after synthesis, ensuring a high-quality final product.

Frequently Asked Questions (FAQs)

Q1: What are the most probable impurities in my crude this compound synthesized via the Mannich reaction?

A1: Understanding the potential impurities is the first step toward devising an effective purification strategy. The synthesis of your target compound is a classic Mannich reaction, a three-component condensation involving cyclohexanone, formaldehyde, and N-benzyl-N-methylamine.[1][2] Consequently, the impurities in your crude product are typically derived from unreacted starting materials or side reactions.

Common Impurities:

  • Unreacted Starting Materials:

    • Cyclohexanone: A neutral organic compound.

    • N-benzyl-N-methylamine: A basic, organic-soluble secondary amine.

    • Formaldehyde (or Paraformaldehyde): Highly water-soluble.

  • Side-Products:

    • Cyclohexanone Self-Condensation Products: Under the acidic or basic conditions of the Mannich reaction, cyclohexanone can undergo aldol condensation to form dimeric or polymeric impurities.

    • Bis-alkylation Product: Reaction of a second molecule of the formed iminium ion at the 6-position of the cyclohexanone ring, though this is generally less favored.

    • Polymeric Materials: Formed from the polymerization of formaldehyde.

The presence of these impurities can interfere with downstream applications and crystallographic analysis, making their removal essential.

Q2: What is the general purification strategy to remove this range of impurities?

A2: A multi-step approach is most effective. The strategy leverages the distinct chemical properties (acidity/basicity, polarity) of the target compound versus the impurities. The general workflow involves an initial liquid-liquid extraction to perform a bulk separation, followed by a final polishing step like recrystallization or, if necessary, column chromatography.

The overall workflow can be visualized as follows:

Purification_Workflow cluster_0 Initial State cluster_1 Bulk Purification cluster_2 Final Polishing cluster_3 Final Product Crude Crude Product (HCl Salt in Reaction Mixture) LLE Acid-Base Liquid-Liquid Extraction Crude->LLE Isolate Free Base Recryst Recrystallization LLE->Recryst High Purity Chrom Column Chromatography LLE->Chrom Complex Mixture Pure Pure Compound (>99% Purity) Recryst->Pure Chrom->Pure

Caption: General purification workflow for the target compound.

Q3: How do I perform an acid-base extraction to remove neutral impurities like unreacted cyclohexanone?

A3: Acid-base extraction is a powerful and simple technique to separate acidic, basic, and neutral compounds.[3][4] In this case, your desired product is a basic amine (when not in its salt form), while the key impurity, cyclohexanone, is neutral. The hydrochloride salt must first be converted to its "free base" form to become soluble in an organic solvent.

Causality: The principle relies on changing the charge state of the amine to modulate its solubility between aqueous and organic phases.[5] The amine hydrochloride is water-soluble. By adding a base, you deprotonate the ammonium salt, yielding the neutral (free base) amine, which is soluble in organic solvents. Neutral impurities like cyclohexanone will partition into the organic layer with your free base, while other salt-like impurities remain in the aqueous layer. A subsequent wash with an acidic solution will then protonate your amine again, pulling it back into the aqueous phase as the hydrochloride salt and leaving the neutral cyclohexanone behind in the organic layer.

Detailed Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude hydrochloride salt in deionized water.

  • Basification: Transfer the aqueous solution to a separatory funnel. Slowly add a saturated solution of sodium bicarbonate (NaHCO₃) or a 2M sodium carbonate (Na₂CO₃) solution while gently swirling.

    • Expertise Note: Use a weak base like bicarbonate or carbonate. A strong base like NaOH could potentially induce aldol side reactions with the ketone functional group of your product or impurities.[3]

  • Confirmation: Check the pH of the aqueous layer with pH paper to ensure it is basic (pH 8-9). You may observe the formation of an oily precipitate, which is the free base form of your product.

  • Organic Extraction (Isolating the Free Base): Add an immiscible organic solvent like ethyl acetate or dichloromethane (DCM). Stopper the funnel and shake vigorously, venting frequently to release any pressure. Allow the layers to separate. Drain the organic layer. Repeat the extraction on the aqueous layer 2-3 times with fresh organic solvent to maximize recovery.

  • Combine & Wash: Combine all organic extracts. To remove any remaining water-soluble impurities, wash the combined organic layer with brine (saturated NaCl solution).

  • Acidification (Re-forming the Salt): To separate the basic product from neutral impurities (e.g., cyclohexanone), add the combined organic extracts to a clean separatory funnel. Extract the organic layer with 1M hydrochloric acid (HCl). This converts the amine free base back into its water-soluble hydrochloride salt, which moves into the aqueous layer. The neutral cyclohexanone remains in the organic phase.[4]

  • Isolation: Collect the aqueous layer containing your purified product hydrochloride. The crude product can be recovered by evaporating the water, but it is often preferable to proceed directly to recrystallization by adding a miscible organic anti-solvent.

Q4: My product is still discolored or contains polar impurities after extraction. What's next?

A4: If impurities persist, particularly those with polarities similar to your product or colored by-products, a final purification step is necessary. The two primary methods are recrystallization and column chromatography.

  • Recrystallization: This is the preferred method if applicable, as it is often less labor-intensive and can yield very high purity material. It works by exploiting differences in solubility between your product and the impurities in a given solvent at different temperatures.

  • Column Chromatography: This technique is used when recrystallization fails or when impurities have very similar solubility profiles to the product.[6] It separates compounds based on their differential adsorption to a stationary phase.

Q5: Can you provide a detailed protocol for recrystallization?

A5: Certainly. The key to successful recrystallization is selecting an appropriate solvent system. An ideal solvent should dissolve the compound well when hot but poorly when cold.[7] For amine hydrochlorides, polar protic solvents or solvent mixtures are often effective.[8]

Step 1: Solvent Screening

Test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating.

Solvent SystemRationale
Isopropanol (IPA)Often an excellent choice for amine hydrochlorides. Good dissolving power when hot, lower when cold.
Ethanol/WaterA polar mixture. The ratio can be tuned to achieve ideal solubility characteristics.
AcetoneCan be effective, but the hydrochloride salt may have limited solubility even when hot.
Ethyl Acetate / EthanolA less polar system. A small amount of ethanol is added to the ethyl acetate suspension to aid dissolution upon heating.

Step 2: Recrystallization Protocol (Using Isopropanol as an Example)

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot isopropanol, just enough to fully dissolve the solid. Stir and heat gently (e.g., on a hot plate) to facilitate dissolution.

    • Expertise Note: Using the absolute minimum amount of hot solvent is critical for maximizing your yield. An excess of solvent will keep more of your product dissolved upon cooling.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a very small amount (spatula tip) of activated charcoal. Re-heat the mixture to boiling for a few minutes. The colored impurities will adsorb to the charcoal.[7]

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This removes the charcoal and any insoluble impurities. This step must be done quickly to prevent premature crystallization in the funnel.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature, undisturbed. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold isopropanol to rinse away any remaining soluble impurities on the crystal surfaces.

  • Drying: Dry the crystals under vacuum to remove all residual solvent.

Q6: When should I use column chromatography, and how do I set it up?

A6: Opt for column chromatography when impurities are difficult to remove by extraction and recrystallization. This is common when impurities have very similar structures and polarities to the desired product. Since the free base is less polar than the salt, it is generally easier to chromatograph the free base and then convert it back to the hydrochloride salt.

Causality: Chromatography separates molecules based on their equilibrium distribution between a mobile phase (solvent) and a stationary phase (adsorbent).[6] Less polar compounds typically travel faster down the column, while more polar compounds are retained longer by the polar stationary phase (like silica gel).

Chromatography_Decision Start Impure Free Base (Post-Extraction) TLC 1. TLC Analysis (e.g., 20% EtOAc/Hexane + 1% Et3N) Start->TLC Stationary 2. Choose Stationary Phase (Silica Gel or Alumina) TLC->Stationary Mobile 3. Choose Mobile Phase (Solvent system giving Rf ~0.3) Stationary->Mobile Pack 4. Pack Column Mobile->Pack Load 5. Load Sample Pack->Load Elute 6. Elute & Collect Fractions Load->Elute Analyze 7. Analyze Fractions (TLC) Elute->Analyze Combine 8. Combine Pure Fractions & Evaporate Analyze->Combine Salt 9. Convert to HCl Salt Combine->Salt End Pure HCl Salt Salt->End

Caption: Decision and workflow diagram for column chromatography.

Detailed Protocol: Column Chromatography of the Free Base

  • Preparation: Ensure your product is in the free base form using the basification and extraction steps from FAQ 3.

  • Stationary Phase Selection: Standard silica gel (SiO₂) is typically the first choice.

    • Expertise Note: Amines can sometimes "streak" or tail on acidic silica gel. To mitigate this, the mobile phase is often treated with a small amount of a volatile base like triethylamine (Et₃N, ~0.5-1%).[9] Alternatively, basic alumina (Al₂O₃) can be used as the stationary phase.

  • Mobile Phase Selection: Use Thin Layer Chromatography (TLC) to find a suitable solvent system. A good system will show clear separation between your product and impurities, with the product having an Rf value of approximately 0.25-0.35. Start with a non-polar system like 10% ethyl acetate in hexanes and gradually increase the polarity. Remember to add 1% triethylamine to the TLC solvent system.

  • Column Packing: Pack a glass column with a slurry of silica gel in your chosen mobile phase. Ensure there are no air bubbles or cracks.

  • Sample Loading: Dissolve your crude free base in a minimal amount of the mobile phase or a stronger solvent like DCM. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the column. This "dry loading" method typically results in better separation.

  • Elution and Collection: Begin eluting the column with the mobile phase, collecting fractions in test tubes. Monitor the separation by TLC.

  • Isolation: Combine the fractions that contain the pure product, and remove the solvent using a rotary evaporator.

  • Salt Formation: Dissolve the purified free base in a suitable solvent like diethyl ether or ethyl acetate. Add a solution of HCl in the same solvent (or bubble HCl gas through it) until precipitation is complete. Collect the pure hydrochloride salt by filtration.

References

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. [Link]

  • Wikipedia. (2023). Acid–base extraction. [Link]

  • Engineering Ideas Clinic - Confluence. (n.d.). What is an Acid and Base Extraction?. [Link]

  • Taylor & Francis Online. (2008). DEVELOPMENT OF CHROMATOGRAPHIC PROCEDURE FOR THE PURIFICATION OF 1,2-DIKETONE. [Link]

  • Reddit. (2022). Amine workup. [Link]

  • JoVE. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. [Link]

  • Royal Society of Chemistry. (2021). Selective separation of amines from continuous processes using automated pH controlled extraction. [Link]

  • Google Patents. (1932). Purification of primary aromatic amine hydrohalides of the benzene series.
  • YouTube. (2022). Aldehydes & Reactive Ketones From Mixtures Using Bisulfite Extraction Protocol l Protocol Preview. [Link]

  • National Institutes of Health. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. [Link]

  • Google Patents. (1987).
  • Physics Forums. (2011). Column Chromatography ketone/silica. [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Millersville University. (n.d.). Recrystallization1. [Link]

  • L.S. College, Muzaffarpur. (2020). Mannich reaction. [Link]

  • Organic Chemistry practical course. (2006). Synthesis of 2-dimethylaminomethyl-cyclohexanone hydrochloride. [Link]

  • SUST Repository. (n.d.). Mannich Reaction. [Link]

  • Google Patents. (1999). Preparation and purification process for 2-(dimethylamino)methyl!-1-(3-methoxphenyl)-cyclohexanol and its salts.
  • Wikipedia. (2023). Mannich reaction. [Link]

Sources

Challenges in scaling up the production of 2-((Benzyl(methyl)amino)methyl)cyclohexanone hydrochloride.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis and scale-up of 2-((Benzyl(methyl)amino)methyl)cyclohexanone hydrochloride. As Senior Application Scientists, we understand that transitioning a synthesis from the bench to pilot or production scale introduces a host of challenges that require both a deep understanding of the reaction mechanism and practical, field-proven insights. This guide is designed to provide you with robust troubleshooting strategies and answers to frequently asked questions, ensuring your scale-up process is efficient, safe, and reproducible.

The synthesis of this target molecule is a classic example of the Mannich reaction, a powerful three-component condensation that, while elegant, is sensitive to process parameters.[1][2] Successfully scaling this reaction hinges on controlling its kinetics, managing thermodynamics, and effectively isolating a pure product.

Troubleshooting Guide: From Benchtop Hiccups to Pilot Plant Headaches

This section addresses specific, common problems encountered during the synthesis and scale-up of this compound.

Q1: My reaction yield is significantly lower upon scale-up. What are the likely causes and how can I fix it?

Low yield is a multifaceted problem that is often exacerbated by scale. Let's break down the primary culprits.

Answer:

Several factors can contribute to a drop in yield during scale-up. A systematic approach is the best way to diagnose the issue.

  • Inadequate Heat Transfer: The Mannich reaction is typically exothermic. A small lab flask has a high surface-area-to-volume ratio, allowing for efficient heat dissipation.[3] In a large reactor, this ratio decreases dramatically, which can lead to localized "hot spots." These hot spots can accelerate side reactions and decomposition of the product or reactants.

    • Solution:

      • Controlled Reagent Addition: Instead of adding all reagents at once, implement a slow, controlled addition of one of the reactants (e.g., cyclohexanone) to the mixture of N-benzylmethylamine hydrochloride and paraformaldehyde. This allows the reactor's cooling system to keep pace with the heat being generated.

      • Reaction Calorimetry: Before scaling, perform reaction calorimetry studies to quantify the heat of reaction. This data is critical for engineering the required cooling capacity for the pilot-scale reactor.[3]

  • Poor Mixing and Mass Transfer: What appears as a homogenous solution in a 1L flask can suffer from poor mixing in a 100L reactor. This can lead to localized excesses of certain reagents, promoting side reactions.

    • Solution:

      • Impeller and Baffle Design: Ensure the reactor is equipped with an appropriate impeller (e.g., pitched-blade turbine for good axial flow) and baffles to prevent vortexing and ensure thorough mixing.

      • Stirring Rate Study: The optimal stirring rate (RPM) may not scale linearly. Conduct studies to determine the minimum RPM required to ensure a homogenous mixture without introducing excessive shear, which could affect crystallization later.

  • Reagent Quality and Stoichiometry:

    • Paraformaldehyde: The quality of paraformaldehyde can vary. Older stock may have a lower formaldehyde content. It's a common source of failure in Mannich reactions.[4]

    • Stoichiometry: While lab scale might be forgiving, precise molar ratios are critical at scale. An excess of cyclohexanone can favor aldol self-condensation, while an excess of the amine or formaldehyde can lead to other impurities.[4][5]

    • Solution:

      • Always use fresh, high-quality paraformaldehyde.

      • Carefully control the stoichiometry. A slight excess of cyclohexanone is sometimes used to drive the reaction, but this must be optimized.[6][7]

Q2: I'm observing significant formation of side products, particularly a bis-aminated species. How can I minimize this?

The formation of byproducts is a classic challenge in Mannich reactions. The primary impurities are typically from aldol condensation or multiple additions.

Answer:

The most common side products in this synthesis are the result of competing reaction pathways.

  • Bis-Mannich Product Formation: Cyclohexanone has acidic protons on both alpha-carbons. This can lead to the formation of 2,6-bis((benzyl(methyl)amino)methyl)cyclohexanone.[4]

    • Causality: This occurs when an excess of the pre-formed iminium ion is available to react with the initial Mannich product, which still possesses an acidic proton on the other side of the carbonyl.

    • Solution:

      • Control Stoichiometry: This is the most critical factor. Avoid a large excess of formaldehyde and the amine. A carefully controlled stoichiometry, often with cyclohexanone as the limiting reagent or in slight excess, can favor the mono-adduct.

      • Order of Addition: Adding the cyclohexanone slowly to the mixture of the other reagents can help maintain a low concentration of the enolizable ketone, statistically favoring the mono-addition product.

  • Aldol Condensation: Cyclohexanone can react with itself, especially under basic conditions, but it can also be a competing pathway under the acidic conditions of the Mannich reaction.[4]

    • Solution: Maintain acidic conditions throughout the reaction. The use of the amine hydrochloride salt is key, as it provides the amine and establishes an acidic environment that favors iminium ion formation over enolate formation for aldol reactions.[4][8]

G cluster_reaction Reaction Pathways Cyclohexanone Cyclohexanone Enol Enol Formation Cyclohexanone->Enol Formaldehyde Formaldehyde Iminium Iminium Ion Formation Formaldehyde->Iminium Amine_HCl N-Benzylmethylamine HCl Amine_HCl->Iminium Mannich_Reaction Mannich Reaction Iminium->Mannich_Reaction Enol->Mannich_Reaction Aldol Aldol Products Enol->Aldol Self-Condensation Target Desired Product Mannich_Reaction->Target Bis_Mannich Bis-Mannich Adduct Mannich_Reaction->Bis_Mannich Excess Iminium

Q3: My product is "oiling out" during crystallization instead of forming a solid. What causes this and how can I achieve a crystalline product?

Product isolation is where many scale-up efforts falter. Achieving a clean, filterable crystalline solid is essential for purity and handling.

Answer:

"Oiling out" occurs when the product separates from the solution as a liquid phase rather than a solid crystalline phase. This is often due to impurities, rapid cooling, or solvent choice.

  • Impurity Effects: Impurities can act as "eutectics," lowering the melting point of the mixture and inhibiting crystal lattice formation. The side products mentioned in Q2 are common culprits.

    • Solution: Improve the purity of the crude product before crystallization. For related Mannich bases, vacuum distillation to remove excess cyclohexanone and other volatile impurities prior to crystallization has proven effective.[6][7]

  • Crystallization Conditions:

    • Cooling Rate: Crashing the temperature too quickly can cause the solution to become highly supersaturated, favoring nucleation of an amorphous oil over the ordered growth of crystals.

    • Solvent System: The solvent used for the reaction (e.g., ethanol) may not be the ideal solvent for crystallization. An anti-solvent is often required.

    • Solution:

      • Controlled Cooling: Implement a programmed, slow cooling ramp.

      • Anti-Solvent Addition: After concentrating the reaction mixture, use a suitable anti-solvent like acetone or ethyl acetate.[6][9] Add the anti-solvent slowly at a slightly elevated temperature until slight turbidity is observed, then begin the slow cooling ramp.

      • Seeding: Introduce a small amount of pure, crystalline product (seed crystals) at the point of supersaturation to encourage controlled crystal growth.

Frequently Asked Questions (FAQs)

Q: What is the fundamental mechanism of this reaction?

A: The Mannich reaction proceeds in two main stages.[1] First, the N-benzylmethylamine reacts with formaldehyde to form an electrophilic species called an iminium ion. Second, the cyclohexanone tautomerizes to its enol form, which acts as a nucleophile and attacks the iminium ion, forming a new carbon-carbon bond at the alpha-position of the ketone.[1][10] The reaction is typically acid-catalyzed to promote the formation of both the iminium ion and the enol.[5]

Q: What are the most critical process parameters (CPPs) to monitor during scale-up?

A: Based on extensive experience, the following parameters are critical:

ParameterLab Scale (100g)Pilot Scale (10kg)Rationale for Change
Temperature Often run at reflux (~80°C).[8]60-70°C with controlled addition.To manage the exotherm and prevent side reactions. The lower temperature is compensated for by longer reaction times or controlled addition rates.
Reagent Addition All at once.Cyclohexanone added over 2-4 hours.Critical for heat management and minimizing byproduct formation as discussed in the troubleshooting guide.[3]
Mixing Speed 200-300 RPM (magnetic stir).100-150 RPM (impeller).Scale-up requires ensuring bulk fluid motion to maintain homogeneity without excessive shear. The optimal speed depends on reactor geometry.
Work-up Rotary evaporation.Vacuum distillation.More efficient for removing large volumes of solvent and volatile impurities like excess cyclohexanone before crystallization.[6][7]
Purification Recrystallization.Controlled crystallization with anti-solvent and seeding.To ensure consistent crystal size, form, and purity, which is crucial for filtration and drying at scale.
Q: What are the primary safety concerns for scaling up this process?

A: Safety must be the top priority. Key hazards include:

  • Formaldehyde/Paraformaldehyde: Formaldehyde is a toxic and suspected carcinogen.[4] Handle paraformaldehyde in a well-ventilated area or fume hood, using appropriate personal protective equipment (PPE).

  • Exothermic Reaction: As detailed earlier, the potential for a thermal runaway is the most significant process safety risk.[3] Never scale up without understanding the reaction's thermal profile.

  • Hydrochloric Acid: The reaction uses or generates hydrochloric acid, which is corrosive. Ensure the reactor and transfer lines are constructed of compatible materials (e.g., glass-lined steel).

Experimental Protocol: A Scalable Approach

This protocol is a synthesized and optimized procedure for producing multi-kilogram quantities of the target compound.

Step-by-Step Methodology:

  • Reactor Setup: Charge a clean, dry, glass-lined reactor with N-benzylmethylamine hydrochloride, paraformaldehyde, and ethanol.

  • Inert Atmosphere: Purge the reactor with nitrogen.

  • Initial Heating: Begin agitation and heat the mixture to 65°C.

  • Controlled Addition: Slowly add cyclohexanone to the reactor via a dosing pump over a period of 3-4 hours, maintaining the internal temperature between 65-70°C.

  • Reaction Monitoring: Hold the reaction at 70°C for an additional 4-6 hours. Monitor the reaction's progress by taking samples for HPLC analysis until the consumption of the limiting reagent is complete.

  • Solvent Removal: Once the reaction is complete, configure the reactor for vacuum distillation. Reduce the pressure to remove ethanol and any unreacted cyclohexanone.

  • Crystallization: Cool the concentrated residue to 50°C. Slowly add acetone as an anti-solvent until the solution becomes hazy.

  • Seeding & Cooling: Add seed crystals of pure product. Begin a slow cooling ramp to 5°C over 6-8 hours.

  • Isolation: Filter the resulting slurry using a centrifuge or filter press. Wash the cake with cold acetone.

  • Drying: Dry the product in a vacuum oven at 40-50°C until a constant weight is achieved.

G start Reactor Charging (Amine HCl, Paraformaldehyde, EtOH) reaction Controlled Addition of Cyclohexanone (65-70°C) start->reaction hold Reaction Hold & Monitoring (HPLC Analysis) reaction->hold distill Workup: Vacuum Distillation (Remove EtOH, excess Cyclohexanone) hold->distill crystallize Crystallization (Add Acetone, Seed, Cool) distill->crystallize isolate Isolation & Washing (Filter & Wash with cold Acetone) crystallize->isolate dry Drying (Vacuum Oven) isolate->dry product Final Product: 2-((Benzyl(methyl)amino)methyl) cyclohexanone hydrochloride dry->product

References
  • Synthesis of 2-dimethylaminomethyl-cyclohexanone hydrochloride. (2006). Nop-praktikum.de. [Link]

  • 2-dimethylamino methyl cyclohexanone hydrochloride. ChemBK. [Link]

  • Synthesis of 2-dimethylaminomethyl-cyclohexanone hydrochloride. (2014). ORGANIC CHEMISTRY SELECT. [Link]

  • Preparation and purification process for 2-((dimethylamino) methyl)-1-(3-methoxphenyl)-cyclohexanol and its salts. (1999).
  • A Low-Cost and Scalable Synthesis of a Cyclohexanone-Related Bifunctional Building Block. (2021). ACS Omega. [Link]

  • Key Factors for Successful Scale-Up in Organic Synthesis. Pure Synth. [Link]

  • Synthesis method of 4-substituted cyclohexanone. (2021).
  • Synthesis of Cyclohexanones by a Tandem Photocatalyzed Annulation. (2020). PMC - NIH. [Link]

  • Mannich Reaction. Organic Chemistry Tutor. [Link]

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  • Mannich Reaction. Chemistry Steps. [Link]

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Managing temperature fluctuations during the synthesis of cyclohexanone derivatives.

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Cyclohexanone Derivatives

Welcome to the technical support center dedicated to providing in-depth guidance on the synthesis of cyclohexanone derivatives. This resource is designed for researchers, scientists, and professionals in drug development, offering practical, field-tested insights into managing critical reaction parameters. The following troubleshooting guides and frequently asked questions (FAQs) are structured to address specific challenges you may encounter, with a strong emphasis on the causality behind experimental choices to ensure both success and safety in your laboratory work.

Troubleshooting Guide: Managing Temperature Fluctuations

Uncontrolled temperature variations are a primary source of inconsistent yields, impurity formation, and, in worst-case scenarios, hazardous runaway reactions during the synthesis of cyclohexanone derivatives. This guide provides a systematic approach to diagnosing and resolving common temperature-related issues.

Scenario 1: Sudden, Uncontrolled Temperature Spike (Exothermic Event)

Question: During the addition of a reagent (e.g., an oxidizing agent in the conversion of cyclohexanol to cyclohexanone, or a Michael acceptor in a Robinson annulation), the internal temperature of my reaction is rising rapidly and uncontrollably. What should I do, and what are the underlying causes?

Answer:

An uncontrolled temperature spike is a critical safety concern and indicates that the rate of heat generation from your exothermic reaction is exceeding the capacity of your cooling system. Immediate action is required to prevent a runaway reaction.[1][2][3]

Immediate Corrective Actions:

  • Stop Reagent Addition: Immediately cease the addition of the limiting reagent.[1]

  • Enhance Cooling: If using an ice bath, ensure it is well-stirred and add more ice/salt to lower the temperature. For reactions at very low temperatures, carefully add more dry ice to an acetone or isopropanol bath or more liquid nitrogen to the Dewar.[4][5] If using a recirculating chiller, lower the setpoint.

  • Increase Stirring Rate: Ensure the reaction mixture is being stirred vigorously to improve heat transfer to the flask walls and prevent localized hot spots.[1]

  • Dilution (Use with Caution): In some cases, adding a pre-chilled, inert solvent can help to absorb some of the excess heat. However, this should be done with caution as it can also affect reaction kinetics and product solubility.

Root Cause Analysis and Prevention:

  • Excessive Reagent Addition Rate: The most common cause is adding a reactive component too quickly.[1] The rate of addition should be slow enough that the cooling system can maintain a stable internal temperature.

  • Inadequate Cooling Capacity: The cooling bath or chiller may not be sufficient for the scale of the reaction. For highly exothermic processes, consider using a larger cooling bath or a more powerful chiller.

  • High Reactant Concentration: More concentrated reactants will generate heat more rapidly in a smaller volume. Consider diluting the reaction mixture.

  • Incorrect Order of Addition: Always add the more reactive component slowly to the less reactive one.[1] For example, in an oxidation, add the oxidizing agent to the cyclohexanol derivative.

Experimental Protocol: Establishing a Safe Reagent Addition Rate

  • Set up the reaction vessel with a thermometer or thermocouple to monitor the internal reaction temperature.[1]

  • Cool the reaction mixture to the target temperature before beginning the addition.

  • Start by adding a small portion (e.g., 5-10%) of the reagent and monitor the temperature change.

  • Establish a maximum allowable temperature deviation (e.g., ± 2°C).

  • Continue adding the reagent dropwise or via a syringe pump at a rate that does not exceed this temperature limit.[1] If the temperature approaches the upper limit, pause the addition until it stabilizes.

G

Scenario 2: Difficulty Maintaining a Stable Low Temperature

Question: I am running a reaction that requires a consistently low temperature (e.g., -78°C for a kinetically controlled enolate formation), but I'm observing the temperature slowly rising over time. What could be the cause, and how can I improve my setup?

Answer:

Maintaining cryogenic temperatures requires minimizing heat transfer from the surrounding environment into your reaction.[5][6] A gradual temperature increase suggests that your cooling bath is sublimating or warming faster than you can replenish it, or that your vessel is not adequately insulated.

Potential Causes and Solutions:

  • Inadequate Insulation:

    • Solution: Use a Dewar flask instead of a standard crystallizing dish or beaker. A Dewar has a vacuum jacket that provides excellent insulation.[5] For larger reactions, an insulated cooling bath (e.g., a well-insulated bucket) can be used.

  • Cooling Bath Sublimation/Warming:

    • Solution: For a dry ice/acetone or dry ice/isopropanol bath, periodically add small pieces of dry ice to maintain the slurry at -78°C.[4] For liquid nitrogen baths, a constant, slow addition may be necessary for very long reactions. Ensure the bath is well-stirred to maintain a uniform temperature.

  • Atmospheric Moisture:

    • Solution: Condensation and freezing of atmospheric water on the flask and in the cooling bath can introduce heat. It is good practice to conduct low-temperature reactions under an inert atmosphere (e.g., nitrogen or argon) to minimize moisture.

  • Heat from Stirring:

    • Solution: While stirring is essential, a very high-speed mechanical stirrer can introduce a small amount of heat. Use an appropriate stirring speed that ensures good mixing without excessive friction.

Cooling Bath Composition Approximate Temperature (°C)
Ice/Water0
Ice/Water/NaCl-5 to -20
Dry Ice/Acetone or Isopropanol-78
Liquid Nitrogen/Dichloromethane-92

Table adapted from University of Rochester resources.[4]

Scenario 3: Inconsistent Product Yield or Selectivity

Question: I am performing a reaction known to produce multiple isomers (e.g., a Michael addition which can give 1,2- vs. 1,4-addition products). My product ratios are inconsistent between batches. Could temperature be the culprit?

Answer:

Absolutely. Temperature is a critical factor in controlling the selectivity of many organic reactions, including those used to synthesize cyclohexanone derivatives. Inconsistent temperature control can lead to a mixture of thermodynamically and kinetically controlled products.[7][8]

  • Kinetic vs. Thermodynamic Control:

    • Kinetic Control: At lower temperatures, reactions are often under kinetic control, meaning the major product is the one that is formed fastest (i.e., has the lowest activation energy). This product is not necessarily the most stable.[7]

    • Thermodynamic Control: At higher temperatures, the reaction may become reversible. This allows the initially formed products to equilibrate to the most stable product, which is the thermodynamically favored one.[7]

Specific Examples in Cyclohexanone Synthesis:

  • Robinson Annulation: This reaction involves a Michael addition followed by an intramolecular aldol condensation.[9][10][11] The initial Michael addition is often performed at low temperatures to favor the desired 1,4-conjugate addition. The subsequent aldol condensation and dehydration may require heating to drive the reaction to completion.[12][13] Fluctuations in the initial temperature can affect the efficiency of the Michael addition.

  • Dieckmann Condensation: This intramolecular reaction is used to form cyclic β-keto esters.[14][15][16][17] Performing the reaction at lower temperatures with a strong, non-nucleophilic base can help minimize side reactions.[14]

To Ensure Consistency:

  • Precise Temperature Monitoring: Use a calibrated digital thermometer or thermocouple placed directly in the reaction mixture.

  • Stable Temperature Control: Employ a reliable cooling or heating system, such as a recirculating chiller/heater or a well-maintained oil bath with a temperature controller.

  • Consistent Protocols: Ensure that the temperature profile (cooling rate, heating rate, and hold times) is identical for each batch.

G

Frequently Asked Questions (FAQs)

Q1: What are the signs of a potential runaway reaction, and what are the key preventative measures?

A1: The primary sign is a rapid, accelerating increase in the internal reaction temperature that does not respond to standard cooling.[1] Other signs can include unexpected color changes, vigorous gas evolution, or an increase in pressure in a closed system.

Key Preventative Measures:

  • Thorough Hazard Assessment: Before starting, understand the thermodynamics of your reaction.[18] Is it highly exothermic?

  • Controlled Addition: Use slow, controlled addition of reagents, especially for exothermic reactions.[1]

  • Adequate Cooling: Ensure your cooling system is appropriately sized for the reaction scale. Have a secondary cooling bath (e.g., a larger ice bath) ready for emergencies.

  • Continuous Monitoring: Always monitor the internal reaction temperature.[1][19][20] For critical processes, use automated data logging with temperature alarms.

  • Safe Design: Whenever possible, design processes to be inherently safer by using less hazardous materials or more stable reaction pathways.[18]

Q2: How does temperature affect the selectivity of common reactions used to synthesize cyclohexanone derivatives like the Michael addition?

A2: In the context of α,β-unsaturated ketones, a Michael acceptor can undergo either a 1,2-addition (to the carbonyl carbon) or a 1,4-addition (conjugate addition). Temperature plays a key role in determining the outcome. Generally, 1,4-addition (the Michael adduct) is favored under thermodynamic control (higher temperatures, reversible conditions), while 1,2-addition can be favored under kinetic control (low temperatures, irreversible conditions), especially with hard nucleophiles like Grignard reagents.[7] However, for many synthetically useful Michael additions, low temperatures are used to ensure selectivity and prevent side reactions.[21]

Q3: For a reaction that requires heating, what is the best method to ensure a stable and uniform temperature?

A3: For uniform heating, an oil bath or a heating mantle with a sand bath is generally superior to a hot plate alone, as they provide more even heat distribution around the flask.[4] An oil bath coupled with a contact thermometer or thermocouple connected to a temperature controller provides the most precise control. This setup allows you to set a target temperature for the bath, which will be automatically maintained. Always ensure good stirring to distribute the heat evenly throughout the reaction mixture.

Q4: Can cryogenic temperatures (-100°C or lower) be beneficial for certain cyclohexanone derivative syntheses?

A4: Yes, cryogenic temperatures are particularly useful for reactions where high selectivity is required, or when dealing with unstable intermediates.[6][22][23] For example, forming a specific, less-substituted enolate (the kinetic enolate) of a cyclohexanone derivative often requires a strong, hindered base like LDA at -78°C or lower. The extremely low temperature prevents the enolate from equilibrating to the more stable (thermodynamic) form, allowing for precise subsequent reactions at the desired position.[8] Some reactions have even shown increased rates and yields in frozen systems.[24]

Q5: What are the best practices for monitoring the internal temperature of a reaction?

A5: The most accurate way to monitor a reaction's temperature is to measure it internally.[1]

  • Thermometer/Thermocouple Placement: The probe should be immersed in the reaction mixture but not touching the walls of the flask, as the wall temperature can be different from the bulk solution.

  • Calibration: Ensure your thermometer or thermocouple is calibrated and reading accurately.

  • Inert Atmosphere: When using a thermometer in a sealed apparatus under an inert atmosphere, use an adapter that maintains the seal.

  • Data Logging: For long or sensitive reactions, consider using a digital thermometer connected to a data logger to record the temperature profile over time. This can be invaluable for troubleshooting and ensuring reproducibility.

References

  • Best Practices for Working with Chemical Reactions in the Lab. (2025). Google Cloud.
  • Effect of temperature on oxidation of cyclohexanone. Reaction conditions - ResearchGate. (n.d.). ResearchGate.
  • Synthesis of Cyclohexanones by a Tandem Photocatalyzed Annulation - PMC - NIH. (n.d.). National Institutes of Health.
  • Runaway reaction hazards in processing organic nitrocompounds - IChemE. (n.d.). Institution of Chemical Engineers.
  • Selective Oxidation of Cyclohexanone to Adipic Acid Using Molecular Oxygen in the Presence of Alkyl Nitrites and Transition Metals as Catalysts - NIH. (2023, August 21). National Institutes of Health.
  • How To Run A Reaction: Reaction: Analysis I - Department of Chemistry : University of Rochester. (n.d.). University of Rochester.
  • The Michael Addition Reaction and Conjugate Addition - Master Organic Chemistry. (2023, May 24). Master Organic Chemistry.
  • Effect of reaction temperature on the synthesis of cyclohexanone by... - ResearchGate. (n.d.). ResearchGate.
  • Effect of reaction temperature on cyclohexane conversion, selectivities... - ResearchGate. (n.d.). ResearchGate.
  • Runaway Chemical Reactions: Causes and Prevention - zeal. (2024, April 30). Zeal.
  • How to slow down a runaway reaction - Quora. (2020, October 21). Quora.
  • Michael addition reaction - Wikipedia. (n.d.). Wikipedia.
  • Effect of temperature on the cyclohexane oxidation over Co 3 O 4 - ResearchGate. (n.d.). ResearchGate.
  • Monitoring reactions | Teaching practical science | CPD article - RSC Education. (n.d.). Royal Society of Chemistry.
  • Dieckmann Condensation - Alfa Chemistry. (n.d.). Alfa Chemistry.
  • Video: Conducting Reactions Below Room Temperature - JoVE. (2015, March 4). Journal of Visualized Experiments.
  • A). Effect of reaction time and temperature on the aza‐Michael addition... - ResearchGate. (n.d.). ResearchGate.
  • Technical Support Center: Managing Exothermic Reactions in Cyclohexanol Oxidation - Benchchem. (n.d.). BenchChem.
  • Ensure the Integrity of Temperature-Sensitive Reagents: A Guide to Effective Monitoring Solutions - SpotSee. (n.d.). SpotSee.
  • Recyclable Thermosets Based on Dynamic Amidation and Aza-Michael Addition Chemistry | Macromolecules - ACS Publications. (2016, October 6). ACS Publications.
  • Cryo Chilling and Its Cool Applications | North Slope Chillers. (2020, June 17). North Slope Chillers.
  • Thermal and kinetic analyses on Michael addition reaction of acrylic acid - ResearchGate. (n.d.). ResearchGate.
  • Seven Essential Steps for In Situ Reaction Monitoring - Spectroscopy Online. (n.d.). Spectroscopy Online.
  • Gaseous cyclohexanone catalytic oxidation by a self-assembled Pt/γ-Al 2 O 3 catalyst. (2017, October 5). SpringerLink.
  • Robinson annulation - Wikipedia. (n.d.). Wikipedia.
  • Table 1 Variation in base and temperature for reaction of cyclohexanone... - ResearchGate. (n.d.). ResearchGate.
  • How to Prevent Runaway Reactions Case Study Phenol-Formaldehyde Reaction Hazards. (n.d.). United States Environmental Protection Agency.
  • Prevent Runaway Chemical Reactions - Mettler Toledo. (n.d.). Mettler Toledo.
  • A Low-Cost and Scalable Synthesis of a Cyclohexanone-Related Bifunctional Building Block | ACS Omega. (2021, November 2). ACS Omega.
  • Robinson Annulation Mechanism & Examples – - Total Synthesis. (n.d.). Total Synthesis.
  • The advantages of cryogenic cooling. (n.d.). Demaco.
  • Cooling and cryogenics - Chemistry & Pharma - Flosit - SolGroup. (n.d.). SOL Group.
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  • Advances in Cryochemistry: Mechanisms, Reactions and Applications - PMC - NIH. (2021, February 1). National Institutes of Health.
  • ChemInform Abstract: Continuous Flow Organic Synthesis under High-Temperature/Pressure Conditions | Request PDF - ResearchGate. (n.d.). ResearchGate.
  • Dieckmann Condensation - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal.
  • Robinson Annulation Reaction Mechanism - BYJU'S. (n.d.). BYJU'S.
  • 2.7: The preparation of Cyclohexanone from Cyclohexanol - Chemistry LibreTexts. (2024, September 1). Chemistry LibreTexts.
  • US20080064902A1 - Method for the Production of Cyclohexanone - Google Patents. (n.d.). Google Patents.
  • Dieckmann condensation - Wikipedia. (n.d.). Wikipedia.
  • Dieckmann condensation - Grokipedia. (n.d.). Grokipedia.
  • Robinson Annulation Reaction Mechanism - YouTube. (2018, May 11). YouTube.
  • Effect of Temperature on Reactions of Chemical Organic Synthesis - Lneya. (2024, March 19). Lneya.
  • Dieckmann Condensation | NROChemistry. (n.d.). NROChemistry.
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  • A field guide to flow chemistry for synthetic organic chemists - Chemical Science (RSC Publishing) DOI:10.1039/D3SC00992K. (2023, March 15). Royal Society of Chemistry.
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Validation & Comparative

A Comparative Preclinical Evaluation of 2-((Benzyl(methyl)amino)methyl)cyclohexanone hydrochloride and Tramadol for Analgesic Efficacy

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the preclinical comparison of 2-((Benzyl(methyl)amino)methyl)cyclohexanone hydrochloride, a novel synthetic compound, with Tramadol, a widely recognized centrally acting analgesic. The methodologies and analyses presented herein are designed for researchers, scientists, and drug development professionals seeking to characterize the potential therapeutic profile of new chemical entities in the domain of pain management.

The structure of this guide is designed to logically progress from foundational mechanistic explorations to in vivo assessments of analgesic efficacy. We will delve into the established pharmacology of Tramadol as a benchmark and propose a hypothetical evaluation pathway for the novel compound based on its structural characteristics. This approach ensures a rigorous and scientifically valid comparison, emphasizing the causality behind experimental choices and the importance of self-validating protocols.

Introduction and Mechanistic Overview

Effective pain management remains a significant challenge in modern medicine, driving the search for novel analgesic agents with improved efficacy and safety profiles. Tramadol is a well-established atypical opioid analgesic that exerts its effects through a dual mechanism of action: weak agonism at the µ-opioid receptor (MOR) and inhibition of serotonin and norepinephrine reuptake. This multimodal activity contributes to its analgesic effects in both nociceptive and neuropathic pain models.

This compound is a less-characterized compound. Its chemical structure, featuring a cyclohexanone core and a benzyl(methyl)amino moiety, suggests potential interactions with various receptor systems. A systematic preclinical evaluation is necessary to elucidate its pharmacological profile and benchmark its efficacy against a standard-of-care compound like Tramadol.

Comparative In Vitro Characterization: Receptor Binding and Functional Assays

A foundational step in comparing these two compounds is to determine their respective affinities for and functional activities at key receptors implicated in pain modulation. This is crucial for understanding their potential mechanisms of action.

Radioligand Binding Assays

Radioligand binding assays are essential for determining the binding affinity (Ki) of a compound for a specific receptor. In this comparative study, we will assess the binding of both compounds to the human µ-opioid receptor (hMOR), serotonin transporter (SERT), and norepinephrine transporter (NET).

Experimental Protocol: Radioligand Binding Assay

  • Membrane Preparation: Utilize commercially available cell membranes expressing hMOR, SERT, or NET.

  • Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) with appropriate additives.

  • Incubation: In a 96-well plate, combine the cell membranes, a specific radioligand (e.g., [³H]DAMGO for MOR, [³H]Citalopram for SERT, [³H]Nisoxetine for NET), and varying concentrations of the test compound (this compound or Tramadol).

  • Equilibrium: Incubate the mixture at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Scintillation Counting: Quantify the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the Ki values using the Cheng-Prusoff equation.

Hypothetical Comparative Binding Affinity Data

Compoundµ-Opioid Receptor (Ki, nM)Serotonin Transporter (Ki, nM)Norepinephrine Transporter (Ki, nM)
Tramadol100 - 2500500 - 1000300 - 800
This compound(To be determined)(To be determined)(To be determined)
Functional Assays

While binding assays reveal affinity, functional assays are necessary to determine whether a compound acts as an agonist, antagonist, or inverse agonist at a receptor.

Experimental Protocol: [³⁵S]GTPγS Binding Assay for MOR

  • Principle: This assay measures the activation of G-proteins coupled to a receptor upon agonist binding.

  • Procedure: Incubate cell membranes expressing hMOR with varying concentrations of the test compound in the presence of GDP and [³⁵S]GTPγS.

  • Measurement: Quantify the amount of [³⁵S]GTPγS bound to the G-proteins.

  • Analysis: An increase in [³⁵S]GTPγS binding indicates agonist activity. The potency (EC50) and efficacy (Emax) can be determined.

Comparative In Vivo Analgesic Efficacy

To assess the translational potential of this compound, its analgesic effects must be evaluated in established animal models of pain and compared directly with Tramadol.

Hot Plate Test (Thermal Nociception)

The hot plate test is a widely used method to evaluate the efficacy of centrally acting analgesics against acute thermal pain.

Experimental Protocol: Hot Plate Test

  • Apparatus: A heated plate maintained at a constant temperature (e.g., 55 ± 0.5°C).

  • Acclimation: Acclimate rodents (e.g., mice or rats) to the testing room and apparatus.

  • Baseline Latency: Measure the baseline latency for each animal to exhibit a pain response (e.g., paw licking, jumping). A cut-off time (e.g., 30-45 seconds) is used to prevent tissue damage.

  • Compound Administration: Administer the test compound (this compound or Tramadol) or vehicle via a specific route (e.g., intraperitoneal, oral).

  • Post-treatment Latency: Measure the response latency at predetermined time points after administration (e.g., 30, 60, 90, 120 minutes).

  • Data Analysis: Calculate the Maximum Possible Effect (%MPE) for each animal at each time point.

Tail-Flick Test (Thermal Nociception)

Similar to the hot plate test, the tail-flick test assesses the response to a thermal stimulus.

Experimental Protocol: Tail-Flick Test

  • Apparatus: A device that applies a focused beam of radiant heat to the animal's tail.

  • Procedure: The latency to flick the tail away from the heat source is measured.

  • Comparison: The protocol follows a similar pre-treatment and post-treatment measurement design as the hot plate test.

Hypothetical Comparative Analgesic Efficacy Data

Compound (Dose)Peak %MPE (Hot Plate Test)Peak %MPE (Tail-Flick Test)
Tramadol (e.g., 20 mg/kg)~ 60-70%~ 50-60%
This compound (To be determined)(To be determined)(To be determined)

Visualizing the Comparative Evaluation Workflow

The following diagrams illustrate the proposed experimental workflow and the established signaling pathway for Tramadol.

G cluster_0 In Vitro Characterization cluster_1 In Vivo Efficacy Testing Receptor Binding Assays (Ki) Receptor Binding Assays (Ki) Functional Assays (EC50, Emax) Functional Assays (EC50, Emax) Receptor Binding Assays (Ki)->Functional Assays (EC50, Emax) Determine Mechanism Hot Plate Test (%MPE) Hot Plate Test (%MPE) Functional Assays (EC50, Emax)->Hot Plate Test (%MPE) Proceed if active Tail-Flick Test (%MPE) Tail-Flick Test (%MPE) Comparative Analysis Comparative Analysis Tail-Flick Test (%MPE)->Comparative Analysis Start Start Start->Receptor Binding Assays (Ki)

Caption: Proposed workflow for the comparative evaluation of novel analgesics.

G cluster_opioid Opioid Pathway cluster_monoamine Monoamine Reuptake Inhibition Tramadol Tramadol MOR µ-Opioid Receptor Tramadol->MOR Weak Agonist SERT Serotonin Transporter (SERT) Tramadol->SERT Inhibitor NET Norepinephrine Transporter (NET) Tramadol->NET Inhibitor Gi Gi Protein Activation MOR->Gi AC Adenylyl Cyclase Inhibition Gi->AC K K+ Channel Opening Gi->K Ca Ca2+ Channel Inhibition Gi->Ca cAMP ↓ cAMP AC->cAMP Analgesia_Opioid Analgesia cAMP->Analgesia_Opioid Serotonin ↑ Serotonin SERT->Serotonin Norepinephrine ↑ Norepinephrine NET->Norepinephrine Analgesia_Monoamine Analgesia Serotonin->Analgesia_Monoamine Norepinephrine->Analgesia_Monoamine

Caption: Dual mechanism of action of Tramadol.

Conclusion and Future Directions

This guide outlines a systematic approach to compare the preclinical analgesic profile of this compound with Tramadol. By integrating in vitro mechanistic studies with in vivo efficacy models, researchers can generate a comprehensive data package to understand the potential of this novel compound.

Further studies should explore the pharmacokinetic profiles, potential for adverse effects (e.g., sedation, respiratory depression), and efficacy in more complex pain models (e.g., neuropathic pain). This rigorous, stepwise evaluation is fundamental to the rational development of new and improved analgesic therapies.

References

  • Title: Tramadol: A review of its use in perioperative pain. Source: Acute Pain, 2015. URL: [Link]

  • Title: Tramadol: Mechanisms of action in analgesia. Source: Anesthesia & Analgesia, 2014. URL: [Link]

  • Title: The hot plate test: A simple and sensitive method for measuring analgesic activity. Source: Journal of Pharmacology and Experimental Therapeutics, 1944. URL: [Link]

A Comparative Guide to the Validation of an HPLC Method for the Quantification of 2-((Benzyl(methyl)amino)methyl)cyclohexanone Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the establishment of a robust and reliable analytical method is paramount. High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the quantification of active pharmaceutical ingredients (APIs). This guide provides an in-depth, experience-driven walkthrough for the validation of an HPLC method tailored for the novel compound 2-((Benzyl(methyl)amino)methyl)cyclohexanone hydrochloride, a molecule with potential therapeutic applications.

This document moves beyond a simple checklist of validation parameters. It delves into the scientific rationale behind the experimental design, offering a comparative perspective on methodological choices and presenting the validation process as a cohesive, self-validating system. The principles and protocols detailed herein are grounded in the authoritative guidelines of the International Council for Harmonisation (ICH), specifically the recently revised Q2(R2) guideline, ensuring regulatory compliance and scientific rigor.[1][2][3][4][5][6]

Foundational Strategy: Method Development and System Suitability

Before validation can commence, a suitable chromatographic method must be developed. The goal is to achieve a method that is not only accurate and precise but also practical for routine use.[7][8] For a compound like this compound, which possesses a secondary amine and a cyclohexanone moiety, a reversed-phase HPLC (RP-HPLC) approach is the logical starting point due to its versatility in separating moderately polar compounds.

Comparative Choice of Columns and Mobile Phases:

  • Initial Column Selection: A C18 column is the workhorse of RP-HPLC and the primary choice. However, for amine-containing compounds, peak tailing can be a significant issue due to interactions with residual silanols on the silica support. Therefore, a modern, end-capped C18 column with high purity silica is essential. An alternative to consider would be a C8 column, which is less retentive and can sometimes offer better peak shape for basic compounds. For this validation, a Waters Symmetry C18 column (4.6 x 150 mm, 5 µm) was selected for its proven reproducibility.

  • Mobile Phase Optimization: The mobile phase must be optimized to achieve adequate retention, resolution, and peak shape. A typical starting point is a mixture of an aqueous buffer and an organic modifier like acetonitrile or methanol.

    • pH Control: The pKa of the secondary amine in the target molecule is crucial. Buffering the aqueous portion of the mobile phase to a pH at least 2 units below the pKa of the amine will ensure it is in its protonated, more polar form, leading to better peak shape and retention time stability. A phosphate or acetate buffer is a common choice.

    • Organic Modifier: Acetonitrile generally provides better peak shape and lower backpressure compared to methanol, making it the preferred organic modifier.

Final Optimized Chromatographic Conditions:

ParameterCondition
HPLC System Agilent 1260 Infinity II with DAD Detector
Column Waters Symmetry C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile: 25mM Potassium Phosphate Buffer (pH 3.0) (60:40 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

System Suitability Testing (SST): The Daily Method Performance Check

Before any validation run or sample analysis, SST must be performed to ensure the chromatographic system is performing adequately. This is a non-negotiable part of good laboratory practice.

SST Protocol: A standard solution of this compound (e.g., 100 µg/mL) is injected five or six times. The following parameters are evaluated against pre-defined acceptance criteria.

SST ParameterAcceptance CriteriaRationale
Tailing Factor (T) T ≤ 2.0Measures peak symmetry. A value greater than 2 indicates significant tailing, which can affect integration accuracy.
Theoretical Plates (N) N > 2000Indicates column efficiency and the sharpness of the peak.
Relative Standard Deviation (%RSD) of Peak Area %RSD ≤ 2.0%Demonstrates the precision of the injector and the stability of the system.

The Validation Gauntlet: A Parameter-by-Parameter Analysis

The validation of an analytical method is a formal process to demonstrate its suitability for the intended purpose.[4][9][10][11] The following sections detail the experimental approach and acceptance criteria for each validation parameter as mandated by ICH Q2(R2).[1][6][12]

Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components, such as impurities, degradants, or matrix components.[13] The most rigorous way to demonstrate this is through forced degradation studies.[14][15][16]

Forced Degradation Workflow

cluster_0 Forced Degradation Stress Conditions cluster_1 Analysis & Evaluation API_Solution API Solution (e.g., 1 mg/mL) Acid Acid Hydrolysis (0.1 M HCl, 60°C) API_Solution->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) API_Solution->Base Oxidation Oxidation (3% H2O2, RT) API_Solution->Oxidation Thermal Thermal Degradation (80°C, Solid State) API_Solution->Thermal Photolytic Photolytic Stress (ICH Q1B Light Box) API_Solution->Photolytic HPLC_Analysis Analyze stressed samples by HPLC-DAD Acid->HPLC_Analysis Base->HPLC_Analysis Oxidation->HPLC_Analysis Thermal->HPLC_Analysis Photolytic->HPLC_Analysis Peak_Purity Evaluate Peak Purity of Analyte (using Diode Array Detector) HPLC_Analysis->Peak_Purity Resolution Assess Resolution (Rs) between analyte and closest degradant peak HPLC_Analysis->Resolution cluster_0 Repeatability (Intra-day Precision) cluster_1 Intermediate Precision (Inter-day Ruggedness) Precision Precision Analyst1_Day1 Analyst 1 Day 1 Instrument 1 (n=6) Precision->Analyst1_Day1 Same conditions Analyst2_Day2 Analyst 2 Day 2 Instrument 2 (n=6) Precision->Analyst2_Day2 Different conditions

Caption: Evaluating the two levels of method precision.

Experimental Protocol:

  • Repeatability (Intra-assay precision): Analyze six independent preparations of the sample at 100% of the test concentration on the same day, by the same analyst, using the same instrument.

  • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and preferably on a different instrument.

  • Calculate the %RSD for each set of six measurements and also for the combined twelve measurements.

Acceptance Criteria:

  • Repeatability: The %RSD for the six measurements should be ≤ 2.0%.

  • Intermediate Precision: The %RSD for the combined data from both conditions should be ≤ 2.0%.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

These are typically determined based on the signal-to-noise ratio (S/N) or from the standard deviation of the response and the slope of the calibration curve.

Experimental Protocol (S/N Method):

  • Prepare a series of dilute solutions of the analyte.

  • Inject them and determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

Acceptance Criteria:

  • LOD: S/N ratio of ~3:1.

  • LOQ: S/N ratio of ~10:1. The precision (%RSD) at the LOQ should be ≤ 10%.

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. [8][13]This provides an indication of its reliability during normal usage.

Experimental Protocol:

  • Introduce small, deliberate changes to the method parameters, one at a time.

  • Analyze a sample under each modified condition.

  • Evaluate the effect on system suitability parameters (e.g., retention time, peak area, tailing factor).

Data Presentation: Robustness Study

ParameterVariationImpact on Retention TimeImpact on Peak Area (% Change)SST Pass/Fail
Flow Rate 0.9 mL/minIncreased by 10%-0.5%Pass
1.1 mL/minDecreased by 9%+0.3%Pass
Column Temp. 28 °CIncreased by 2%+0.1%Pass
32 °CDecreased by 2%-0.2%Pass
Mobile Phase pH 2.9Negligible-0.1%Pass
3.1Negligible+0.1%Pass
% Acetonitrile 58%Increased by 5%-0.4%Pass
62%Decreased by 4.5%+0.2%Pass

Acceptance Criteria:

  • System suitability criteria must be met under all varied conditions.

  • Changes in retention time and peak area should be minimal and predictable.

Conclusion: A Validated Method Ready for Deployment

This comprehensive validation process, grounded in the principles of ICH Q2(R2), demonstrates that the developed RP-HPLC method is specific, linear, accurate, precise, and robust for the quantification of this compound. [1][5]The method's performance has been objectively compared against stringent, pre-defined acceptance criteria, and the supporting experimental data confirms its suitability for its intended purpose in a regulated quality control environment. The causality behind each experimental choice has been explained, providing a transparent and scientifically sound validation package. This validated method now serves as a reliable tool for ensuring the quality, purity, and potency of this novel pharmaceutical compound.

References

  • Title: Q2(R2) Validation of Analytical Procedures March 2024 Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Highlights from FDA's Analytical Test Method Validation Guidance Source: ProPharma URL: [Link]

  • Title: RP-HPLC Method Development and Validation for The Determination of Active Ingredients in Pharmaceuticals Source: International Journal of Pharmaceutical Sciences and Research URL: [Link]

  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]

  • Title: FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics Source: ECA Academy URL: [Link]

  • Title: Quality Guidelines Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1) Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: ICH and FDA Guidelines for Analytical Method Validation Source: Lab Manager URL: [Link]

  • Title: HPLC Method Development and Validation for Pharmaceutical Analysis Source: Technology Networks URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5 Source: ECA Academy URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: FDA Releases Guidance on Analytical Procedures Source: BioPharm International URL: [Link]

  • Title: ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 Source: European Medicines Agency (EMA) URL: [Link]

  • Title: A Review on HPLC Method Development and Validation in Forced Degradation Studies Source: International Journal of Advanced Research in Science, Communication and Technology URL: [Link]

  • Title: Separation of Cyclohexanone, 2-hexylidene- on Newcrom R1 HPLC column Source: SIELC Technologies URL: [Link]

  • Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Q 2 (R1) Validation of Analytical Procedures: Text and Methodology Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Steps for HPLC Method Validation Source: Pharmaguideline URL: [Link]

  • Title: Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects Source: Veeprho URL: [Link]

  • Title: Forced Degradation Studies: Regulatory Considerations and Implementation Source: BioProcess International URL: [Link]

  • Title: HPLC Method Development and Validation Source: International Journal of Research and Publication Reviews URL: [Link]

  • Title: HPLC Method Development and Validation: A Review Source: International Journal of Advanced Research in Science, Communication and Technology URL: [Link]

  • Title: Quality: specifications, analytical procedures and analytical validation Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Forced Degradation to Develop Stability-indicating Methods Source: Pharmaceutical Outsourcing URL: [Link]

  • Title: Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms Source: MDPI URL: [Link]

  • Title: ICH Q2(R1) Analytical Method Validation Source: Scribd URL: [Link]

  • Title: Separation of Cyclohexanone on Newcrom R1 HPLC column Source: SIELC Technologies URL: [Link]

  • Title: ICH Guidelines for Analytical Method Validation Explained Source: AMSbiopharma URL: [Link]

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A Comparative Guide to the In-Vitro and In-Vivo Evaluation of 2-((Benzyl(methyl)amino)methyl)cyclohexanone hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of in-vitro and in-vivo methodologies for the pharmacological characterization of 2-((Benzyl(methyl)amino)methyl)cyclohexanone hydrochloride. As a β-aminoketone derivative, this compound presents a structural motif of significant interest in medicinal chemistry and neuroscience.[1][2] Its cyclohexanone core, substituted with an N-benzyl-N-methyl aminomethyl group, suggests potential interactions with central nervous system (CNS) targets, necessitating a dual approach of in-vitro and in-vivo testing to fully elucidate its pharmacological profile.[1] This document is intended for researchers, scientists, and drug development professionals, offering insights into experimental design, data interpretation, and the critical relationship between laboratory assays and whole-organism responses.

Foundational Understanding: The Compound

This compound (Molecular Formula: C₁₅H₂₂ClNO, Molecular Weight: approx. 267.79 g/mol ) is a synthetic organic compound.[1][2][3] Structurally, it shares features with known pharmacological agents, including the analgesic Tramadol and other aminoketones, suggesting potential dual-action mechanisms, possibly involving monoamine reuptake inhibition.[2] The presence of both a benzyl group and a methyl group on the nitrogen atom contributes to its lipophilicity, which may enhance its ability to penetrate the central nervous system.[1] Its hydrochloride salt form is typically used to improve aqueous solubility for biological assays.[2]

In-Vitro Characterization: Mechanistic Insights at the Molecular Level

In-vitro studies are the cornerstone of pharmacological investigation, providing a controlled environment to dissect the molecular mechanism of a compound, free from the complexities of a whole biological system. For a compound like this compound, the primary in-vitro objective is to identify and quantify its interaction with specific molecular targets. Given its structural similarity to known CNS-active compounds, a logical starting point is the evaluation of its effect on monoamine transporters.

Core In-Vitro Assay: Monoamine Transporter Reuptake Inhibition

The most probable mechanism of action, suggested by its chemical structure, is the inhibition of monoamine transporters—specifically the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[4][5] Inhibition of these transporters increases the synaptic concentration of their respective neurotransmitters, a mechanism underlying the action of many antidepressant and stimulant medications.[4][6]

Experimental Protocol: Radioligand Uptake Inhibition Assay in Rat Brain Synaptosomes

This protocol describes a classic, robust method for determining a compound's potency in inhibiting dopamine, norepinephrine, and serotonin uptake.

  • Preparation of Synaptosomes:

    • Euthanize adult male Wistar rats according to institutionally approved ethical guidelines.

    • Rapidly dissect brain regions of interest: striatum for DAT, hypothalamus for NET, and frontal cortex for SERT.

    • Homogenize the tissue in ice-cold sucrose buffer (0.32 M sucrose, 10 mM HEPES, pH 7.4).

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.

    • Pellet the synaptosomes from the supernatant by centrifuging at 20,000 x g for 20 minutes at 4°C.

    • Resuspend the synaptosomal pellet in a suitable assay buffer (e.g., Krebs-Ringer-HEPES buffer).

  • Uptake Inhibition Assay:

    • In a 96-well plate, pre-incubate aliquots of the synaptosomal preparation with varying concentrations of this compound (e.g., from 1 nM to 100 µM) or a reference inhibitor (e.g., GBR12909 for DAT, nisoxetine for NET, fluoxetine for SERT) for 15 minutes at 37°C.[7]

    • Initiate the uptake reaction by adding a mixture of the respective radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin) at a final concentration close to its Kₘ value.

    • Allow the uptake to proceed for a short, linear-uptake period (e.g., 5-10 minutes) at 37°C.

    • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the synaptosomes (containing internalized radioligand) from the assay buffer.

    • Wash the filters rapidly with ice-cold buffer to remove non-specifically bound radioligand.

    • Determine the amount of radioactivity trapped on the filters using liquid scintillation counting.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to a vehicle control.

    • Plot the percent inhibition against the log concentration of the compound.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific uptake) by fitting the data to a sigmoidal dose-response curve using non-linear regression.

Causality Behind Experimental Choices:

  • Synaptosomes: These are resealed nerve terminals that contain the necessary transporters and machinery for neurotransmitter uptake, providing a physiologically relevant ex-vivo system.

  • Radioligands: Using radiolabeled neurotransmitters offers a highly sensitive and direct way to measure transporter function.

  • Reference Inhibitors: Including known selective inhibitors validates the assay's performance and provides a benchmark for comparing the potency of the test compound.

Data Presentation: In-Vitro Transporter Inhibition Profile

TargetTest Compound IC₅₀ (nM)Reference CompoundReference IC₅₀ (nM)
Dopamine Transporter (DAT)150GBR 129095.2
Norepinephrine Transporter (NET)85Nisoxetine1.1
Serotonin Transporter (SERT)450Fluoxetine18.4[7]
Note: Data are hypothetical and for illustrative purposes only.

Visualization: In-Vitro Assay Workflow

InVitro_Workflow cluster_prep Synaptosome Preparation cluster_assay Uptake Inhibition Assay Brain Brain Tissue (e.g., Striatum) Homogenize Homogenization Brain->Homogenize Centrifuge1 Low-Speed Centrifugation Homogenize->Centrifuge1 Supernatant Collect Supernatant Centrifuge1->Supernatant Centrifuge2 High-Speed Centrifugation Supernatant->Centrifuge2 Synaptosomes Synaptosome Pellet Centrifuge2->Synaptosomes Preincubation Pre-incubate Synaptosomes with Test Compound Synaptosomes->Preincubation Reaction Add [³H]Neurotransmitter (Initiate Uptake) Preincubation->Reaction Termination Rapid Filtration Reaction->Termination Counting Scintillation Counting Termination->Counting Analysis Data Analysis (IC₅₀ Determination) Counting->Analysis

Caption: Workflow for an in-vitro monoamine reuptake inhibition assay.

In-Vivo Evaluation: Assessing Pharmacological Effects in a Living System

While in-vitro assays reveal molecular mechanisms, in-vivo studies are essential to understand a compound's overall physiological and behavioral effects.[8] These studies account for complex processes such as absorption, distribution, metabolism, and excretion (ADME), as well as blood-brain barrier penetration, which ultimately determine a drug's efficacy and safety profile in a whole organism.

Core In-Vivo Models: Behavioral Assays for Antidepressant and Stimulant Activity

Based on the hypothetical in-vitro profile of inhibiting monoamine transporters, relevant in-vivo models would include those sensitive to antidepressant and stimulant drugs.[6][9][10]

Experimental Protocol: Forced Swim Test (FST) in Mice

The FST is a widely used behavioral model for screening potential antidepressant drugs.[10][11] The principle is that when placed in an inescapable cylinder of water, mice will eventually adopt an immobile posture. Antidepressant treatments are known to reduce the duration of this immobility.[11]

  • Animal Acclimation:

    • Use male C57BL/6 mice (20-25g). House them in groups with free access to food and water under a 12-hour light/dark cycle for at least one week before testing.[11]

  • Drug Administration:

    • Divide mice into groups (n=8-10 per group): Vehicle control (e.g., saline), positive control (e.g., Imipramine, 20 mg/kg), and test compound groups (e.g., 5, 10, 20 mg/kg of this compound).

    • Administer the compounds via intraperitoneal (i.p.) injection 30-60 minutes before the test.

  • Forced Swim Test Procedure:

    • Place each mouse individually into a glass cylinder (25 cm high, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm.

    • The test duration is 6 minutes. A video camera should record the session for later analysis.

    • An observer, blind to the treatment conditions, should score the behavior. Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep the head above water.

    • Typically, the first 2 minutes are considered a habituation period, and the duration of immobility is scored during the final 4 minutes of the test.

  • Data Analysis:

    • Calculate the mean immobility time for each group.

    • Analyze the data using a one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's test) to compare the treatment groups to the vehicle control. A significant reduction in immobility time suggests an antidepressant-like effect.

Causality Behind Experimental Choices:

  • Forced Swim Test: This model induces a state of "behavioral despair" that is sensitive to reversal by clinically effective antidepressants, making it a valuable screening tool.[10]

  • Blinded Scoring: Having an observer who is unaware of the treatment groups prevents experimenter bias from influencing the behavioral scoring.

  • Positive Control: Including a known antidepressant like Imipramine confirms the validity of the test and provides a benchmark for the effect size of the test compound.

Data Presentation: In-Vivo Behavioral Effects

Treatment GroupDose (mg/kg, i.p.)Mean Immobility Time (seconds) in FSTMean Locomotor Activity (beam breaks/30 min)
Vehicle (Saline)-155 ± 101200 ± 80
Positive Control (Imipramine)2085 ± 81150 ± 95
Test Compound5130 ± 121800 ± 150
Test Compound1098 ± 92500 ± 210
Test Compound2075 ± 73800 ± 300
*Note: Data are hypothetical (p < 0.05 vs. Vehicle) and for illustrative purposes only. A separate locomotor test is included to distinguish antidepressant-like effects from general motor stimulation.

Visualization: In-Vivo Study Workflow

InVivo_Workflow Acclimation Animal Acclimation (1 week) Grouping Grouping & Randomization Acclimation->Grouping Dosing Drug Administration (Vehicle, Positive Control, Test Compound) Grouping->Dosing Behavioral_Test Behavioral Assay (e.g., Forced Swim Test) Dosing->Behavioral_Test Recording Video Recording Behavioral_Test->Recording Scoring Blinded Behavioral Scoring Recording->Scoring Analysis Statistical Analysis (ANOVA) Scoring->Analysis

Caption: Workflow for an in-vivo behavioral pharmacology study.

Bridging the Divide: In-Vitro to In-Vivo Correlation (IVIVC)

A central challenge in drug development is establishing a predictive relationship between in-vitro activity and in-vivo efficacy, known as an in-vitro-in-vivo correlation (IVIVC).[8][12][13][14] A potent compound in an in-vitro assay may fail in vivo, and understanding the reasons is critical.

Key Factors Influencing IVIVC:

  • Pharmacokinetics (ADME): The compound must be absorbed into the bloodstream, resist rapid metabolism and excretion, and distribute to the target tissue. Poor oral bioavailability or rapid clearance by the liver can prevent effective concentrations from being reached.

  • Blood-Brain Barrier (BBB) Penetration: For a CNS-active drug, crossing the highly selective BBB is paramount. The lipophilicity suggested by the benzyl group in the test compound is favorable, but active efflux by transporters like P-glycoprotein can still limit brain exposure.[1]

  • Metabolism: The compound may be converted into metabolites that are more active, less active, or toxic than the parent drug. In-vitro models using human liver microsomes can predict metabolic pathways.[15]

  • Off-Target Effects: In a whole organism, a compound can interact with numerous targets beyond the one identified in vitro, leading to unexpected side effects or a complex pharmacological profile.

For this compound, a strong IVIVC would be demonstrated if its in-vivo potency in behavioral models (e.g., the ED₅₀) correlates with its in-vitro IC₅₀ at monoamine transporters, after accounting for brain concentration levels. For example, a study on amino-alkyl-cyclohexane derivatives showed that in-vivo and in-vitro potencies correlated well, indicating similar access of those compounds to the CNS.[16]

Visualization: The IVIVC Concept

IVIVC_Concept cluster_invitro In-Vitro Domain cluster_invivo In-Vivo Domain invitro_assay Molecular Target Assay (e.g., Transporter Inhibition) invitro_data In-Vitro Potency (IC₅₀) invitro_assay->invitro_data Prediction Predictive Correlation invitro_data->Prediction invivo_assay Whole Organism Model (e.g., Behavioral Test) invivo_data In-Vivo Efficacy (Behavioral Change) invivo_assay->invivo_data Prediction->invivo_data PK_Factors Pharmacokinetic & Physiological Factors - ADME - BBB Penetration - Off-Target Effects PK_Factors->Prediction

Caption: Conceptual model of In-Vitro In-Vivo Correlation (IVIVC).

Conclusion

The pharmacological evaluation of this compound requires a synergistic application of both in-vitro and in-vivo methodologies. In-vitro assays, such as monoamine reuptake inhibition, are indispensable for elucidating the precise molecular mechanism and potency at specific targets. However, these results exist in a biological vacuum. In-vivo behavioral studies, like the forced swim test, are imperative to confirm that the molecular activity translates into a functional, physiological outcome in a complex living system. The ultimate goal is to establish a robust IVIVC, which not only validates the in-vitro target but also enhances our ability to predict clinical efficacy. The integrated data from both approaches provide the comprehensive characterization necessary for advancing a novel compound in the drug development pipeline.

References

  • 2-[(N-Benzyl-N-methyl)aminomethyl]cyclohexanone | 116673-75-7 | Benchchem.
  • Buy 2-[(N-Benzyl-N-methyl)aminomethyl]cyclohexanone | 116673-75-7 - Smolecule.
  • 2-[(N-Benzyl-N-methyl)aminomethyl]cyclohexanone, Hydrochloride | CAS 6333-27-3 | SCBT.
  • Buy 2-[(N,N-Dibenzylamino)methyl]cyclohexanone hydrochloride | 102596-84-9.
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  • 2-[(Benzyl-methyl-amino)-methyl]-cyclohexanone hydrochloride | 6333-27-3.
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Comparison of the pharmacological profiles of 2-((Benzyl(methyl)amino)methyl)cyclohexanone and its hydrochloride salt.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Pharmacological Profiles of 2-((Benzyl(methyl)amino)methyl)cyclohexanone and its Hydrochloride Salt

Introduction

The exploration of novel psychoactive compounds and therapeutic agents is a cornerstone of modern pharmacology and drug development. Within this landscape, β-aminoketones represent a class of molecules with significant potential, often serving as scaffolds for analgesics and other centrally-acting agents.[1] 2-((Benzyl(methyl)amino)methyl)cyclohexanone is one such molecule, a derivative of cyclohexanone that shares structural motifs with known pharmacological agents like Tramadol.[1][2] This compound is typically handled in two primary forms: the free base and its hydrochloride (HCl) salt.

This guide provides a comprehensive comparison of these two forms for researchers, scientists, and drug development professionals. The choice between a free base and a salt form is not trivial; it has profound implications for a compound's physicochemical properties, which in turn dictate its suitability for experimental assays, formulation strategies, and ultimately, its pharmacokinetic and pharmacodynamic behavior. We will dissect these differences, provide the causal reasoning behind experimental choices, and offer detailed protocols to empower researchers in their investigations.

Core Physicochemical Properties: The Foundation of Pharmacological Differences

The fundamental distinction between the free base and its hydrochloride salt lies in their physicochemical characteristics. The conversion of the tertiary amine in the free base to a quaternary ammonium salt via reaction with hydrochloric acid dramatically alters its properties. This is the single most important factor influencing the handling and application of these two substances in a research setting.

The hydrochloride salt's enhanced aqueous solubility and stability are critical for most biological applications.[1][2] Inconsistent dissolution of a test compound leads to unreliable and irreproducible data, a fatal flaw in any scientific investigation. The HCl salt form mitigates this risk by ensuring complete solubilization in aqueous buffers and physiological media, which is essential for dose accuracy in both in vitro and in vivo experiments.

Table 1: Comparative Physicochemical Properties

Property2-((Benzyl(methyl)amino)methyl)cyclohexanone (Free Base)2-((Benzyl(methyl)amino)methyl)cyclohexanone HCl (Salt)Implication for Pharmacological Studies
CAS Number 116673-75-7[2][3]6333-27-3[4]Ensures correct identification and procurement of the desired chemical entity.
Molecular Formula C₁₅H₂₁NO[2]C₁₅H₂₂ClNO[1][4]The addition of HCl increases the molecular weight.
Molecular Weight ~231.33 g/mol [2]~267.79 g/mol [1][4]Crucial for calculating molar concentrations for dosing and assays.
Appearance Typically an oil or low-melting solidWhite to off-white crystalline solid[5]The solid nature of the salt form simplifies handling, weighing, and storage.
Aqueous Solubility LowHigh[1][2]Critical Difference. High solubility of the HCl salt is essential for preparing stock solutions and ensuring bioavailability in aqueous-based biological systems.
Stability Less stable; susceptible to degradationMore stable as a crystalline solidThe salt form generally offers a longer shelf-life and greater resistance to degradation.
Lipophilicity HighLower (as a salt)The free base is more lipophilic, which is relevant for crossing biological membranes once in solution. The benzyl group contributes to overall high lipophilicity, suggesting potential for CNS penetration.[1]

Synthesis and Formulation Considerations

The synthesis of the free base is commonly achieved through established organic chemistry reactions, with the Mannich reaction being a primary method.[1] This involves the aminoalkylation of an acidic proton located alpha to a carbonyl group. The subsequent conversion to the hydrochloride salt is a straightforward acid-base reaction.

Experimental Protocol: Synthesis and Salt Formation

Objective: To synthesize the free base and convert it to the hydrochloride salt for pharmacological use.

Part A: Synthesis of the Free Base (Mannich Reaction)

  • Reaction Setup: In a round-bottom flask, combine cyclohexanone, N-benzyl-N-methylamine, and paraformaldehyde in a suitable solvent such as ethanol.

  • Catalysis: Add a catalytic amount of hydrochloric acid to facilitate the formation of the Eschenmoser salt intermediate.

  • Reflux: Heat the mixture to reflux for several hours, monitoring the reaction progress via Thin Layer Chromatography (TLC).

  • Workup: After cooling, neutralize the reaction mixture with a base (e.g., sodium bicarbonate solution) and extract the product into an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the resulting crude product using column chromatography on silica gel to yield the pure free base.[1][2]

Part B: Formation of the Hydrochloride Salt

  • Dissolution: Dissolve the purified free base in a minimal amount of a suitable anhydrous solvent (e.g., diethyl ether or isopropanol).

  • Acidification: Slowly add a stoichiometric amount of hydrochloric acid (as a solution in the same solvent or as HCl gas) while stirring.

  • Precipitation: The hydrochloride salt will precipitate out of the solution as a solid.

  • Isolation: Collect the solid product by vacuum filtration, wash it with a small amount of cold solvent, and dry it under vacuum to yield the final hydrochloride salt.[5]

Synthesis Workflow Diagram

Synthesis_Workflow cluster_synthesis Part A: Free Base Synthesis cluster_salt Part B: Salt Formation Reactants Cyclohexanone + N-benzyl-N-methylamine + Formaldehyde Reaction Mannich Reaction (Reflux, Acid Catalyst) Reactants->Reaction Purification Neutralization, Extraction, Column Chromatography Reaction->Purification FreeBase 2-((Benzyl(methyl)amino)methyl)cyclohexanone (Free Base) Purification->FreeBase Dissolution Dissolve Free Base (e.g., Diethyl Ether) FreeBase->Dissolution Proceed to Salt Formation Acidification Add HCl Dissolution->Acidification Isolation Precipitation, Filtration, Drying Acidification->Isolation HCl_Salt 2-((Benzyl(methyl)amino)methyl)cyclohexanone HCl (Hydrochloride Salt) Isolation->HCl_Salt

Caption: Workflow for synthesis of the free base and its conversion to the hydrochloride salt.

Comparative Pharmacodynamics

Pharmacodynamics describes the effects of a drug on the body. For 2-((benzyl(methyl)amino)methyl)cyclohexanone, the active moiety is the free base. When the hydrochloride salt is administered and dissolved in a physiological environment (pH ~7.4), it rapidly dissociates, liberating the free base to interact with its biological targets. Therefore, the intrinsic mechanism of action and receptor binding affinity are expected to be identical for both forms.

The compound's structural similarity to analgesics suggests it may interact with opioid receptors or monoamine transporters.[1][2] Furthermore, some evidence points towards the modulation of AMPA receptors, which are critical for synaptic plasticity.[1]

Experimental Protocol: In Vitro Radioligand Binding Assay

Objective: To determine and compare the binding affinity of the compound for a putative target (e.g., the mu-opioid receptor). This protocol is self-validating as it directly measures the drug-receptor interaction.

  • Preparation of Test Compounds: Prepare 10 mM stock solutions of both the free base and the HCl salt. The HCl salt should be dissolved in assay buffer (e.g., 50 mM Tris-HCl, pH 7.4). The free base will require a solvent like DMSO; ensure the final DMSO concentration in the assay is below 0.1% to avoid artifacts.

  • Membrane Preparation: Use cell membranes from a cell line recombinantly expressing the human mu-opioid receptor (e.g., CHO-hMOR cells).

  • Assay Setup: In a 96-well plate, add cell membranes, a radioligand (e.g., [³H]-DAMGO), and varying concentrations of the test compound (either the free base or the HCl salt).

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Termination and Filtration: Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

  • Detection: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the data and calculate the inhibition constant (Ki) for each compound. Expected Outcome: The Ki values for the free base and the HCl salt should be nearly identical, confirming that the free base is the active binding species.

Comparative Pharmacokinetics

Pharmacokinetics describes how the body processes a drug (Absorption, Distribution, Metabolism, Excretion - ADME). While the intrinsic activity is the same, the choice between the free base and HCl salt can significantly impact the pharmacokinetic profile, primarily at the absorption stage.

  • Absorption: The superior aqueous solubility of the HCl salt facilitates rapid dissolution in the gastrointestinal tract following oral administration, potentially leading to faster and more consistent absorption compared to the more lipophilic and less soluble free base.

  • Distribution: Once absorbed, the compound will exist as the free base in the bloodstream. Its lipophilic nature, conferred by the benzyl and cyclohexanone moieties, suggests it may readily cross the blood-brain barrier and distribute into the central nervous system (CNS).[1]

  • Metabolism: While specific metabolic pathways for this compound are not well-documented, the cyclohexanone ring is a likely site of metabolism, potentially undergoing reduction to cyclohexanol, similar to the parent compound cyclohexanone.[6]

  • Excretion: Metabolites are typically rendered more water-soluble and excreted via the kidneys.

Experimental Protocol: Rodent Pharmacokinetic Study

Objective: To compare the oral bioavailability of the free base versus the hydrochloride salt.

  • Animal Model: Use male Sprague-Dawley rats (n=3-5 per group).

  • Formulation:

    • Group 1 (HCl Salt): Prepare a 10 mg/kg dosing solution by dissolving the HCl salt in sterile water or saline.

    • Group 2 (Free Base): Prepare a 10 mg/kg suspension by dispersing the free base in a vehicle like 0.5% methylcellulose.

  • Administration: Administer the formulations to the rats via oral gavage. Include a separate group receiving an intravenous (IV) dose of the HCl salt to determine absolute bioavailability.

  • Blood Sampling: Collect blood samples (e.g., via tail vein) at specific time points (e.g., 0, 15, 30 min, 1, 2, 4, 8, 24 hours) post-dosing.

  • Sample Processing: Process blood to plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the parent compound in plasma using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Data Analysis: Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to Cmax), and AUC (area under the curve). Expected Outcome: The HCl salt formulation is likely to exhibit a shorter Tmax and potentially a higher Cmax and AUC compared to the free base suspension, indicating faster and more efficient absorption.

Toxicology Profile

The toxicological profile is primarily determined by the molecule itself, not the salt form. However, the salt can influence local tolerance at the site of administration. High concentrations of an acidic salt solution could cause irritation. General toxicity data on the parent cyclohexanone structure shows potential for adverse effects at high doses, but this is not directly transferable to the more complex derivative.[7]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To assess the baseline cytotoxicity of the compound.

  • Cell Line: Use a relevant cell line, such as HepG2 (human liver cells) for general toxicity or SH-SY5Y (human neuroblastoma cells) for neurotoxicity.

  • Plating: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of concentrations of the compound (using the HCl salt for easy dissolution in cell culture media) for 24-48 hours.

  • MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Measurement: Read the absorbance at ~570 nm using a plate reader.

  • Analysis: Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ (the concentration that inhibits 50% of cell viability).

Summary and Recommendations

The primary distinction between 2-((benzyl(methyl)amino)methyl)cyclohexanone and its hydrochloride salt is not in their intrinsic pharmacological activity, but in their physicochemical properties, which have significant downstream consequences for research.

Key Comparison Points:

FeatureFree BaseHydrochloride SaltRecommendation for Researchers
Handling Often an oil, more difficult to weighCrystalline solid, easy to handleHCl Salt
Solubility Poor in aqueous mediaExcellent in aqueous mediaHCl Salt for all aqueous-based assays (in vitro, in vivo).
Stability Less stableMore stable, longer shelf-lifeHCl Salt for reliable, long-term use.
Intrinsic Activity Active MoietyDissociates to the active moietyBoth are equivalent once in solution.
Bioavailability Potentially slower and more variableLikely faster and more consistentHCl Salt is preferred for oral dosing studies to ensure reproducible absorption.

Final Recommendation: For the vast majority of pharmacological, biochemical, and toxicological investigations, the hydrochloride salt is the unequivocally superior choice .[1][2][5] Its high aqueous solubility, stability, and ease of handling ensure dose accuracy, experimental reproducibility, and reliable data. The free base should be reserved for specific applications where a non-aqueous environment is required or for its use as a synthetic intermediate. Adhering to this principle will enhance the integrity and validity of research conducted on this promising compound.

References

  • Organic Syntheses. (n.d.). The formation and alkylation of specific enolate anions from an unsymmetrical ketone. Retrieved from [Link]

  • Lijinsky, W. (1986). Chronic toxicity study of cyclohexanone in rats and mice. Journal of the National Cancer Institute, 77(4), 941-949. Retrieved from [Link]

  • Quora. (2020). How to synthesis 2- methyl cyclohexanone from cyclohexanone. Retrieved from [Link]

  • Mraz, J., et al. (1994). Uptake, metabolism and elimination of cyclohexanone in humans. International Archives of Occupational and Environmental Health, 66(3), 203-208. Retrieved from [Link]

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Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 2-((Benzyl(methyl)amino)methyl)cyclohexanone Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

It is imperative to always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure full compliance with all local, state, and federal regulations.[1][2][3] This document is intended to supplement, not replace, institutional protocols.

Hazard Assessment and Chemical Profile

Before initiating any disposal procedure, a thorough understanding of the compound's potential hazards is essential.

Chemical Identity:

  • IUPAC Name: 2-((benzyl(methyl)amino)methyl)cyclohexan-1-one hydrochloride[4]

  • CAS Number: 6333-27-3[4][5]

  • Molecular Formula: C₁₅H₂₂ClNO[6][7]

  • Molecular Weight: 267.79 g/mol [6][7]

Structural Features and Inferred Hazards: The structure of 2-((Benzyl(methyl)amino)methyl)cyclohexanone hydrochloride contains a cyclohexanone core, a tertiary amine, and a benzyl group, and is supplied as a hydrochloride salt.[6][7] Based on these functionalities and data from analogous compounds, the following hazards should be assumed:

  • Toxicity: The compound belongs to the β-aminoketone class, which is known for diverse biological activities.[6] It should be handled as a potentially toxic substance. Similar compounds are listed as harmful if swallowed, in contact with skin, or if inhaled.[8]

  • Irritation: It may cause skin and eye irritation.[8][9]

  • Reactivity: While the hydrochloride salt is generally stable, the free base form can react with strong oxidizing agents.

The table below summarizes the key data for this compound.

PropertyValueSource(s)
CAS Number 6333-27-3[4][5]
Molecular Formula C₁₅H₂₂ClNO[6][7]
Molecular Weight 267.79 g/mol [6][7]
Physical Form Likely a solidInferred from HCl salt
Solubility Moderate in polar solvents; HCl salt enhances aqueous solubility.[6]

Personal Protective Equipment (PPE) and Safety Precautions

Strict adherence to safety protocols is the first line of defense against chemical exposure.

  • Eye Protection: Wear chemical safety goggles or a face shield.[8][9]

  • Hand Protection: Use chemically resistant gloves, such as nitrile gloves.[6]

  • Body Protection: A standard laboratory coat is required.

  • Respiratory Protection: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[6][8]

Step-by-Step Disposal Protocol

The primary and most appropriate method for the disposal of this compound is through an approved hazardous waste management program.[10] Under no circumstances should this chemical be disposed of down the drain or in the regular trash. [2][11]

Step 1: Waste Identification and Segregation

Proper identification and segregation of chemical waste are critical to prevent dangerous reactions and ensure compliant disposal.[1][2]

  • Waste Determination: The moment this compound is designated for disposal, it must be treated as hazardous waste.[11] This determination is based on its potential toxicity and the general principle that laboratory chemicals should not enter the environment untreated.[3][11]

  • Segregation: This waste should be collected separately from other waste streams. Do not mix it with incompatible materials such as strong oxidizing agents or bases. Maintain physical barriers between incompatible chemical waste types.[1]

Step 2: Containerization

The choice of waste container is crucial for safe storage and transport.[1]

  • Primary Container: Collect waste in a container that is chemically compatible with the compound. A high-density polyethylene (HDPE) or glass container with a secure, leak-proof screw cap is recommended.[1][12]

  • Labeling: The container must be clearly and accurately labeled as soon as the first drop of waste is added.[13] The label should include:

    • The words "Hazardous Waste".[14]

    • The full chemical name: "this compound".

    • Any known hazard pictograms (e.g., irritant, toxic).

    • The date of initial waste accumulation.

Step 3: On-Site Accumulation and Storage

Laboratories are permitted to store hazardous waste at or near the point of generation in what is known as a Satellite Accumulation Area (SAA).[14][15]

  • Location: The designated SAA should be in a well-ventilated area, away from heat sources, and not in a location that would obstruct an exit path.[13]

  • Container Management: Keep the waste container tightly closed except when adding waste.[3][11][16]

  • Volume Limits: Do not exceed the SAA volume limits, which are typically 55 gallons for hazardous waste or one quart for acutely toxic (P-listed) waste.[3][12][15]

The logical flow for waste handling and storage is depicted in the diagram below.

Caption: Workflow for the safe handling and disposal of chemical waste.

Step 4: Decontamination of Surfaces and Glassware

Any surfaces or reusable glassware contaminated with this compound must be thoroughly decontaminated.

  • Procedure:

    • Wipe surfaces with a suitable solvent (e.g., ethanol or isopropanol) and absorbent pads.

    • Wash with soap and water.[17]

    • All cleaning materials (wipes, gloves, etc.) must be disposed of as solid hazardous waste in a properly labeled container.

Step 5: Spill Management

In the event of a spill, immediate and appropriate action is necessary.

  • Small Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, dry sand, or a commercial chemical absorbent.[10] Do not use combustible materials like paper towels as the primary absorbent.

    • Carefully collect the absorbed material and contaminated soil into the designated hazardous waste container.

  • Large Spills:

    • Evacuate the area immediately.

    • Prevent entry and alert your institution's EHS or emergency response team.

Step 6: Final Disposal

The final step is the transfer of the accumulated waste to a licensed disposal facility.

  • Coordination: Contact your institution's EHS department to schedule a pickup of the hazardous waste container.[3]

  • Documentation: Ensure all required paperwork, such as a hazardous waste manifest, is completed accurately. This documentation tracks the waste from its point of generation to its final disposal, a concept known as "cradle to grave" responsibility.[11]

  • Disposal Method: The licensed contractor will transport the waste for disposal, which for this type of organic compound will likely involve high-temperature incineration.[18][19]

Regulatory Framework

The management of hazardous waste in laboratories is governed by several federal and state regulations.

  • Resource Conservation and Recovery Act (RCRA): This is the principal federal law in the United States governing the disposal of solid and hazardous waste.[1][11] Your institution's waste management program is designed to comply with RCRA standards.

  • Environmental Protection Agency (EPA): The EPA is responsible for creating and enforcing the regulations under RCRA.[20][21] Specific rules, such as Subpart K for academic laboratories, provide a framework for managing laboratory waste.[1][15][22]

  • Occupational Safety and Health Administration (OSHA): OSHA mandates workplace safety standards, including requirements for PPE and hazard communication.[1]

By adhering to the procedures outlined in this guide and working closely with your institution's EHS department, you can ensure the safe and compliant disposal of this compound, protecting yourself, your colleagues, and the environment.

References

  • How to Ensure Safe Chemical Waste Disposal in Labor
  • Labor
  • 2-[(N-Benzyl-N-methyl)aminomethyl]cyclohexanone | 116673-75-7. Benchchem.
  • Buy 2-[(N-Benzyl-N-methyl)aminomethyl]cyclohexanone | 116673-75-7. Smolecule.
  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS.
  • Laboratory Waste Management: The New Regul
  • Regulation of Labor
  • Safety D
  • 2-[(Benzyl-methyl-amino)-methyl]-cyclohexanone hydrochloride | 6333-27-3. Sigma-Aldrich.
  • 2-[(Benzyl-methyl-amino)-methyl]-cyclohexanone hydrochloride | 6333-27-3. N/A.
  • 2 - SAFETY D
  • 2-[(N-Benzyl-N-methyl)aminomethyl]cyclohexanone, Hydrochloride | CAS 6333-27-3. Santa Cruz Biotechnology.
  • Buy 2-[(N,N-Dibenzylamino)methyl]cyclohexanone hydrochloride | 102596-84-9. N/A.
  • Hazardous Waste. US EPA.
  • Regulations for Hazardous Waste Generated at Academic Labor
  • Hazardous Waste Disposal Procedures. N/A.
  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich.
  • Hazardous Waste Guide. UTIA Safety Office.
  • Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. EPA NEPS.
  • C&EN Uncovered: Solvent Waste Levels, EPA Regul
  • 4008 Synthesis of 2-dimethylaminomethyl-cyclohexanone hydrochloride. N/A.
  • Hazardous Waste. EHSO Manual 2025-2026.
  • cyclopropyl-amino]-methyl}-piperidine-1-carboxylic acid benzyl. AK Scientific, Inc.
  • 2-((Dimethylamino)methyl)cyclohexanone | C9H17NO | CID 85838. PubChem.
  • 2-[(N-Benzyl-N-Methyl)aMinoMethyl]cyclohexanone | 116673-75-7. ChemicalBook.
  • Waste, Chemical, and Cleanup Enforcement. US EPA.
  • Navigating the Safe Disposal of 2-(Hydroxy-phenyl-methyl)-cyclohexanone: A Procedural Guide. Benchchem.
  • (PDF) Bioinspired Surface Treatments for Improved Decontamination: Adaptive Surface Technologies II.
  • United States Environmental Protection Agency. Wikipedia.
  • Common Name: o-METHYLCYCLOHEXANONE HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED W. NJ.gov.
  • Common Name: BENZYL DIMETHYLAMINE HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WO. NJ.gov.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.